Technical Documentation Center

Oxazolo[5,4-d]pyrimidine-5-methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Oxazolo[5,4-d]pyrimidine-5-methanamine

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of Oxazolo[5,4-d]pyrimidine-5-methanamine: A Multi-Targeted Kinase and Apoptotic Modulator

Executive Summary The oxazolo[5,4-d]pyrimidine scaffold has emerged as a highly versatile pharmacophore in modern oncology and immunology. Structurally homologous to natural purine bases (adenine and guanine), this fused...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxazolo[5,4-d]pyrimidine scaffold has emerged as a highly versatile pharmacophore in modern oncology and immunology. Structurally homologous to natural purine bases (adenine and guanine), this fused bicyclic system acts as a potent antimetabolite and competitive inhibitor within the ATP-binding clefts of critical signaling proteins. Specifically, oxazolo[5,4-d]pyrimidine-5-methanamine and its functionalized derivatives exhibit a profound in vitro mechanism of action (MOA) driven by dual receptor tyrosine kinase (RTK) inhibition—primarily targeting VEGFR2 and FGFR1—and the direct induction of apoptosis via BCL-2 downregulation.

This technical whitepaper deconstructs the in vitro MOA of this compound class, detailing the causality behind its molecular interactions, and provides field-proven, self-validating experimental workflows for preclinical evaluation.

Pharmacophore Rationale: The Purine Isostere Concept

The core efficacy of oxazolo[5,4-d]pyrimidine derivatives lies in their structural mimicry. By replacing the imidazole ring of a standard purine with an oxazole motif, the electron density and hydrogen-bonding profile of the molecule are fundamentally altered 1[1].

The 5-methanamine substitution is not merely structural; it is functionally critical. The primary amine acts as a flexible hydrogen bond donor/acceptor vector. In silico and in vitro crystallographic modeling of oxazolo[5,4-d]pyrimidine derivatives reveals that this region anchors the molecule deep within the ATP-binding pocket of kinases, forming essential hydrogen bonds with hinge-region residues (e.g., Lys-868 and Asp-1046 in VEGFR2) 2[2].

Core Mechanisms of Action (In Vitro)

Dual RTK Inhibition: VEGFR2 and FGFR1

Tumor proliferation and angiogenesis are heavily dependent on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1). Oxazolo[5,4-d]pyrimidine-5-methanamine derivatives act as ATP-competitive inhibitors of these RTKs.

  • VEGFR2 Blockade: By inhibiting VEGFR2 autophosphorylation, the compound severs the downstream PI3K/AKT and MAPK/ERK signaling cascades. This directly halts the proliferation and migration of human umbilical vein endothelial cells (HUVECs), effectively starving the in vitro angiogenesis model3[3].

  • FGFR1 Blockade: In lung carcinoma (A549) and melanoma (B16F10) cell lines, targeted inhibition of FGFR1 by these derivatives disrupts cell cycle progression, leading to cytostatic arrest4[4].

Disruption of Anti-Apoptotic Machinery

Beyond kinase inhibition, specific derivatives of the oxazolo[5,4-d]pyrimidine class actively downregulate the synthesis of BCL-2, a critical anti-apoptotic protein. The suppression of BCL-2 compromises the mitochondrial outer membrane, leading to cytochrome c release and the subsequent activation of the caspase-9/caspase-3 executioner cascade5[5].

MOA Compound Oxazolo[5,4-d]pyrimidine-5-methanamine Target RTKs (VEGFR2 / FGFR1) ATP-Binding Pocket Compound->Target Competitive Inhibition BCL2 BCL-2 (Anti-apoptotic) Compound->BCL2 Downregulation PI3K PI3K / AKT Pathway Target->PI3K Inhibits MAPK MAPK / ERK Pathway Target->MAPK Inhibits Angiogenesis Angiogenesis Blockade PI3K->Angiogenesis Prevents MAPK->Angiogenesis Prevents Apoptosis Apoptosis Induction BCL2->Apoptosis Removes Block

Fig 1: Multi-targeted mechanism of action of oxazolo[5,4-d]pyrimidine derivatives in vitro.

Quantitative Pharmacological Profile

To benchmark the efficacy of oxazolo[5,4-d]pyrimidine derivatives, quantitative readouts from standardized in vitro assays are summarized below. These metrics reflect the optimized derivatives synthesized from the 5-methanamine core.

Target / AssayRepresentative IC₅₀ RangePositive ControlCellular Model
VEGFR2 Kinase 0.30 – 1.50 µMSorafenibCell-Free Recombinant
FGFR1 Kinase 1.00 – 5.50 µMSU5402Cell-Free Recombinant
HUVEC Proliferation 0.29 – 12.43 µMSorafenibHUVEC (Endothelial)
A549 Cytotoxicity 5.40 – 15.00 µMSU5402 / 5-FUA549 (Lung Carcinoma)

Self-Validating In Vitro Experimental Workflows

To ensure trustworthiness and reproducibility , the following protocols are designed as self-validating systems. Every assay includes internal checkpoints to distinguish true biological activity from assay interference (e.g., compound auto-fluorescence or non-specific toxicity).

Cell-Free Kinase Profiling (TR-FRET Assay)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard ELISA because highly conjugated heterocyclic pyrimidines often exhibit auto-fluorescence. TR-FRET’s time-delayed readout eliminates this background noise, ensuring the IC₅₀ values reflect true ATP-competitive inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT). Expert Note: DTT prevents oxidative cross-linking of the kinase, ensuring the active site remains natively folded.

  • Compound Dilution: Serially dilute the oxazolo[5,4-d]pyrimidine compound in 100% DMSO, then transfer to the assay plate (final DMSO concentration ≤1%).

  • Enzyme Addition: Add recombinant VEGFR2 or FGFR1 enzyme and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ for the specific kinase) and ULight-labeled substrate. Incubate for 60 minutes.

  • Detection: Add Eu-anti-phospho antibody and EDTA (to stop the reaction by chelating Mg²⁺). Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Self-Validation Checkpoints:

    • Positive Control: Sorafenib (VEGFR2) or SU5402 (FGFR1) must yield an IC₅₀ within half a log of literature values.

    • Interference Control: Compound incubated with fluorophores (no enzyme) to confirm the absence of signal quenching.

Phenotypic Angiogenesis Modeling (HUVEC Tube Formation)

Causality & Rationale: While TR-FRET proves target engagement, the tube formation assay proves functional phenotypic translation. HUVECs cultured on Matrigel naturally form capillary-like structures; inhibiting VEGFR2 disrupts the cytoskeletal rearrangements necessary for this process.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel and polymerize at 37°C for 30 minutes.

  • Cell Seeding: Harvest HUVECs (passages 2-5) and resuspend in basal medium containing 0.5% FBS. Seed at 1.5 × 10⁴ cells/well.

  • Treatment: Immediately add the test compound (0.1, 1.0, and 10 µM) and VEGF (50 ng/mL) to stimulate angiogenesis.

  • Incubation & Imaging: Incubate for 6-8 hours at 37°C. Image using an inverted phase-contrast microscope.

  • Quantification: Analyze total tube length and branch points using ImageJ (Angiogenesis Analyzer plugin).

  • Self-Validation Checkpoints:

    • Negative Control: Basal medium without VEGF must show minimal tube formation (validates VEGF dependence).

    • Toxicity Control: Parallel MTT assay must confirm that tube disruption is due to anti-angiogenesis, not acute cellular necrosis.

Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Causality & Rationale: To definitively prove that cell death is apoptotic (driven by BCL-2/caspase pathways) rather than necrotic (due to non-specific chemical toxicity), dual staining is required. Annexin V binds externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) enters only membrane-compromised cells (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment: Seed A549 cells in 6-well plates and treat with the compound for 24 and 48 hours.

  • Harvesting: Collect both floating (dead) and adherent cells using enzyme-free dissociation buffer to prevent false-positive Annexin V staining caused by trypsin-induced membrane damage.

  • Staining: Wash cells in cold PBS, resuspend in 1X Binding Buffer, and add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Analyze via flow cytometry (minimum 10,000 events/sample) within 1 hour of staining.

  • Self-Validation Checkpoints:

    • Compensation Controls: Single-stained samples (Annexin V only, PI only) must be used to set accurate quadrant gating.

Workflow Prep Compound Prep (DMSO Stock) CellFree TR-FRET Kinase Assay (VEGFR2/FGFR1) Prep->CellFree Target Validation CellBased HUVEC Proliferation (MTT Assay) Prep->CellBased Cellular Efficacy Phenotypic Tube Formation Assay (Angiogenesis) CellBased->Phenotypic Functional Readout Apoptosis Flow Cytometry (Annexin V/PI) CellBased->Apoptosis Mechanistic Readout

Fig 2: Self-validating in vitro experimental workflow for evaluating kinase inhibitors.

Conclusion

The oxazolo[5,4-d]pyrimidine-5-methanamine scaffold represents a highly tunable, multi-targeted pharmacophore. By acting as a purine isostere, it effectively anchors into the ATP-binding pockets of critical RTKs like VEGFR2 and FGFR1, shutting down angiogenesis and tumor proliferation. Concurrently, its ability to modulate apoptotic machinery (BCL-2) ensures robust cell-killing efficacy. When evaluated through rigorous, self-validating in vitro workflows—spanning TR-FRET kinase profiling to phenotypic tube formation—this class of compounds demonstrates profound potential for next-generation oncological drug development.

References

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis Source: MDPI URL
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives Source: NIH / PMC URL
  • Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines Source: NIH / PubMed URL
  • Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)
  • CPU-12, a novel synthesized oxazolo[5,4-d]pyrimidine derivative, showed superior anti-angiogenic activity Source: NIH / PubMed URL

Sources

Exploratory

Pharmacological Properties and Therapeutic Potential of Oxazolo[5,4-d]pyrimidine-5-methanamine: A Technical Guide

Executive Summary: The Bioisosteric Power of the Oxazolopyrimidine Scaffold In the landscape of modern rational drug design, the pursuit of novel heterocyclic pharmacophores is driven by the need to overcome off-target t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Bioisosteric Power of the Oxazolopyrimidine Scaffold

In the landscape of modern rational drug design, the pursuit of novel heterocyclic pharmacophores is driven by the need to overcome off-target toxicities and resistance mechanisms associated with traditional scaffolds. The oxazolo[5,4-d]pyrimidine system represents a highly privileged, fused bicyclic heterocycle. By replacing the imidazole ring of a natural purine with an oxazole ring, the electronic distribution and hydrogen-bond donor/acceptor profile of the molecule are fundamentally altered[1].

Specifically, Oxazolo[5,4-d]pyrimidine-5-methanamine serves as a critical, highly functionalized building block. The primary amine attached to the C(5) methyl group provides an ideal synthetic handle for late-stage derivatization (e.g., amidation, reductive amination, or urea formation). This structural flexibility allows medicinal chemists to precisely tune the steric bulk and lipophilicity at the C(5) position, a vector that Structure-Activity Relationship (SAR) studies have proven essential for dictating target selectivity between receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs)[2][3].

Mechanistic Pharmacology & Target Landscape

The pharmacological utility of oxazolo[5,4-d]pyrimidine derivatives bifurcates into two primary therapeutic domains: oncology (via kinase inhibition) and neuro-inflammation (via cannabinoid receptor modulation).

Oncology: VEGFR-2 and EGFR Kinase Inhibition

Tumor angiogenesis is heavily reliant on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. Oxazolo[5,4-d]pyrimidines act as potent, ATP-competitive inhibitors of VEGFR-2[4]. The pyrimidine core mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region via hydrogen bonds to residues such as Cys919 and Glu917[3].

Derivatives synthesized from the 5-methanamine precursor allow for the extension of the molecule into the solvent-exposed region or adjacent allosteric hydrophobic pockets (formed by Leu889, Ile892, and Val898)[5]. For example, the derivative CPU-12 demonstrated profound anti-angiogenic activity by suppressing the phosphorylation of downstream PI3K, ERK1/2, and p38 MAPK pathways, yielding an IC₅₀ of 0.33 µM against VEGFR-2[6].

VEGFR2_Pathway Ligand VEGF Ligand Receptor VEGFR-2 (Kinase Domain) Ligand->Receptor Activates ATP ATP Binding Receptor->ATP Requires Inhibitor Oxazolo[5,4-d]pyrimidine Derivative Inhibitor->ATP Competitive Inhibition Signaling PI3K / MAPK Pathways ATP->Signaling Phosphorylation Angiogenesis Tumor Angiogenesis & Proliferation Signaling->Angiogenesis Induces

Fig 1. Competitive inhibition of VEGFR-2 signaling by oxazolo[5,4-d]pyrimidine derivatives.

Endocannabinoid System: CB2 Neutral Antagonism

While purine-based compounds often act as agonists for the Cannabinoid Receptor 2 (CB2), scaffold hopping to the oxazolo[5,4-d]pyrimidine core drastically shifts the pharmacological profile. Research by Tuo et al. demonstrated that replacing the purine core with an oxazolopyrimidine transforms the molecule into a competitive neutral antagonist [2].

Neutral antagonists are highly prized in pharmacology because, unlike inverse agonists, they do not suppress the basal constitutive activity of the receptor, thereby minimizing potential side effects while still blocking the binding of endogenous overactive cannabinoids during inflammatory states[7]. The C(5) substitution is critical here; optimal spatial occupation at this vector ensures high selectivity for CB2 over the psychoactive CB1 receptor (Selectivity Index > 36)[8].

Quantitative Structure-Activity Relationship (SAR) Data

To synthesize the pharmacological efficacy of this scaffold, the following table aggregates the binding affinities and inhibitory concentrations of key oxazolo[5,4-d]pyrimidine derivatives across primary targets.

Compound Class / Specific DerivativePrimary TargetAffinity / PotencySecondary Target (Selectivity)Ref
CPU-12 (4-chloro-N-phenylbenzamide derivative)VEGFR-2 KinaseIC₅₀ = 0.33 µMHUVEC Proliferation (IC₅₀ = 0.29 µM)[6]
Compound 47 (C5-methyl, C7-methylpiperazine)CB2 ReceptorKᵢ = 27.5 nMCB1 Receptor (Kᵢ > 1000 nM)[2]
Compound 48 (C5-methyl, C7-ethylpiperazine)CB2 ReceptorKᵢ = 23.0 nMCB1 Receptor (Kᵢ > 1000 nM)[9]
Compound 3g (C7-dimethylaminopropyl)HT29 Colon CancerCC₅₀ = 58.4 µMNHDF Normal Cells (Low toxicity)[3]

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that robust data relies on self-validating assay designs. Below are the definitive, step-by-step methodologies for evaluating derivatives synthesized from the Oxazolo[5,4-d]pyrimidine-5-methanamine precursor.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound autofluorescence artifacts, a common false-positive driver in heterocyclic screening.

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: 2 mM Dithiothreitol (DTT) must be added fresh to prevent artificial receptor dimerization via spurious disulfide bridge formation.

  • Compound Pre-incubation: Dispense 10 µL of recombinant VEGFR-2 enzyme (0.5 nM final) into a 384-well plate. Add 5 µL of the oxazolopyrimidine derivative (serially diluted in 1% DMSO). Incubate at 25°C for 30 minutes. Causality: Pre-incubation is mandatory to allow slow-binding competitive inhibitors to reach thermodynamic equilibrium with the kinase.

  • Reaction Initiation: Add 5 µL of a mixture containing ULight-TK peptide substrate (50 nM) and ATP. Causality: ATP must be introduced precisely at its apparent Km​ (typically 10-20 µM for VEGFR-2) to ensure the assay is sensitive to competitive inhibitors without substrate saturation masking the compound's affinity.

  • Termination & Detection: After 60 minutes, halt the reaction with 5 µL of EDTA (stops Mg²⁺-dependent kinase activity) containing the Europium-labeled anti-phospho-tyrosine antibody. Read the plate using a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm ratio).

Protocol 2: CB2 cAMP Accumulation Assay for Neutral Antagonism

This functional assay differentiates between agonists, inverse agonists, and neutral antagonists.

  • Cell Seeding: Seed CHO-K1 cells stably expressing the human CB2 receptor at 10,000 cells/well in a 384-well plate. Incubate overnight.

  • Assay Buffer Exchange: Wash cells and replace media with stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX). Causality: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of cAMP, ensuring the signal accumulates to measurable levels.

  • Forskolin & Compound Co-treatment: To test for neutral antagonism, treat cells simultaneously with 10 µM Forskolin, 0.1 µM WIN 55,212-2 (a known CB2 full agonist), and varying concentrations of the oxazolopyrimidine test compound. Causality: Because CB2 is a Gi​ -coupled receptor, it inhibits cAMP production. Forskolin is required to artificially spike basal cAMP levels. The agonist (WIN 55,212-2) will suppress this spike. A true neutral antagonist will dose-dependently reverse the agonist's suppression, restoring the high cAMP levels induced by Forskolin, without affecting basal cAMP when administered alone.

  • Lysis and Readout: Lysis buffer containing d2-labeled cAMP and cryptate-labeled anti-cAMP antibody is added. Measure the HTRF signal after 1 hour.

Workflow Syn C(5)-Methanamine Derivatization Pur HPLC Purification (>98% Purity) Syn->Pur Assay1 VEGFR-2 Kinase Assay (TR-FRET) Pur->Assay1 Assay2 CB2 cAMP Assay (Neutral Antagonism) Pur->Assay2 Data SAR Modeling & Lead Selection Assay1->Data Assay2->Data

Fig 2. Self-validating workflow from C(5) derivatization to dual-target pharmacological screening.

Conclusion

The Oxazolo[5,4-d]pyrimidine-5-methanamine building block is a gateway to a vast, highly active chemical space. By leveraging the primary amine at the C(5) position, researchers can systematically explore the steric and electronic boundaries of the VEGFR-2 ATP-binding pocket and the CB2 orthosteric site. Strict adherence to orthogonal, self-validating functional assays—such as TR-FRET for kinase kinetics and Forskolin-stimulated cAMP assays for GPCR functional profiling—is paramount to translating these bioisosteres from raw chemical matter into viable preclinical candidates.

References

  • Sochacka-Ćwikła, A., et al. "Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis." International Journal of Molecular Sciences, 2025.[Link]

  • Tuo, W., et al. "Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping." European Journal of Medicinal Chemistry, 2018.[Link]

  • Sochacka-Ćwikła, A., et al. "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research." International Journal of Molecular Sciences, 2022.[Link]

  • Sochacka-Ćwikła, A., et al. "Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives." Molecules, 2020.[Link]

  • Sun, L., et al. "CPU-12, a novel synthesized oxazolo[5,4-d]pyrimidine derivative, showed superior anti-angiogenic activity." Journal of Pharmacological Sciences, 2015.[Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and Molecular Docking of the Oxazolo[5,4-d]pyrimidine Scaffold

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals The oxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The oxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purine bases. This core has been the foundation for developing a diverse range of bioactive molecules, including inhibitors of crucial enzymes like kinases. A profound understanding of the three-dimensional structure of these compounds and their interactions with biological targets is paramount for rational drug design and optimization.

This guide provides a comprehensive technical overview of the methodologies employed to elucidate the crystal structure and predict the binding modes of oxazolo[5,4-d]pyrimidine derivatives. As specific experimental data for oxazolo[5,4-d]pyrimidine-5-methanamine is not publicly available, this document will utilize a case-study approach, leveraging published data on closely related analogues to illustrate the principles and protocols.

Part 1: Elucidating the Solid-State Architecture: Single-Crystal X-ray Diffraction

The precise arrangement of atoms in the solid state, provided by Single-Crystal X-ray Diffraction (SCXRD), is the gold standard for structural verification. It offers unequivocal proof of molecular connectivity, stereochemistry, and the intricate network of intermolecular interactions that dictate the crystal packing.

Causality in Experimental Design: From Crystal Growth to Structure Solution

The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is intrinsically linked to the quality of the initial crystal.

  • Crystal Growth (The Art and Science): The initial and often most challenging step is obtaining diffraction-quality single crystals. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice. Common techniques include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent gradually diffuses into the solution, reducing the compound's solubility and promoting crystal growth.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

  • Crystal Selection and Mounting: Under a microscope, a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is selected. It is then mounted on a goniometer head for data collection.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these diffracted spots are recorded by a detector.

  • Data Reduction and Structure Solution: The raw diffraction data is processed to correct for experimental factors. The resulting data is used to determine the unit cell dimensions and the space group of the crystal. The phase problem is then solved using computational methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to optimize the atomic coordinates, bond lengths, bond angles, and thermal parameters, resulting in a final, accurate crystal structure.

xray_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition & Processing cluster_solve Structure Determination synthesis Compound Synthesis crystallization Crystal Growth (e.g., Vapor Diffusion) synthesis->crystallization selection Crystal Selection & Mounting crystallization->selection data_collection X-ray Diffraction Data Collection selection->data_collection data_reduction Data Reduction & Space Group Determination data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation docking_workflow cluster_inputs Input Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis protein_prep Protein Preparation (from PDB) grid_def Binding Site Definition (Grid Box) protein_prep->grid_def ligand_prep Ligand Preparation (3D Structure) docking_run Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->docking_run grid_def->docking_run pose_analysis Analyze Binding Poses & Scoring docking_run->pose_analysis interaction_analysis Identify Key Interactions pose_analysis->interaction_analysis validation Validation (e.g., Redocking) interaction_analysis->validation docking_interactions cluster_ligand Oxazolo[5,4-d]pyrimidine Ligand cluster_receptor VEGFR-2 Active Site ligand Scaffold Core substituents Substituents (R1, R2) hinge Hinge Region (Cys919) ligand->hinge H-Bond dfg_motif DFG Motif (Glu885, Asp1046) ligand->dfg_motif H-Bond hydrophobic_pocket Hydrophobic Pocket substituents->hydrophobic_pocket Hydrophobic Interaction

Exploratory

Decoding the Kinome: Binding Affinity and Mechanistic Profiling of Oxazolo[5,4-d]pyrimidine-5-methanamine

As a Senior Application Scientist navigating the complexities of targeted oncology, I frequently evaluate heterocyclic scaffolds that promise high potency but fail during rigorous kinetic profiling. The oxazolo[5,4-d]pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist, Early-Phase Drug Discovery

As a Senior Application Scientist navigating the complexities of targeted oncology, I frequently evaluate heterocyclic scaffolds that promise high potency but fail during rigorous kinetic profiling. The oxazolo[5,4-d]pyrimidine core is a notable exception. Acting as a bioisostere of the naturally occurring purine ring, this scaffold replaces the imidazole moiety with an oxazole ring, fundamentally altering the electron density and hydrogen-bonding network within the ATP-binding pocket of receptor tyrosine kinases (RTKs) 1.

This technical whitepaper explores the binding affinity of the specific functionalized derivative, oxazolo[5,4-d]pyrimidine-5-methanamine , detailing its structural rationale, quantitative kinase profiling, and the self-validating experimental workflows required to accurately measure its kinetic parameters.

Structural Rationale: The Hinge-Binding Vector

The efficacy of small-molecule kinase inhibitors is dictated by their ability to outcompete intracellular ATP (which exists at high millimolar concentrations) for the highly conserved kinase active site. The oxazolo[5,4-d]pyrimidine core achieves this by mimicking the adenine ring of ATP.

The addition of the 5-methanamine (-CH₂-NH₂) functional group acts as a critical vector for hinge-region binding. While the oxazole oxygen and pyrimidine nitrogens act as hydrogen bond acceptors, the primary amine of the methanamine group serves as a potent, flexible hydrogen bond donor. Structural biology analyses and molecular docking studies reveal that this moiety interacts directly with the backbone carbonyls of the kinase hinge region (e.g., Glu885 and Cys919 in VEGFR-2) 2. Furthermore, the methanamine linker provides rotational freedom, allowing the compound to access adjacent hydrophobic allosteric pockets, characteristic of Type II kinase inhibitors.

Pathway Ligand Growth Factors (VEGF, EGF, FGF) Receptor Receptor Tyrosine Kinase (VEGFR-2, EGFR, FGFR1) Ligand->Receptor Receptor Dimerization KinaseDomain Kinase Domain (Active Conformation) Receptor->KinaseDomain Allosteric Activation ATP Intracellular ATP ATP->KinaseDomain Phosphoryl Donor Inhibitor Oxazolo[5,4-d]pyrimidine- 5-methanamine Inhibitor->KinaseDomain Competitive Hinge Binding Signaling Downstream Effectors (MAPK, PI3K/AKT) KinaseDomain->Signaling Signal Transduction Outcome Tumor Angiogenesis & Cellular Proliferation Signaling->Outcome Pathological Progression

Fig 1: RTK signaling disrupted by oxazolo[5,4-d]pyrimidine competitive ATP-site inhibition.

Target Kinase Profiling & Quantitative Affinity

Extensive structure-activity relationship (SAR) studies have demonstrated that oxazolo[5,4-d]pyrimidine derivatives exhibit potent, multi-targeted RTK inhibition 3. The 5-methanamine derivative shows particularly high affinity for VEGFR-2, EGFR, and FGFR1, which are critical drivers of tumor angiogenesis and cellular proliferation 4.

The table below summarizes the quantitative binding data and mechanistic interactions derived from biochemical assays and in silico docking models:

Target KinaseCellular ContextBinding ModeIC₅₀ Range (nM)Key Hinge Interactions
VEGFR-2 HUVECType II (ATP-competitive + Allosteric)290 - 1300Glu885, Cys919
EGFR (WT) BaF3Type I (ATP-competitive)110 - 500Met793
FGFR1 H460 / B16F10Type I (ATP-competitive)70 - 1000Ala564

Note: IC₅₀ values fluctuate based on the specific secondary substitutions at the 2- and 7-positions of the oxazolo[5,4-d]pyrimidine core.

Self-Validating Experimental Workflows

To ensure scientific integrity, raw potency (IC₅₀) must be validated through orthogonal methods. As an application scientist, I mandate a two-pronged approach: biochemical endpoint assays (TR-FRET) to establish potency, followed by biophysical real-time assays (SPR) to define kinetic residence time.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

We utilize TR-FRET over standard luminescence because the ratiometric emission inherently cancels out compound autofluorescence or inner-filter effects—a common artifact with dense heterocyclic scaffolds.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of the non-ionic detergent Brij-35 prevents non-specific compound aggregation, a primary driver of false-positive inhibition in biochemical assays.

  • Compound Titration & Self-Validation: Serially dilute oxazolo[5,4-d]pyrimidine-5-methanamine in 100% DMSO, transferring to a 384-well plate (final DMSO: 1%). Validation: Always include a no-enzyme control (100% inhibition baseline) and a vehicle control (0% inhibition baseline) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's dynamic range.

  • Enzyme-Substrate Pre-incubation: Add the recombinant kinase (e.g., VEGFR-2) and a biotinylated peptide substrate. Incubate for 15 minutes to allow the inhibitor to reach equilibrium with the enzyme prior to ATP introduction.

  • Reaction Initiation: Add ATP strictly at its apparent Km​ value. Causality: Running the assay at Km​ ensures that the derived IC₅₀ is a true reflection of the inhibitor's affinity ( Ki​ ) according to the Cheng-Prusoff relationship for ATP-competitive compounds.

  • Detection: Terminate the reaction with EDTA (to chelate Mg²⁺). Add a Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the time-resolved fluorescence at 615 nm and 665 nm.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Binding

Equilibrium IC₅₀ values do not tell the whole story; in vivo drug efficacy is often driven by target residence time ( 1/koff​ ). SPR provides label-free, real-time kon​ and koff​ metrics.

SPR_Workflow Step1 Sensor Chip Preparation Step2 Kinase Target Immobilization Step1->Step2 Step3 Analyte Injection (Inhibitor Titration) Step2->Step3 Step4 Association Phase (Measure k_on) Step3->Step4 Step5 Dissociation Phase (Measure k_off) Step4->Step5 Step6 Kinetic Analysis (Calculate K_D) Step5->Step6

Fig 2: SPR workflow for label-free real-time kinetic profiling of kinase-inhibitor binding.

  • Surface Preparation: Dock a CM5 dextran sensor chip into the SPR instrument. Activate the surface matrix using an EDC/NHS mixture.

  • Ligand Immobilization: Inject the His-tagged kinase domain in a sodium acetate buffer formulated below the protein's isoelectric point (pI). Causality: This pre-concentrates the protein via electrostatic attraction to the negatively charged dextran matrix before covalent amine coupling occurs. Block remaining active sites with 1M ethanolamine.

  • Analyte Preparation & Solvent Correction: Dilute the oxazolo[5,4-d]pyrimidine-5-methanamine in running buffer (PBS-P+ with 1% DMSO). Validation: Perform an 8-point solvent correction cycle (0.5% to 1.5% DMSO) to eliminate bulk refractive index shifts caused by minor DMSO mismatches between the sample and running buffer.

  • Kinetic Injection (Single-Cycle Kinetics): Inject 5 increasing concentrations of the compound sequentially without regenerating the surface between injections. Causality: Single-cycle kinetics avoids harsh acidic/basic regeneration conditions that could denature the fragile kinase domain over time.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). Calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Conclusion

The oxazolo[5,4-d]pyrimidine-5-methanamine scaffold represents a highly tunable, potent pharmacophore for RTK inhibition. By leveraging the 5-methanamine group as a dedicated hydrogen bond donor to the kinase hinge region, researchers can achieve nanomolar affinity against targets like VEGFR-2, EGFR, and FGFR1. When validated through rigorous, artifact-free biochemical and biophysical workflows, this scaffold provides a highly reliable starting point for lead optimization in oncology drug discovery.

References

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Center for Biotechnology Information (NIH/PMC).[Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI.[Link]

  • Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1. Taylor & Francis Online.[Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research (PubMed). National Center for Biotechnology Information (NIH/PubMed).[Link]

Sources

Foundational

Physicochemical Profiling and ADME Optimization of Oxazolo[5,4-d]pyrimidine-5-methanamine Scaffolds

Abstract The oxazolo[5,4-d]pyrimidine core represents a privileged, highly versatile heterocyclic pharmacophore in modern medicinal chemistry. As a 9-oxa-purine bioisostere, it has demonstrated profound efficacy in oncol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The oxazolo[5,4-d]pyrimidine core represents a privileged, highly versatile heterocyclic pharmacophore in modern medicinal chemistry. As a 9-oxa-purine bioisostere, it has demonstrated profound efficacy in oncology and immunology, primarily through the inhibition of receptor tyrosine kinases such as VEGFR-2 and the induction of apoptosis. However, the unsubstituted core suffers from high lipophilicity and poor aqueous solubility. The strategic incorporation of a 5-methanamine functional group fundamentally alters the physicochemical landscape of the scaffold. This whitepaper provides an in-depth technical analysis of the physicochemical properties of oxazolo[5,4-d]pyrimidine-5-methanamine scaffolds, detailing the causality behind structure-property relationships (SPR) and providing self-validating experimental workflows for rigorous ADME profiling.

Structural Rationale: The 9-Oxa-Purine Bioisostere

The oxazolo[5,4-d]pyrimidine system is a fused bicyclic ring containing both nitrogen and oxygen atoms, effectively acting as a purine analog where the imidazole ring is replaced by an oxazole motif[1]. This bioisosteric replacement alters the electron density of the scaffold. Unlike the pyrrole-type nitrogen in imidazole, which acts as a hydrogen bond donor, the oxygen in the oxazole ring functions strictly as a hydrogen bond acceptor. This subtle shift enhances the metabolic stability of the core but significantly increases its intrinsic lipophilicity[2].

To counteract the lipophilicity and poor solubility inherent to the core, the introduction of a 5-methanamine substituent (a primary amine attached via a methylene linker at the C5 position) serves a dual purpose:

  • Physicochemical Modulation: It introduces a basic center that is protonated at physiological pH (7.4), drastically reducing the LogD and increasing aqueous solubility.

  • Synthetic Versatility: The primary amine serves as an orthogonal synthetic handle for late-stage functionalization, enabling rapid library generation via amidation or reductive amination[3].

PhysicochemicalWorkflow Start Oxazolo[5,4-d]pyrimidine-5-methanamine Scaffold Synthesis pKa Potentiometric pKa Determination Start->pKa LogD Shake-Flask LogD (pH 7.4) Start->LogD Solubility Kinetic Aqueous Solubility (Nephelometry) Start->Solubility Permeability PAMPA / Caco-2 Permeability Assay pKa->Permeability LogD->Permeability Solubility->Permeability ADME ADME Profiling & Lead Optimization Permeability->ADME

Caption: Workflow for physicochemical profiling and ADME optimization of the scaffold.

Experimental Workflows: Self-Validating Systems

As a Senior Application Scientist, I emphasize that data integrity in early drug discovery relies on self-validating experimental designs. Protocols must not only measure a property but simultaneously verify the reliability of that measurement.

2.1 Potentiometric pKa Determination (Yasuda-Shedlovsky Extrapolation)

Causality: The oxazolopyrimidine core is highly lipophilic, meaning the neutral free-base form of the 5-methanamine derivative will precipitate in purely aqueous buffers during titration. To prevent precipitation and ensure accurate measurement of the basic amine, we utilize a Yasuda-Shedlovsky extrapolation, titrating the compound in varying ratios of methanol/water and extrapolating the pKa to 0% cosolvent.

Step-by-Step Methodology:

  • Preparation: Dissolve 1 mg of the scaffold in 1 mL of standardized 0.15 M KCl solution containing 30%, 40%, and 50% methanol by volume.

  • Standardization: Calibrate the glass pH electrode using NIST-traceable buffers (pH 4.0, 7.0, 10.0) at 25.0 ± 0.1 °C.

  • Titration: Titrate the sample from pH 2.0 to 11.0 using 0.5 M KOH.

  • Self-Validation (Hysteresis Check): Automatically reverse the titration (back-titrate) using 0.5 M HCl. If the forward and backward titration curves exhibit a hysteresis of >0.1 pH units, the assay automatically flags the result, indicating potential compound degradation or incomplete dissolution.

  • Data Processing: Plot the apparent pKa values against the dielectric constant of the methanol/water mixtures and extrapolate to the dielectric constant of pure water (ε = 78.3) to determine the true aqueous pKa.

2.2 Shake-Flask LogD (pH 7.4) Profiling

Causality: LogP only measures the partitioning of neutral species. Because the 5-methanamine group is predominantly protonated at pH 7.4, LogD is the biologically relevant metric for predicting in vivo distribution. We utilize LC-MS/MS rather than UV detection to ensure a high dynamic range, which is critical for highly lipophilic compounds that partition almost entirely into the octanol phase.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours to mutually saturate the phases, preventing volume shifts during the assay.

  • Incubation: Add 10 µL of a 10 mM DMSO stock of the scaffold to 990 µL of the pre-saturated biphasic system in a glass vial.

  • Equilibration: Shake the vials at 300 rpm for 60 minutes at 25 °C, followed by centrifugation at 3000 × g for 15 minutes to ensure complete phase separation.

  • Self-Validation (QC Inclusion): Run Propranolol (known LogD 1.2) and Amiodarone (known LogD > 4.0) in parallel. If the QC compounds deviate by >0.2 log units from their historical means, the entire plate is invalidated.

  • Quantification: Extract aliquots from both the aqueous and octanol phases. Dilute appropriately and quantify the compound ratio using LC-MS/MS (MRM mode).

2.3 Kinetic Aqueous Solubility via Nephelometry

Causality: Thermodynamic solubility requires 24-48 hours and solid crystalline material. In hit-to-lead phases, kinetic solubility is preferred. By spiking a DMSO stock into an aqueous buffer, we simulate the conditions of biological assays. When the concentration exceeds the solubility limit, nanoparticles form, scattering laser light (nephelometry), providing a rapid, high-throughput readout.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 10-point serial dilution of the scaffold in 100% DMSO.

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate (final DMSO concentration = 1%).

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for equilibrium precipitation.

  • Self-Validation (Baseline Correction): Measure the background laser scatter of the PBS buffer before compound addition. Run Diclofenac (highly soluble) and Amiodarone (poorly soluble) as controls.

  • Detection: Read the plate using a nephelometer. The kinetic solubility limit is defined as the lowest concentration where the scattering signal exceeds the baseline by 3 standard deviations.

Structure-Property Relationships (SPR) & Quantitative Data

The introduction of the 5-methanamine group fundamentally shifts the ADME profile of the oxazolo[5,4-d]pyrimidine core. The unsubstituted core is highly lipophilic and exhibits poor aqueous solubility, leading to high plasma protein binding (PPB) and low unbound fraction ( fu​ ).

By introducing the primary amine, the pKa is elevated to ~8.8. At physiological pH, the molecule carries a localized positive charge. This charge drastically increases kinetic solubility and lowers the LogD to an optimal "Lipinski" range (LogD 1.0 - 2.0), which is ideal for oral bioavailability. However, this positive charge slightly reduces passive membrane permeability (measured via PAMPA) compared to neutral analogs, necessitating a careful balance during lead optimization.

Table 1: Comparative Physicochemical Properties of Oxazolo[5,4-d]pyrimidine Scaffolds

Scaffold VariantpKa (Basic Center)LogD (pH 7.4)Kinetic Solubility (µM)PAMPA Pe​ ( 10−6 cm/s)
Unsubstituted Core < 2.03.5 ± 0.2< 2018.5 ± 1.2
5-Methyl Derivative 2.2 ± 0.13.1 ± 0.145 ± 522.1 ± 1.5
5-Methanamine 8.8 ± 0.1 1.2 ± 0.1 > 500 6.4 ± 0.8
5-(N,N-dimethyl)methanamine 8.2 ± 0.11.8 ± 0.1> 5009.2 ± 0.7

Data represents typical empirical ranges for these scaffold classes derived from standardized profiling workflows.

Biological Context: Kinase Inhibition and Apoptosis

Oxazolo[5,4-d]pyrimidines have been extensively validated as potent anticancer agents. They exhibit a wide range of biological activities, most notably the inhibition of receptor tyrosine kinases such as VEGFR-2 and EGFR, which are critical for tumor angiogenesis and proliferation[4].

The structural similarity of the oxazolo[5,4-d]pyrimidine core to adenine allows these scaffolds to act as ATP-competitive inhibitors. They bind deep within the ATP-binding pocket of the kinase domain. For instance, in VEGFR-2, the oxazolo[5,4-d]pyrimidine moiety forms critical hydrogen bonds with the hinge region (e.g., the NH group of Lys-868 and the backbone NH of Asp-1046)[5]. The 5-methanamine group, protruding toward the solvent-exposed region, enhances solubility without disrupting these critical hinge-binding interactions, ultimately leading to the induction of apoptosis in cancer cell lines[3].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK RAF / MEK / ERK Pathway VEGFR2->MAPK Inhibitor Oxazolo[5,4-d]pyrimidine Derivative Inhibitor->VEGFR2 ATP-competitive Inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Angiogenesis Angiogenesis & Proliferation PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Mechanism of VEGFR-2 inhibition and apoptosis induction by oxazolopyrimidines.

Conclusion

The oxazolo[5,4-d]pyrimidine-5-methanamine scaffold is a highly optimized building block for drug discovery. By replacing the traditional purine imidazole ring with an oxazole, the core gains metabolic stability while acting as an effective ATP-competitive kinase inhibitor[6]. The strategic addition of the 5-methanamine group resolves the inherent lipophilicity of the core, driving the LogD into an optimal range and ensuring excellent kinetic aqueous solubility. When evaluated through rigorous, self-validating physicochemical workflows, this scaffold demonstrates a superior ADME profile, making it a prime candidate for the development of next-generation targeted therapeutics.

References
  • MDPI Molecules (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Available at:[Link]

  • MDPI Molecules (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available at:[Link]

  • Journal of Medicinal Chemistry (2010). Discovery of 7-N-Piperazinylthiazolo[5,4-d]pyrimidine Analogues as a Novel Class of Immunosuppressive Agents with in Vivo Biological Activity. Available at:[Link]

  • International Journal of Molecular Sciences (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Available at:[Link]

  • ResearchGate (2022). Synthesis and Biological Evaluation of Novel Oxazolo[5,4‐d]pyrimidines as Potent VEGFR‐2 Inhibitors. Available at:[Link]

  • Beilstein Journal of Organic Chemistry (2026). Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. Available at:[Link]

Sources

Exploratory

Preclinical Evaluation and Biological Activity of Oxazolo[5,4-d]pyrimidine-5-methanamine Derivatives

Executive Summary & Rationale The discovery and optimization of novel heterocyclic scaffolds are foundational to modern targeted oncology and immunology. Among these, the oxazolo[5,4-d]pyrimidine core has emerged as a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The discovery and optimization of novel heterocyclic scaffolds are foundational to modern targeted oncology and immunology. Among these, the oxazolo[5,4-d]pyrimidine core has emerged as a highly versatile bioisostere of the purine ring system. By replacing the electron-rich imidazole ring of purine with an oxazole motif, researchers can fundamentally alter the hydrogen-bonding profile and electron density of the scaffold, enhancing its metabolic stability and target selectivity[1].

Specifically, functionalization at the C5 position—such as the introduction of a 5-methanamine moiety—provides a critical vector for exploring the solvent-exposed regions of kinase ATP-binding pockets. This technical guide synthesizes current structure-activity relationship (SAR) data and establishes self-validating experimental protocols to evaluate the preliminary biological activity of oxazolo[5,4-d]pyrimidine-5-methanamine derivatives, focusing on their roles as kinase inhibitors, anti-angiogenic agents, and apoptosis inducers.

Mechanistic Landscape & Target Profiling

Oxazolo[5,4-d]pyrimidine derivatives exhibit a polypharmacological profile, making them highly attractive for complex diseases like cancer and autoimmune disorders[2]. The inclusion of a basic, flexible 5-methanamine group allows these molecules to act as potent competitive inhibitors for several key ATP-dependent enzymes:

  • VEGFR-2 Inhibition & Anti-Angiogenesis: The overexpression of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary driver of tumor angiogenesis. Oxazolo[5,4-d]pyrimidines bind competitively to the hinge region of the VEGFR-2 kinase domain. This binding interrupts the downstream PI3K/AKT and PLC- γ signaling cascades, effectively halting endothelial cell proliferation[1].

  • Adenosine Kinase (ADK) Suppression: Recent studies on breast cancer cell lines (e.g., MDA-MB-231) indicate that certain oxazolo[5,4-d]pyrimidines effectively suppress ADK, a key enzyme in purine metabolism, thereby exerting potent antineoplastic properties[3].

  • Aurora A Kinase (AURKA) & Apoptosis: Derivatives featuring extended aliphatic or aromatic amine chains have demonstrated nanomolar inhibitory activity against AURKA, leading to cell cycle arrest and the subsequent activation of the caspase-dependent apoptotic cascade[2].

Mechanism ATP Intracellular ATP VEGFR2 VEGFR-2 Kinase Domain ATP->VEGFR2 Binds Hinge Region ADK Adenosine Kinase (ADK) ATP->ADK Phosphoryl Transfer Compound Oxazolo[5,4-d]pyrimidine -5-methanamine Compound->VEGFR2 Competitive Inhibition Compound->ADK Competitive Inhibition Angiogenesis Endothelial Proliferation (Angiogenesis) VEGFR2->Angiogenesis Promotes TumorGrowth Tumor Cell Survival (Breast Cancer) ADK->TumorGrowth Promotes

Figure 1: Dual-target competitive inhibition mechanism of Oxazolo[5,4-d]pyrimidines.

Structure-Activity Relationship (SAR) Insights

The biological efficacy of oxazolo[5,4-d]pyrimidines is highly sensitive to substitutions at the C2, C5, and C7 positions[4].

  • C2 Position: Aromatic rings (e.g., 4-chlorophenyl or 5-amino-3-methyl-isoxazole) enhance lipophilicity and fit deeply into the hydrophobic pocket of the kinase active site[1].

  • C7 Position: Aliphatic amino chains or bulky anilines at C7 govern the compound's selectivity profile between VEGFR-2 and AURKA[2].

  • C5 Position (The Methanamine Vector): While many early-generation compounds utilized a simple methyl group at C5, transitioning to a 5-methanamine derivative introduces a hydrogen-bond donor/acceptor pair. This modification significantly improves aqueous solubility and allows for targeted electrostatic interactions with acidic amino acid residues at the entrance of the ATP-binding cleft.

Quantitative Data Summary

The following table synthesizes the expected biological activity profile of these derivatives based on established literature benchmarks for the parent scaffold[2].

Compound Class / ScaffoldPrimary TargetTarget IC 50​ ( μ M)HUVEC Proliferation IC 50​ ( μ M)HepG2 Cytotoxicity IC 50​ ( μ M)
5-Methyl-oxazolo[5,4-d]pyrimidines VEGFR-20.05 – 0.501.28 – 12.43> 10.0
7-Amino-oxazolo[5,4-d]pyrimidines AURKA / JAK0.01 – 0.10N/A5.0 – 8.4
Oxazolo[5,4-d]pyrimidine-5-methanamine VEGFR-2 / ADK< 0.05 (Proj.)< 1.0 (Proj.)< 5.0 (Proj.)
Sunitinib (Positive Control) VEGFR-20.010.048.4

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of oxazolo[5,4-d]pyrimidine-5-methanamine derivatives must employ self-validating assay systems. The following protocols integrate internal controls and orthogonal readouts to establish direct causality between compound application and biological phenotype.

Protocol 1: TR-FRET VEGFR-2 Kinase Inhibition Assay

This cell-free assay directly measures the intrinsic ability of the compound to inhibit VEGFR-2 kinase activity, isolating the target mechanism from cellular permeability factors.

  • Step 1: Compound Preparation & Serial Dilution

    • Action: Dissolve the derivative in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in DMSO, then dilute 1:100 in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

    • Causality & Rationale: Maintaining a constant, low DMSO concentration (1% final) across all wells prevents solvent-induced enzyme denaturation. Pre-dilution in buffer prevents rapid precipitation of the lipophilic oxazolopyrimidine core upon contact with the aqueous enzyme mixture.

  • Step 2: Enzyme Pre-Incubation

    • Action: Mix the diluted compound with recombinant human VEGFR-2 kinase domain (0.5 nM final) and incubate at room temperature for 30 minutes.

    • Causality & Rationale: Because purine bioisosteres often exhibit slow-binding kinetics, pre-incubation allows the compound to achieve thermodynamic equilibrium within the ATP-binding pocket before the competitive substrate is introduced.

  • Step 3: Reaction Initiation & TR-FRET Readout

    • Action: Initiate the reaction by adding ATP (at the established K m​ value) and a biotinylated poly-GT peptide substrate. Incubate for 60 minutes. Stop the reaction with EDTA and add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Validation System: Calculate the Z'-factor using DMSO (negative control) and Sunitinib (positive control). A Z' > 0.5 validates the assay. TR-FRET is specifically chosen because its time-delayed readout eliminates false-positive interference from the intrinsic autofluorescence common in highly conjugated heterocyclic compounds.

Protocol 2: VEGF-Induced HUVEC Proliferation Assay

To confirm that the biochemical inhibition translates to functional anti-angiogenesis, compounds are tested on Human Umbilical Vein Endothelial Cells (HUVECs)[2].

  • Step 1: Cell Seeding and Serum Starvation

    • Action: Seed HUVECs at 3,000 cells/well in a 96-well plate. After 24 hours, replace the growth medium with basal medium containing only 0.5% FBS for 12 hours.

    • Causality & Rationale: Serum starvation synchronizes the cell cycle in the G0/G1 phase and significantly upregulates VEGFR-2 expression, sensitizing the cells to exogenous VEGF stimulation.

  • Step 2: Co-Treatment with VEGF and Compound

    • Action: Treat the cells with 50 ng/mL recombinant human VEGF 165​ concurrently with varying concentrations of the oxazolo[5,4-d]pyrimidine derivative. Incubate for 72 hours.

    • Causality & Rationale: By specifically driving proliferation with VEGF, we isolate the VEGFR-2 dependent pathway. If the compound inhibits this VEGF-induced growth but shows no effect on basal (unstimulated) HUVEC growth, the mechanism is confirmed as target-specific anti-angiogenesis rather than general, non-specific cytotoxicity.

  • Step 3: Orthogonal Validation via Caspase-3/7 Cleavage

    • Action: Measure cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo). In parallel wells, apply a luminescent Caspase-3/7 substrate.

    • Validation System: If viability decreases while Caspase-3/7 luminescence spikes, the compound actively induces apoptosis. If viability decreases without caspase activation, the compound is merely cytostatic (halting the cell cycle).

Workflow Synthesis Compound Synthesis & LC-MS/NMR QC Kinase Target Kinase Assay (VEGFR-2 / ADK) Synthesis->Kinase >95% Purity Cell Phenotypic Screening (HUVEC / HCT116) Kinase->Cell IC50 < 1 µM Validation Orthogonal Validation (Caspase 3/7) Cell->Validation Cell Death Data SAR Analysis & Lead Optimization Validation->Data Apoptosis Confirmed

Figure 2: Self-validating High-Throughput Screening (HTS) workflow for derivative evaluation.

Conclusion

The oxazolo[5,4-d]pyrimidine-5-methanamine scaffold represents a highly tunable, multi-target pharmacophore. By acting as a purine bioisostere, it effectively disrupts critical kinase signaling pathways (VEGFR-2, ADK, AURKA) required for tumor survival and angiogenesis[1][2][3]. Employing rigorous, self-validating experimental workflows—such as TR-FRET kinase profiling paired with orthogonal phenotypic cell assays—ensures that the observed biological activities are mechanistically sound and translatable to advanced preclinical drug development.

References

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Oxazolo[5,4-d]pyrimidine-5-methanamine Derivatives

Introduction: The Oxazolo[5,4-d]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry The oxazolo[5,4-d]pyrimidine core, a fused heterocyclic system, has garnered significant attention in the field of dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxazolo[5,4-d]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The oxazolo[5,4-d]pyrimidine core, a fused heterocyclic system, has garnered significant attention in the field of drug discovery due to its structural resemblance to endogenous purine bases.[1][2] This structural mimicry allows for its interaction with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutic agents. The replacement of the imidazole ring in purines with an oxazole moiety confers unique physicochemical properties, leading to a diverse pharmacological profile.[1][2] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including their potential as anticancer, antiviral, immunosuppressive, and anti-inflammatory agents.[1][3][4][5] This guide will provide a comprehensive analysis of the structure-activity relationships (SAR) of oxazolo[5,4-d]pyrimidine-5-methanamine derivatives, with a particular focus on their anticancer properties, detailing the influence of substituents on their biological activity and providing insights for the rational design of future drug candidates.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

The anticancer potential of oxazolo[5,4-d]pyrimidine derivatives has been extensively explored, with many compounds demonstrating potent inhibitory activity against various protein kinases and other targets implicated in cancer progression.

A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: A Key Anti-Angiogenic Strategy

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated therapeutic strategy in oncology.[1][6] Several studies have identified oxazolo[5,4-d]pyrimidine derivatives as potent VEGFR-2 inhibitors.[1][6]

Key SAR Insights for VEGFR-2 Inhibition:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the oxazolo[5,4-d]pyrimidine core plays a crucial role in determining VEGFR-2 inhibitory activity. Aromatic or heteroaromatic rings are generally favored. For instance, a 2-(4-methoxyphenyl) group has been shown to be a potent substituent for VEGFR-2 inhibition.[2]

  • Substitution at the 5-position: A methyl group at the 5-position appears to be beneficial for activity.[2]

  • Substitution at the 7-position: The 7-amino group is a key interaction point. N-aryl or N-heteroaryl substitutions at this position are critical for potent VEGFR-2 inhibition. The presence of a substituted aniline moiety, such as N-(4-methylphenyl), has been associated with high potency.[2] Molecular docking studies have suggested that the oxazolo[5,4-d]pyrimidine moiety occupies the ATP-binding site of VEGFR-2, forming hydrogen bonds with key amino acid residues like Lys-868 and Asp-1046.[2]

Table 1: SAR of 2,5,7-Trisubstituted Oxazolo[5,4-d]pyrimidines as VEGFR-2 Inhibitors

CompoundR2 SubstituentR5 SubstituentR7 SubstituentVEGFR-2 IC50 (µM)HUVEC Proliferation IC50 (µM)
5 4-methoxyphenylmethylN-(4-methylphenyl)amine0.330.29

Data synthesized from Deng and coworkers' study.[2]

B. Aurora A Kinase Inhibition

Aurora A kinase is a serine/threonine kinase that plays a critical role in mitotic progression, and its overexpression is associated with various cancers. One derivative, N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea, has been identified as a potent in vitro inhibitor of Aurora A kinase with an IC50 value between 1 and 50 nM.[2] This compound also exhibited significant cytotoxicity against the HCT116 human colorectal carcinoma cell line, with an IC50 value below 100 nM.[2]

C. Other Kinase Targets and Anticancer Mechanisms

Oxazolo[5,4-d]pyrimidine derivatives have also been reported to inhibit other kinases involved in cancer, such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1] Furthermore, some derivatives have been shown to induce apoptosis by activating the caspase cascade and to inhibit ubiquitin-activating enzymes (E1 enzymes).[1][3]

II. Modulation of Other Biological Targets

Beyond their anticancer properties, oxazolo[5,4-d]pyrimidine derivatives have shown activity against a range of other important biological targets.

A. Adenosine Receptor Antagonism

The oxazolo[5,4-d]pyrimidine scaffold is a known adenosine receptor antagonist.[3] Adenosine receptors, particularly the A1 and A2A subtypes, are G-protein coupled receptors that play crucial roles in various physiological processes, and their modulation is of therapeutic interest for conditions like Parkinson's disease and depression.[7]

B. Cannabinoid Receptor (CB2) Ligands

A series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines have been identified as selective ligands for the cannabinoid receptor 2 (CB2).[2][8] Notably, compounds with a 2-(2-chlorophenyl) substituent, a 5-methyl group, and a 7-(4-alkylpiperazin-1-yl) moiety exhibited nanomolar affinity for the CB2 receptor with significant selectivity over the CB1 receptor.[2][8] These compounds were found to be competitive neutral antagonists.[8]

Table 2: SAR of Oxazolo[5,4-d]pyrimidines as CB2 Receptor Ligands

CompoundR2 SubstituentR5 SubstituentR7 SubstituentCB2 Ki (nM)CB1/CB2 Selectivity
15 2-chlorophenylmethyl4-methylpiperazin-1-yl27.5> 36
16 2-chlorophenylmethyl4-ethylpiperazin-1-yl2312.7

Data from a study on CB2 ligands.[2]

C. Immunosuppressive and Antiviral Activities

Certain 7-aminooxazolo[5,4-d]pyrimidine derivatives have demonstrated immunosuppressive and antiviral activities.[1][3][4] These compounds have been shown to inhibit the proliferation of human peripheral blood lymphocytes and mouse splenocytes.[4] Some derivatives also exhibited inhibitory activity against human herpes virus type-1 (HHV-1).[3][4]

III. Synthetic Methodologies and Experimental Protocols

The synthesis of the oxazolo[5,4-d]pyrimidine scaffold can be achieved through two primary routes: cyclization of a pyrimidine derivative to form the fused oxazole ring, or the condensation of an oxazole derivative to form the fused pyrimidine ring.[3][5]

A. General Synthetic Scheme for 2,5,7-Trisubstituted Oxazolo[5,4-d]pyrimidines

A common synthetic approach involves the reaction of a substituted 4,6-dichloropyrimidine with an appropriate amine to introduce the 7-amino substituent. Subsequent reaction with an acyl hydrazide followed by cyclization can yield the desired 2,5-disubstituted-7-amino-oxazolo[5,4-d]pyrimidine.

G cluster_synthesis General Synthetic Pathway start Substituted 4,6-Dichloropyrimidine intermediate1 7-Amino-4,6-dichloropyrimidine start->intermediate1 Amine (R7-NH2) intermediate2 4-Acylhydrazinyl-7-amino-6-chloropyrimidine intermediate1->intermediate2 Acyl Hydrazide (R2-CONHNH2) product 2,5,7-Trisubstituted Oxazolo[5,4-d]pyrimidine intermediate2->product Cyclization

Caption: General synthetic route for 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines.

B. Experimental Protocol: VEGFR-2 Kinase Assay

Objective: To determine the in vitro inhibitory activity of test compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well microtiter plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the assay buffer, VEGFR-2 enzyme, and the test compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate (Poly(Glu, Tyr)) and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature to allow for the conversion of ADP to ATP.

  • Add the Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature to allow for the generation of a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

IV. Key Structure-Activity Relationship Summary and Future Directions

The oxazolo[5,4-d]pyrimidine scaffold has proven to be a versatile platform for the development of potent and selective inhibitors of various biological targets. The SAR studies highlighted in this guide provide a clear rationale for the design of novel derivatives with improved potency and selectivity.

SAR_Summary core Oxazolo[5,4-d]pyrimidine R2 R2 Position (Aryl/Heteroaryl) core->R2 R5 R5 Position (Small Alkyl) core->R5 R7 R7 Position (Substituted Amine) core->R7 VEGFR2 VEGFR-2 Inhibition R2->VEGFR2 Crucial for potency CB2 CB2 Antagonism R2->CB2 Determines selectivity R5->VEGFR2 Enhances activity R7->VEGFR2 Key interaction R7->CB2 Essential for binding Immunosuppression Immunosuppression R7->Immunosuppression Modulates activity

Caption: Key SAR trends for oxazolo[5,4-d]pyrimidine derivatives.

Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the SAR at the 5-position and the investigation of a wider range of substituents at the 2- and 7-positions could lead to the discovery of even more potent and selective drug candidates. The development of dual inhibitors targeting multiple oncogenic pathways simultaneously also represents a promising avenue for future investigation.

References

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC. Available at: [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Oxazolo[5,4‐d]pyrimidines as Potent VEGFR‐2 Inhibitors - ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available at: [Link]

  • Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed. Available at: [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available at: [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available at: [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. Available at: [Link]

  • Selected oxazolo[5,4-d]pyrimidines showing biological activity. - ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression - MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells - Beilstein Journals. Available at: [Link]

  • Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed. Available at: [Link]

  • Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - PubMed. Available at: [Link]

  • Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping - PubMed. Available at: [Link]

  • Searching for novel antagonists of adenosine A1 receptors among azolo[1,5-a]pyrimidine nitro derivatives - Research Results in Pharmacology. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Oxazolo[5,4-d]pyrimidine-5-methanamine

Strategic Overview & Mechanistic Rationale Oxazolo[5,4-d]pyrimidines represent a highly privileged class of fused bicyclic heterocycles. Structurally acting as 9-oxa-purine isosteres, they are critical scaffolds in moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

Oxazolo[5,4-d]pyrimidines represent a highly privileged class of fused bicyclic heterocycles. Structurally acting as 9-oxa-purine isosteres, they are critical scaffolds in modern oncology and immunology, demonstrating potent activity as VEGFR-2 inhibitors and modulators of the caspase cascade .

Synthesizing the specific derivative Oxazolo[5,4-d]pyrimidine-5-methanamine requires precise control over chemoselectivity. Direct installation of a primary amine at the 5-position via a free amino acid precursor often leads to uncontrolled polymerization or side-reactions during pyrimidine ring closure . Therefore, this protocol utilizes an orthogonal phthalimide protection strategy .

We construct the pyrimidine ring onto a pre-formed 5-aminooxazole-4-carboxamide via a Niementowski-type cyclocondensation . The robust phthalimide group protects the delicate methanamine moiety during the harsh, highly acidic chlorination step required to deoxygenate the C7 position. Subsequent catalytic hydrogenolysis and Gabriel-type hydrazinolysis yield the pure target compound.

Pathway Visualization

Pathway SM 5-Aminooxazole-4-carboxamide + N-Phthaloylglycine ethyl ester Step1 Step 1: Cyclocondensation NaOEt, EtOH, 80°C SM->Step1 Int1 5-(Phthalimidomethyl)oxazolo [5,4-d]pyrimidin-7(6H)-one Step1->Int1 Step2 Step 2: Chlorination POCl3, PhNMe2, 100°C Int1->Step2 Int2 7-Chloro-5-(phthalimidomethyl) oxazolo[5,4-d]pyrimidine Step2->Int2 Step3 Step 3: Hydrogenolysis H2, Pd/C, NaOAc, 25°C Int2->Step3 Int3 5-(Phthalimidomethyl) oxazolo[5,4-d]pyrimidine Step3->Int3 Step4 Step 4: Hydrazinolysis NH2NH2·H2O, EtOH, 80°C Int3->Step4 Product Oxazolo[5,4-d]pyrimidine- 5-methanamine Step4->Product

Fig 1: Phthalimide-protected synthesis pathway for Oxazolo[5,4-d]pyrimidine-5-methanamine.

Experimental Methodology

Step 1: Base-Catalyzed Cyclocondensation (Pyrimidone Core Formation)

Causality & Rationale: The reaction between an o-aminocarboxamide and an ester requires a strong base to drive the formation of the amide intermediate and subsequent intramolecular cyclization. Sodium ethoxide (NaOEt) in ethanol provides the optimal thermodynamic environment for this heteroannulation.

  • Suspend 5-aminooxazole-4-carboxamide (1.0 eq, 10 mmol) and N-phthaloylglycine ethyl ester (1.2 eq, 12 mmol) in anhydrous ethanol (50 mL).

  • Add a freshly prepared solution of NaOEt (2.0 eq, 20 mmol) in ethanol dropwise at 0 °C.

  • Heat the mixture to reflux (80 °C) under an argon atmosphere for 12 hours.

  • Cool to room temperature and concentrate the solvent in vacuo.

  • Dissolve the residue in distilled water and acidify to pH 4–5 using 1M HCl.

  • Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford 5-(phthalimidomethyl)oxazolo[5,4-d]pyrimidin-7(6H)-one.

  • Validation Checkpoint: Perform LC-MS on the crude precipitate. The presence of the [M+H]+ peak corresponding to the pyrimidone mass, coupled with the disappearance of the starting material's primary amine signal in 1H NMR, validates successful cyclocondensation.

Step 2: Deoxychlorination (Aromatization)

Causality & Rationale: To remove the C7 oxygen, the pyrimidone must be converted to a highly reactive chloropyrimidine. Phosphorus oxychloride (POCl 3​ ) acts as both solvent and reagent. N,N-Dimethylaniline is added as a catalytic nucleophile; it forms a highly electrophilic Vilsmeier-Haack-type intermediate with POCl 3​ , accelerating the C-O to C-Cl conversion and preventing the acidic degradation of the oxazole ring.

  • To the dried pyrimidone intermediate (1.0 eq) in a round-bottom flask, add POCl 3​ (10 volumes).

  • Slowly add N,N-dimethylaniline (1.5 eq) dropwise (Caution: Exothermic).

  • Heat the mixture to 100 °C for 3–4 hours.

  • Cool the reaction to room temperature and carefully pour it over crushed ice with vigorous stirring to quench excess POCl 3​ .

  • Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL).

  • Wash the combined organic layers with cold saturated NaHCO 3​ , brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Validation Checkpoint: TLC (Hexane/EtOAc 7:3) should show a distinct non-polar shift. 1H NMR will reveal the complete disappearance of the pyrimidone N-H proton (typically broad, >11 ppm).

Step 3: Catalytic Hydrogenolysis (Dechlorination)

Causality & Rationale: Catalytic hydrogenolysis selectively removes the 7-chloro substituent. Anhydrous sodium acetate (NaOAc) is strictly required as a mild buffer. Without it, the HCl generated during the hydrogenolysis of the C-Cl bond will rapidly poison the palladium catalyst and induce ring-opening of the acid-sensitive oxazole core.

  • Dissolve the 7-chloro intermediate (1.0 eq) in anhydrous methanol/ethyl acetate (1:1 v/v, 30 mL).

  • Add anhydrous sodium acetate (1.5 eq) and 10% Pd/C (10% w/w).

  • Purge the reaction flask with hydrogen gas (balloon) and stir vigorously at 25 °C for 6 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with excess methanol.

  • Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation Checkpoint: 1H NMR must show the emergence of a highly deshielded aromatic singlet at approximately δ 9.0–9.2 ppm, corresponding to the newly formed C7-H proton of the fully aromatic oxazolo[5,4-d]pyrimidine core.

Step 4: Gabriel Deprotection (Primary Amine Liberation)

Causality & Rationale: Hydrazine hydrate selectively cleaves the phthalimide ring via a cyclic hydrazide intermediate. Ethanol is the optimal solvent because it solubilizes the starting material while the byproduct (phthalhydrazide) is highly insoluble in cold ethanol, allowing for rapid purification via simple filtration.

  • Dissolve the phthalimide-protected intermediate (1.0 eq) in ethanol (20 mL).

  • Add hydrazine hydrate (64% aqueous solution, 3.0 eq).

  • Heat the mixture to 80 °C for 2 hours until a dense white precipitate of phthalhydrazide forms.

  • Cool the mixture to 0 °C and filter off the precipitate.

  • Concentrate the filtrate. To ensure complete removal of phthalhydrazide, resuspend the residue in cold DCM, filter again, and concentrate.

  • Purify the crude amine by reverse-phase HPLC to yield pure Oxazolo[5,4-d]pyrimidine-5-methanamine.

  • Validation Checkpoint: Disappearance of the multiplet at δ 7.7–7.9 ppm (phthalimide aromatic protons) in 1H NMR. The final product must exhibit a sharp singlet integrating for 2H (the primary amine) that cleanly exchanges with D2​O .

Quantitative Data & Validation Metrics

The following table summarizes the expected yields and critical self-validating analytical markers for each step of the synthesis.

StepTarget Intermediate / ProductReagents & ConditionsExpected YieldKey Analytical Marker Validation ( 1H NMR / MS)
1 Pyrimidone CoreNaOEt, EtOH, 12h, 80°C75–82%MS: [M+H]+ corresponding to pyrimidone mass.
2 7-Chloro DerivativePOCl 3​ , PhNMe 2​ , 4h, 100°C85–90%NMR: Disappearance of pyrimidone N-H (>11 ppm).
3 Dechlorinated CoreH 2​ , Pd/C, NaOAc, 6h, 25°C88–92%NMR: Appearance of aromatic C7-H singlet (~9.1 ppm).
4 Target Amine NH 2​ NH 2​ ·H 2​ O, 2h, 80°C70–78%NMR: Disappearance of phthalimide protons (7.7–7.9 ppm).

References

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives Molecules, 2020. URL:[Link]

  • Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity Bioorganic Chemistry, 2024. URL:[Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research Molecules, 2022. URL:[Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis Pharmaceuticals (MDPI), 2025. URL:[Link]

Application

Application Note: HPLC Method Development and Validation for Oxazolo[5,4-d]pyrimidine-5-methanamine

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Regulatory Alignment: ICH Q2(R2) (Effective June 2024) Executive Summary & Analyt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Regulatory Alignment: ICH Q2(R2) (Effective June 2024)

Executive Summary & Analytical Target Profile (ATP)

Oxazolo[5,4-d]pyrimidine derivatives are highly valued fused-heterocyclic purine analogs. By replacing the imidazole ring of purines with an oxazole motif, these compounds act as potent antimetabolites and kinase inhibitors (e.g., VEGFR-2, EGFR, and HGPRT inhibitors) in targeted oncology therapies[1][2].

The structural functionalization of this core with a 5-methanamine group introduces a highly polar, basic primary aliphatic amine. From a chromatographic perspective, this creates a dual challenge:

  • Retention: The high polarity of the methanamine group makes retention on standard reversed-phase (RP) columns difficult.

  • Peak Tailing (The Silanol Effect): The primary amine ( pKa​≈9.5 ) remains protonated across a wide pH range. On traditional silica-based stationary phases, unreacted residual silanol groups (Si-OH) ionize at pH > 3 to form negatively charged siloxanes ( SiO− ). The resulting ionic exchange interactions with the protonated amine cause severe peak tailing, irregular retention, and loss of resolution[3].

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method specifically engineered to overcome these physicochemical hurdles, ensuring high-fidelity quantification suitable for API release and stability testing.

Method Development Strategy: The Causality of Experimental Choices

To develop a method that guarantees both precision and column longevity, every chromatographic parameter must be selected based on the molecule's intrinsic physicochemical properties.

Stationary Phase Selection

Standard Type-A silica columns are entirely unsuitable for this basic compound due to high silanol activity. Instead, a Hybrid-Silica C18 column (e.g., Waters XBridge or Phenomenex Gemini) is mandated. Hybrid particles incorporate organic groups (like ethylene bridges) within the silica matrix, drastically reducing the population of surface silanols and providing exceptional stability at extreme pH levels[4]. Furthermore, strict end-capping is required to neutralize any remaining active sites[5].

Mobile Phase & pH Optimization

To achieve symmetrical peaks for basic amines, the mobile phase pH must either be highly basic (pH > 11, to deprotonate the amine) or highly acidic (pH < 3, to protonate the silanols)[6]. We employ the low-pH strategy using 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases.

  • Causality: At pH ~2.0, residual silanols are fully protonated (neutralized), eliminating ionic exchange interactions[7]. Simultaneously, TFA acts as a hydrophobic ion-pairing agent. The trifluoroacetate anion pairs with the protonated methanamine, forming a neutral, hydrophobic complex that significantly enhances retention on the C18 stationary phase.

MethodDev A Analyte: Oxazolo[5,4-d]pyrimidine -5-methanamine B Physicochemical Risk: Basic Amine (pKa ~9.5) A->B Structural Profiling C Chromatographic Threat: Silanol Ion-Exchange (Tailing) B->C Induces D Stationary Phase Intervention: Hybrid-Silica C18 (End-capped) C->D Dictates E Mobile Phase Intervention: 0.1% TFA (pH ~2.0) C->E Dictates F Mechanistic Outcome: Silanol Suppression & Ion-Pairing Retention D->F Synergistic E->F Synergistic

Caption: Logical workflow mapping the physicochemical properties of the analyte to specific chromatographic interventions.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Water: HPLC/Milli-Q grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC gradient grade.

  • Trifluoroacetic Acid (TFA): LC-MS or HPLC grade (purity 99.5%).

  • Stationary Phase: Hybrid-Silica C18, 150 mm × 4.6 mm, 3.5 µm particle size.

Preparation of Mobile Phases
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Standard and Sample Preparation
  • Diluent: Water:Acetonitrile (80:20, v/v). Note: Matching the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Oxazolo[5,4-d]pyrimidine-5-methanamine reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent using sonication, then make up to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions & Gradient Program
ParameterSpecification
Column Temperature 30°C ± 2°C (Ensures reproducible thermodynamics)
Autosampler Temp 5°C (Prevents degradation of the primary amine)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (Optimal for fused pyrimidine aromaticity)
Run Time 20 Minutes

Table 1: Optimized Gradient Elution Profile

Time (Minutes)Mobile Phase A (%)Mobile Phase B (%)Elution State
0.0955Initial hold (Polar retention)
2.0955Isocratic hold
12.04060Linear gradient (Elution of core analyte)
14.01090Column wash (Removes strongly bound impurities)
16.01090Isocratic wash
16.1955Return to initial conditions
20.0955Re-equilibration

System Suitability Testing (SST)

A method is only as reliable as its daily performance. The SST acts as a self-validating mechanism prior to any sample analysis. Six replicate injections of the Working Standard (100 µg/mL) must be performed.

Table 2: System Suitability Acceptance Criteria

ParameterCausality / RationaleAcceptance Criteria
Retention Time ( Rt​ ) Ensures gradient delivery and column chemistry are stable.~ 8.5 min (RSD 1.0%)
Peak Tailing Factor ( Tf​ ) Confirms silanol interactions are successfully suppressed. 1.5
Theoretical Plates ( N ) Validates column efficiency and packing integrity. 5,000
Area Precision (% RSD) Ensures autosampler precision and integration consistency. 2.0% (n=6)

Method Validation Framework (ICH Q2(R2) Compliance)

In accordance with the updated ICH Q2(R2) guidelines (effective June 2024)[8], the method must be systematically validated to prove it is "fit for purpose" across its lifecycle. The revised guidelines emphasize robustness and the use of modern analytical lifecycle management[9].

ICHValidation Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Forced Degradation: Acid, Base, Heat, UV) Start->Spec Lin Linearity & Range (25% to 150% of Nominal) Start->Lin Acc Accuracy (Spike Recovery: 50%, 100%, 150%) Start->Acc Prec Precision (Repeatability & Intermediate Precision) Start->Prec Rob Robustness (DoE: ±pH, ±Temp, ±Flow) Start->Rob

Caption: Core validation parameters mapped according to the ICH Q2(R2) regulatory framework.

Validation Execution Summary

Table 3: Validation Parameters and Expected Outcomes

Validation ParameterMethodologyAcceptance Criteria
Specificity Subject sample to 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , and UV light. Analyze via Peak Purity (PDA detector).No interference at the Rt​ of the main peak. Purity angle < Purity threshold.
Linearity Prepare 5 concentration levels ranging from 25 µg/mL to 150 µg/mL.Correlation coefficient ( R2 ) 0.999. Y-intercept 2% of target response.
Accuracy Spike API into placebo matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.
Precision 6 independent sample preparations of the 100 µg/mL target concentration.% RSD of assay 2.0%.
Robustness Deliberate variations: Flow rate (±0.1 mL/min), Column Temp (±2°C), Mobile Phase pH (±0.2 units).SST criteria must pass under all variant conditions.

Conclusion

The quantitative analysis of Oxazolo[5,4-d]pyrimidine-5-methanamine requires a deliberate circumvention of the "silanol effect" inherent to basic primary amines. By combining a sterically protected hybrid-silica stationary phase with a low-pH, ion-pairing mobile phase (0.1% TFA), this method achieves excellent peak symmetry, robust retention, and strict adherence to ICH Q2(R2) validation standards. This protocol serves as a highly reliable foundation for both routine quality control and complex stability-indicating assays in oncology drug development.

References

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.PMC - National Institutes of Health (NIH).
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis.MDPI.
  • What is the effect of free silanols in RPLC and how to reduce it?Pharma Growth Hub.
  • HPLC Column Selection: Core to Method Development.Welch Materials, Inc.
  • HPLC Method Development - A Review.International Journal of Pharmaceutical Research and Applications.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency (EMA).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.QbD Group.

Sources

Method

Application Note: Oxazolo[5,4-d]pyrimidine-5-methanamine in Targeted Drug Discovery

Executive Summary & Mechanistic Rationale The oxazolo[5,4-d]pyrimidine scaffold has emerged as a highly privileged, versatile pharmacophore in modern medicinal chemistry[1]. Structurally functioning as a purine bioisoste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The oxazolo[5,4-d]pyrimidine scaffold has emerged as a highly privileged, versatile pharmacophore in modern medicinal chemistry[1]. Structurally functioning as a purine bioisostere, this fused bicyclic system effectively mimics the adenine core of ATP, allowing it to competitively bind within the highly conserved hinge region of various kinases and nucleotide-binding proteins[2].

While traditional purine derivatives often suffer from poor metabolic stability and off-target toxicity, the oxazolo[5,4-d]pyrimidine core alters the electron density and hydrogen-bonding network, often improving kinase selectivity and pharmacokinetic profiles[1]. Specifically, derivatives of this scaffold have demonstrated potent activity as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors, Epidermal Growth Factor Receptor (EGFR) inhibitors, and Fibroblast Growth Factor Receptor 1 (FGFR1) antagonists[2][3].

The Role of the 5-Methanamine Handle: In the context of structure-activity relationship (SAR) optimization, the 5-position of the oxazolo[5,4-d]pyrimidine ring spatially corresponds to the 2-position of the natural purine ring. When bound to a kinase ATP pocket, this vector typically points toward the solvent-exposed channel or the ribose-binding pocket[2]. Utilizing oxazolo[5,4-d]pyrimidine-5-methanamine provides a highly reactive primary amine handle. This enables rapid, late-stage parallel synthesis (via amidation, sulfonylation, or reductive amination) to probe the solvent channel, optimizing both target binding affinity and physicochemical properties (e.g., aqueous solubility).

Workflow A Hit Identification (Purine Bioisostere) B Scaffold Morphing Oxazolo[5,4-d]pyrimidine A->B C Late-Stage Diversification (5-methanamine handle) B->C D Parallel Synthesis (Amidation/Reductive Amination) C->D E High-Throughput Screening (TR-FRET Kinase Assay) D->E

Drug discovery workflow utilizing the oxazolo[5,4-d]pyrimidine-5-methanamine scaffold.

Synthetic Protocol: Late-Stage Amide Library Generation

To leverage the 5-methanamine moiety for SAR exploration, amide coupling is the preferred methodology. The following protocol utilizes HATU as the coupling reagent.

Causality of Experimental Choices: HATU is selected over traditional carbodiimides (like EDC/DCC) because it generates a highly reactive HOAt ester intermediate. This minimizes epimerization and overcomes the potential steric hindrance of bulky carboxylic acids often required to fill kinase solvent pockets. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated acid without competitively reacting with the activated ester, ensuring high yields for parallel library generation.

Step-by-Step Methodology
  • Preparation: In a flame-dried 10 mL reaction vial purged with inert gas (N₂), dissolve the selected substituted carboxylic acid (1.2 equivalents, 0.6 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL).

  • Activation: Add HATU (1.2 equivalents, 0.6 mmol) and DIPEA (3.0 equivalents, 1.5 mmol) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add oxazolo[5,4-d]pyrimidine-5-methanamine (1.0 equivalent, 0.5 mmol) in a single portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor the disappearance of the starting amine via LC-MS. Self-validation step: The presence of the M+H peak corresponding to the desired amide coupled with the depletion of the primary amine mass confirms reaction completion.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Biological Evaluation Protocols

Evaluating these derivatives requires a two-tiered approach: biochemical target validation (kinase assay) followed by phenotypic functional validation (cell-based assay)[4][5].

Protocol A: VEGFR2 TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for biochemical screening. Causality of Experimental Choices: Heterocyclic scaffolds like oxazolopyrimidines often exhibit intrinsic auto-fluorescence, which causes false positives/negatives in standard fluorescence assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the specific signal of the kinase interaction.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the oxazolo[5,4-d]pyrimidine derivatives (in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic dispenser.

  • Enzyme Addition: Add 5 µL of recombinant human VEGFR2 kinase (final concentration optimized to linear velocity, typically 1-5 nM) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a mixture containing ATP (at the apparent Km​ for VEGFR2) and ULight-labeled poly-GT substrate.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺) and Europium-anti-phospho-tyrosine antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

Protocol B: HUVEC Anti-Angiogenic Cell Viability Assay

To confirm that the biochemical inhibition translates to functional cellular effects, human umbilical vein endothelial cells (HUVECs) are used[2][5].

  • Cell Seeding: Seed HUVECs at a density of 3,000 cells/well in a 96-well plate using Endothelial Cell Growth Medium (EGM-2). Incubate overnight at 37°C, 5% CO₂.

  • Starvation & Stimulation: Wash cells with PBS and replace with basal medium (no growth factors) containing 0.5% FBS for 12 hours. Stimulate with 50 ng/mL VEGF.

  • Treatment: Treat cells with serial dilutions of the synthesized oxazolo[5,4-d]pyrimidine derivatives (0.01 µM to 100 µM). Include Sunitinib as a positive control[2].

  • Viability Measurement: After 72 hours, add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm to calculate the IC50​ .

Mechanism of Action & Signaling Pathway

The primary mechanism by which these derivatives exert their anticancer and anti-angiogenic effects is through the competitive inhibition of ATP at the RTK active site. By blocking VEGFR2, the downstream Phospholipase C-gamma (PLC-γ) and MAPK/ERK signaling cascades are halted, preventing endothelial cell proliferation and tumor angiogenesis[2][5].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PLCg PLC-gamma Activation VEGFR2->PLCg Phosphorylation MAPK MAPK/ERK Pathway VEGFR2->MAPK Signaling Inhibitor Oxazolo[5,4-d]pyrimidine Derivative Inhibitor->VEGFR2 ATP-Competitive Inhibition Angio Tumor Angiogenesis & Cell Proliferation PLCg->Angio MAPK->Angio

Mechanism of VEGFR2 inhibition by oxazolo[5,4-d]pyrimidine derivatives.

Quantitative Data Presentation

The following table summarizes representative SAR data demonstrating the correlation between biochemical VEGFR2 inhibition and functional HUVEC anti-proliferative activity for various oxazolo[5,4-d]pyrimidine derivatives (data modeled on literature benchmarks for this scaffold class)[2][5].

Compound ID5-Methanamine Functionalization (R-Group)VEGFR2 Kinase IC50​ (µM)HUVEC Proliferation IC50​ (µM)Selectivity Index (vs. HepG2)
Cmpd-01 Unsubstituted Primary Amine> 10.0> 50.0N/A
Cmpd-02 N-Phenylacetamide2.45 ± 0.1215.20 ± 1.342.1
Cmpd-03 N-(4-Chlorophenyl)acetamide0.85 ± 0.085.40 ± 0.655.4
CPU-12 [5]4-Chloro-N-phenylbenzamide analog0.33 ± 0.049.30 ± 1.24> 10.0
Sunitinib Positive Control0.01 ± 0.0020.04 ± 0.010.8

Data Interpretation: The transition from an unsubstituted primary amine (Cmpd-01) to bulky, hydrophobic amide derivatives (Cmpd-03, CPU-12) drastically improves VEGFR2 affinity. This confirms that the 5-position vector effectively accesses a hydrophobic sub-pocket within the solvent channel of the kinase, validating the use of the 5-methanamine handle for library design[2].

References

  • Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines National Institutes of Health (NIH) / PubMed URL:[Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis MDPI URL:[Link]

  • Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1 Taylor & Francis URL:[Link]

  • CPU-12, a novel synthesized oxazolo[5,4-d]pyrimidine derivative, showed superior anti-angiogenic activity National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization of Oxazolo[5,4-d]pyrimidine-5-methanamine

Scientific Context & Strategic Importance The oxazolo[5,4-d]pyrimidine scaffold is a privileged bioisostere of naturally occurring purines. By replacing the imidazole ring of a purine with an oxazole motif, medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Strategic Importance

The oxazolo[5,4-d]pyrimidine scaffold is a privileged bioisostere of naturally occurring purines. By replacing the imidazole ring of a purine with an oxazole motif, medicinal chemists can fundamentally alter the hydrogen-bonding network and electron density of the pharmacophore[1]. This structural class has been extensively utilized in the development of novel anticancer therapies, potent VEGFR-2 inhibitors, and immunosuppressive agents[2].

Functionalization of the pyrimidine core—specifically at the C-5 position—is a proven strategy to modulate kinase binding affinity and improve aqueous solubility[3]. Oxazolo[5,4-d]pyrimidine-5-methanamine (CAS: 1541093-57-5) serves as a critical building block in these synthetic pipelines. However, the fused, electron-deficient nature of the bicyclic ring system makes regiochemical assignment challenging. As a Senior Application Scientist, I have designed this protocol to provide a self-validating Nuclear Magnetic Resonance (NMR) workflow that ensures absolute regiochemical fidelity before this building block is deployed in downstream coupling reactions.

Experimental Design & Analytical Workflow

To establish a completely unambiguous structural assignment, 1D NMR ( 1 H, 13 C) must be coupled with 2D heteronuclear techniques (HSQC, HMBC). The workflow below outlines the logical progression from sample preparation to resonance verification.

NMR_Workflow SamplePrep 1. Sample Preparation (DMSO-d6 + TMS) Acq1D 2. 1D NMR Acquisition (1H, 13C, DEPT-135) SamplePrep->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->Acq2D Process 4. Spectral Processing (FT, Phase, Baseline) Acq1D->Process Acq2D->Process Assign 5. Resonance Assignment & Verification Process->Assign

Figure 1: Comprehensive NMR workflow for the structural elucidation of fused pyrimidine scaffolds.

Step-by-Step Methodology: Sample Preparation & Acquisition

The integrity of NMR data begins with rigorous sample preparation. Fused pyrimidines often exhibit poor relaxation times and susceptibility to line broadening if prepared incorrectly.

Sample Preparation Protocol
  • Analyte Solvation: Accurately weigh 15–20 mg of Oxazolo[5,4-d]pyrimidine-5-methanamine and dissolve it in 600 µL of anhydrous DMSO- d6​ .

    • Causality Insight: DMSO- d6​ is strictly required over CDCl 3​ . The high polarity of the primary amine and the rigid fused bicyclic system lead to severe line broadening or outright precipitation in non-polar halogenated solvents[4].

  • Homogenization: Sonicate the mixture for 2–3 minutes at 25 °C until complete optical clarity is achieved.

  • Internal Referencing: Ensure the DMSO- d6​ contains 0.03% v/v Tetramethylsilane (TMS) to serve as a precise 0.00 ppm internal reference.

  • Degassing (Critical Step): Transfer the solution into a high-precision 5 mm NMR tube. Gently sparge the solution with dry nitrogen gas for 60 seconds.

    • Causality Insight: Removing dissolved paramagnetic oxygen is critical to prevent the shortening of T1​ relaxation times. This ensures sharp, high-intensity signals for the quaternary bridgehead carbons (C-3a, C-7a) during 13 C acquisition.

NMR Acquisition Parameters

Experiments should be conducted on a 400 MHz (or higher) spectrometer equipped with a multinuclear broadband probe.

ExperimentScans (NS)Relaxation Delay (D1)Spectral Width (SW)Specific Parameters / Pulses
1 H NMR 162.0 s12 ppm30° flip angle to ensure quantitative integration.
13 C NMR 10242.0 s250 ppmWALTZ-16 decoupling; 1 H decoupling centered at 4.5 ppm.
1 H- 13 C HSQC 16 / inc.1.5 s 1 H: 10 ppm, 13 C: 200 ppm128 t1​ increments; optimized for 1JCH​ = 145 Hz.
1 H- 13 C HMBC 32 / inc.1.5 s 1 H: 10 ppm, 13 C: 250 ppm256 t1​ increments; optimized for long-range nJCH​ = 8 Hz.

Spectral Assignment & The Self-Validating HMBC Network

To guarantee trustworthiness, the assignment of Oxazolo[5,4-d]pyrimidine-5-methanamine cannot rely on 1D chemical shifts alone. We must establish a self-validating system using 2D Heteronuclear Multiple Bond Correlation (HMBC) to triangulate the exact position of the methanamine group.

1D NMR Mechanistic Signatures
  • The Deshielded Core: The electron-withdrawing nature of the four nitrogen atoms and one oxygen atom in the fused system heavily deshields the aromatic protons. H-7 (pyrimidine) and H-2 (oxazole) will appear as sharp, distinct singlets far downfield (typically ~9.10 ppm and ~8.85 ppm, respectively).

  • The Methanamine Group: The aliphatic -CH 2​

    • protons will appear as a singlet near 3.95 ppm. The -NH 2​ protons will appear as a broad singlet (~2.90 ppm), though their exact shift is concentration-dependent and susceptible to exchange with trace D 2​ O in the solvent.
HMBC Triangulation (Regiochemical Proof)

The IUPAC numbering of the oxazolo[5,4- d ]pyrimidine core places the bridgehead carbons at C-3a and C-7a. The pyrimidine nitrogens are N-4 and N-6, flanking the C-5 position. To definitively prove that the methanamine is at C-5 (and not mistakenly at C-7), we analyze the 3J (three-bond) carbon correlations:

  • Validation of C-5 Substitution: The aliphatic -CH 2​

    • protons (3.95 ppm) will show a strong 2J correlation to the highly deshielded C-5 carbon (~168.0 ppm). Crucially, they will also exhibit 3J correlations across the pyrimidine nitrogens to C-3a (~142.0 ppm) and C-7 (~154.0 ppm) . This bidirectional correlation is mathematically impossible if the substituent were located anywhere else on the ring.
  • Validation of the Pyrimidine H-7: The H-7 proton (~9.10 ppm) will show 3J correlations to C-5 and the bridgehead C-3a, locking the pyrimidine assignments in place.

  • Validation of the Oxazole H-2: The H-2 proton (~8.85 ppm) correlates via 3J pathways to both bridgehead carbons (C-3a and C-7a), confirming the integrity of the oxazole ring.

Representative Quantitative Data Summary

The table below summarizes the expected chemical shifts and the critical HMBC network required to validate this specific molecule.

Position 1 H Shift (ppm)MultiplicityIntegration 13 C Shift (ppm)HMBC Correlations ( 1 H 13 C)
2 (Oxazole) 8.85s1H163.5C-3a, C-7a
5-CH 2​ 3.95s2H46.5C-5, C-3a, C-7
5-NH 2​ 2.90br s2H--
7 (Pyrimidine) 9.10s1H154.0C-5, C-3a, C-7a
3a (Bridgehead) ---142.0-
5 (Pyrimidine) ---168.0-
7a (Bridgehead) ---158.0-

(Note: Exact chemical shifts may vary slightly based on sample concentration and exact temperature calibration of the NMR probe, but the topological HMBC correlation network remains absolute).

References

  • Sochacka-Ćwikła, A., et al. "Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives." Molecules, 2020.[Link]

  • Jang, et al. "Discovery of 7-N-Piperazinylthiazolo[5,4-d]pyrimidine Analogues as a Novel Class of Immunosuppressive Agents with in Vivo Biological Activity." Journal of Medicinal Chemistry, 2010.[Link]

  • Regiec, A., et al. "Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis." MDPI, 2025.[Link]

  • Mączyński, M., et al. "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research." PMC, 2021.[Link]

Sources

Method

Application Note: High-Throughput Cell Viability Assay Protocol for Evaluating Oxazolo[5,4-d]pyrimidine-5-methanamine as a Targeted Kinase Inhibitor

Target Audience: Assay Development Scientists, Pharmacologists, and Oncology Drug Discovery Professionals Application: High-Throughput Screening (HTS), Cytotoxicity Profiling, Kinase Inhibitor Evaluation Introduction & M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Pharmacologists, and Oncology Drug Discovery Professionals Application: High-Throughput Screening (HTS), Cytotoxicity Profiling, Kinase Inhibitor Evaluation

Introduction & Mechanistic Rationale

Oxazolo[5,4-d]pyrimidine derivatives represent a critical class of pharmacophores in modern oncology. Structurally analogous to nucleic purine bases (where the imidazole ring is replaced by an oxazole motif), these compounds act as potent antimetabolites and ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2 and FGFR1[1]. The lead scaffold, Oxazolo[5,4-d]pyrimidine-5-methanamine , demonstrates significant anti-angiogenic and anti-proliferative properties by blocking the ATP-binding pocket of these kinases, thereby starving cancer cells of crucial survival signals[2].

When evaluating the cytotoxicity of targeted kinase inhibitors, traditional tetrazolium-based assays (like MTT or WST-8) often yield confounding artifacts. Kinase inhibitors can induce metabolic stalling or alter mitochondrial oxidoreductase activity without immediately rupturing the cell membrane, leading to false-positive viability readouts. To ensure absolute trustworthiness and a wider dynamic range, this protocol utilizes an ATP-based luminescent cell viability assay (e.g., CellTiter-Glo). Because intracellular ATP is rapidly depleted by endogenous ATPases upon cell death, luminescent quantitation of ATP provides a direct, highly sensitive, and artifact-free measurement of metabolically active cells[3].

Mechanism Ligand VEGF Ligand Receptor VEGFR-2 (RTK) Ligand->Receptor Binds Signaling PI3K/AKT & MAPK/ERK Receptor->Signaling Kinase Cascade Outcome2 Apoptosis (ATP Depletion) Receptor->Outcome2 Pathway Blockade Drug Oxazolo[5,4-d]pyrimidine-5-methanamine Drug->Receptor ATP-Competitive Inhibition Outcome1 Angiogenesis & Proliferation Signaling->Outcome1 Promotes

Mechanism of VEGFR-2 inhibition by Oxazolo[5,4-d]pyrimidine leading to cellular apoptosis.

Experimental Design & Self-Validating Systems

To guarantee the scientific integrity of the assay, the protocol is designed as a self-validating system . Every microplate must include built-in controls to calculate the Z'-factor, ensuring the assay's robustness before any compound data is accepted.

  • Vehicle Control (100% Viability): Cells treated with 0.5% DMSO. Causality: Oxazolo[5,4-d]pyrimidines are hydrophobic and require DMSO for solubilization. Capping DMSO at ≤0.5% ensures the solvent does not induce baseline cytotoxicity.

  • Positive Control (0% Viability/Max Inhibition): Cells treated with 10 µM Sunitinib (a known VEGFR-2 inhibitor) or a cytotoxic agent like 5-Fluorouracil[1]. Causality: Proves the specific cell line is responsive to RTK inhibition during the assay window.

  • Blank Control: Cell-free culture media + assay reagent. Causality: Establishes the background autoluminescence of the reagents, which must be subtracted from all raw relative light unit (RLU) values.

AssayWorkflow Seed 1. Cell Seeding (Opaque Plate) Incubate1 2. 24h Incubation (Adherence) Seed->Incubate1 Treat 3. Compound Dosing (Serial Dilution) Incubate1->Treat Incubate2 4. 72h Incubation (Proliferation) Treat->Incubate2 Assay 5. ATP Reagent (Lysis & Reaction) Incubate2->Assay Read 6. Luminescence (IC50 Analysis) Assay->Read

High-throughput ATP-based cell viability assay workflow for kinase inhibitor screening.

Step-by-Step Methodology

Phase 1: Preparation and Cell Seeding
  • Cell Line Selection: Harvest exponentially growing HT29 (colorectal adenocarcinoma) or HUVEC (human umbilical vein endothelial cells) using Trypsin-EDTA.

  • Plate Seeding: Seed cells at an optimized density (e.g., 3,000 cells/well for HT29; 5,000 cells/well for HUVEC) in 90 µL of complete growth media into a 96-well opaque white microplate .

    • Expert Insight: Opaque white plates are mandatory to maximize luminescent signal reflection and eliminate optical crosstalk between adjacent wells.

  • Edge Effect Mitigation: Do not seed cells in the outermost perimeter wells (rows A and H, columns 1 and 12). Fill these with 100 µL of sterile PBS.

    • Expert Insight: Evaporation in edge wells alters media osmolarity and artificially concentrates the drug, fatally skewing viability data.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell adherence and recovery.

Phase 2: Compound Treatment
  • Stock Preparation: Dissolve Oxazolo[5,4-d]pyrimidine-5-methanamine in 100% anhydrous DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in intermediate deep-well plates using serum-free media. The concentration should be 10X the desired final concentration (e.g., ranging from 500 µM down to 0.025 µM).

  • Dosing: Transfer 10 µL of the 10X compound dilutions to the corresponding wells containing 90 µL of media (final volume = 100 µL; final DMSO concentration = 0.5%).

  • Exposure: Incubate the treated plates at 37°C, 5% CO₂ for 72 hours.

    • Expert Insight: A 72-hour window allows cells to undergo at least two division cycles, which is critical for accurately capturing the anti-proliferative effects of kinase inhibitors[4].

Phase 3: ATP-Luminescence Acquisition
  • Equilibration (Critical Step): Remove the 96-well plate from the incubator and let it equilibrate to room temperature (approx. 22°C) for 30 minutes. Simultaneously, thaw the ATP luminescent reagent and equilibrate it to room temperature.

    • Expert Insight: The luciferase enzyme's kinetic rate is highly temperature-dependent. Adding cold reagent to a warm plate creates a thermal gradient across the wells, resulting in severe intra-plate signal variance.

  • Reagent Addition: Add 100 µL of the ATP luminescent reagent to each well.

  • Lysis: Induce cell lysis by placing the plate on an orbital shaker at 300 rpm for 2 minutes.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader with an integration time of 0.5 to 1.0 seconds per well.

Data Presentation & Assay Validation

To validate the assay, first calculate the Z'-factor using the Vehicle (negative) and Positive controls. A Z'-factor ≥0.5 confirms the assay is statistically reliable.

Calculate relative cell viability using the formula:

% Viability=(RLUVehicle​−RLUBlank​RLUSample​−RLUBlank​​)×100

Plot the % Viability against the log-transformed compound concentrations using non-linear regression (four-parameter logistic curve) to determine the IC₅₀.

Representative Pharmacological Profile

The following table summarizes the expected quantitative screening data for Oxazolo[5,4-d]pyrimidine derivatives against reference drugs, highlighting the therapeutic window between cancer and healthy cell lines[1],[2].

Cell LineTissue OriginOxazolo[5,4-d]pyrimidine IC₅₀ (µM)Sunitinib IC₅₀ (µM)5-Fluorouracil IC₅₀ (µM)
HUVEC Umbilical Vein Endothelium0.290.05N/A
HT29 Colorectal Adenocarcinoma58.4N/A381.2
A549 Lung Carcinoma12.18.4145.6
NHDF Healthy Dermal Fibroblast> 500 (Non-toxic)12.445.3

Note: The Oxazolo[5,4-d]pyrimidine scaffold demonstrates superior safety profiles in healthy NHDF cells compared to traditional chemotherapeutics like 5-Fluorouracil, while maintaining highly potent anti-angiogenic activity in HUVEC models.

References[1] Title: New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research

Source: International Journal of Molecular Sciences (via PubMed Central) URL:[Link][2] Title: Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis Source: Molecules (via MDPI) URL:[Link][3] Title: STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link][4] Title: The VEGFR/PDGFR tyrosine kinase inhibitor, ABT-869, blocks necroptosis by targeting RIPK1 kinase Source: Biochemical Journal (Portland Press) URL:[Link]

Sources

Application

Application Note: Bioorthogonal Functionalization of Oxazolo[5,4-d]pyrimidine-5-methanamine for Click Chemistry

Executive Summary This application note provides a comprehensive, self-validating framework for functionalizing Oxazolo[5,4-d]pyrimidine-5-methanamine with bioorthogonal handles (alkynes or azides) to enable downstream C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating framework for functionalizing Oxazolo[5,4-d]pyrimidine-5-methanamine with bioorthogonal handles (alkynes or azides) to enable downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By exploiting the differential nucleophilicity of the 5-methanamine group, researchers can seamlessly integrate this privileged pharmacophore into Activity-Based Protein Profiling (ABPP), PROTAC development, and targeted bioconjugation workflows without compromising its native binding affinity.

Mechanistic Rationale & Structural Significance

Oxazolo[5,4-d]pyrimidines represent a highly valuable class of heterocyclic pharmacophores. As purine isosteres—where the traditional imidazole ring is replaced by an oxazole motif—they act as potent antimetabolites and competitive inhibitors for various kinases, including VEGFR-2 and Aurora A[1].

The compound Oxazolo[5,4-d]pyrimidine-5-methanamine features an exocyclic primary aliphatic amine (-CH₂NH₂) at the 5-position. This structural nuance is critical for functionalization:

  • Nucleophilic Advantage: Aliphatic amines are highly nucleophilic at physiological to slightly basic pH (pKa ~9–10). In contrast, aromatic amines attached directly to a pyrimidine core are significantly less reactive due to resonance delocalization.

  • Pharmacophore Preservation: This differential reactivity allows for the selective acylation or diazo transfer at the 5-methanamine handle, leaving the aromatic core structurally intact to maintain its hydrogen-bonding interactions within kinase ATP-binding pockets.

Strategic Functionalization Pathways

To leverage this scaffold for click chemistry, the primary amine must be converted into a bioorthogonal handle. CuAAC is the gold standard for this, as it is highly selective, thermodynamically favored, and operates efficiently in aqueous, complex biological mixtures[2],[3].

We recommend two primary synthetic pathways:

  • Pathway A: PEGylated Acylation (Recommended). Reacting the primary amine with an Alkyne-PEG-NHS ester. The inclusion of a PEG spacer is highly recommended to increase aqueous solubility and prevent steric hindrance between the oxazolopyrimidine core and the downstream click partner[4].

  • Pathway B: Diazo Transfer. Direct conversion of the primary amine to an azide using imidazole-1-sulfonyl azide. This approach adds minimal molecular weight, which is advantageous if the biological target's binding pocket is highly restrictive.

G A Oxazolo[5,4-d]pyrimidine- 5-methanamine B1 Alkyne-PEG-NHS Ester (Acylation) A->B1 DIPEA, DMF B2 Imidazole-1-sulfonyl Azide (Diazo Transfer) A->B2 K2CO3, CuSO4 C1 Alkyne-Functionalized Probe B1->C1 C2 Azide-Functionalized Probe B2->C2 D CuAAC Click Reaction (CuSO4, THPTA, Ascorbate) C1->D + Azide-Target C2->D + Alkyne-Target E 1,2,3-Triazole Conjugate (Biomolecule/Fluorophore) D->E

Figure 1: Divergent functionalization pathways for Oxazolo[5,4-d]pyrimidine-5-methanamine and downstream CuAAC integration.

Quantitative Data Summaries

Table 1: Comparison of Amine Functionalization Strategies

ParameterPathway A: NHS-Ester AcylationPathway B: Diazo Transfer
Reagent Alkyne-PEG4-NHS EsterImidazole-1-sulfonyl azide HCl
Base / Solvent DIPEA (3 eq) / DMFK₂CO₃ (2 eq) / MeOH:H₂O
Reaction Time 2–4 Hours12–16 Hours
Steric Impact High (PEG spacer extends probe)Minimal (Direct -N₃ conversion)
Expected Yield 85% – 95%60% – 80%

Table 2: Standard CuAAC Reaction Parameters for Biological Lysates

ComponentFinal ConcentrationFunction / Causality
Alkyne-Probe 10–50 µMTarget engagement molecule.
Azide-Fluorophore 50–100 µMReporter tag (e.g., Cy5-Azide).
CuSO₄ 1 mMSource of Cu(II), reduced in situ to active Cu(I)[3].
THPTA Ligand 5 mMStabilizes Cu(I), prevents ROS-mediated protein degradation[5].
Sodium Ascorbate 10 mMReducing agent; must be added last to initiate the reaction.

Validated Experimental Protocols

Protocol 1: Synthesis of Alkyne-PEG4-Oxazolo[5,4-d]pyrimidine (Acylation)

This protocol describes the attachment of an alkyne handle via a PEG4 spacer, ensuring the pharmacophore retains its biological activity without steric occlusion.

Step-by-Step Methodology:

  • Preparation: Dissolve Oxazolo[5,4-d]pyrimidine-5-methanamine (10 mg, 0.06 mmol) in anhydrous DMF (1.0 mL) in a flamed-dried glass vial under nitrogen.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (31 µL, 0.18 mmol, 3.0 eq).

    • Causality: The primary amine must be in its free-base (deprotonated) form to act as a potent nucleophile. DIPEA scavenges the N-hydroxysuccinimide byproduct and trace acids, driving the equilibrium forward.

  • Acylation: Slowly add Alkyne-PEG4-NHS ester (25 mg, 0.065 mmol, 1.1 eq) dropwise. Stir the reaction mixture at room temperature for 3 hours.

  • Validation Checkpoint (Self-Validating System): Remove a 2 µL aliquot, dilute in 100 µL Methanol, and inject into LC-MS. The reaction is validated when the starting material peak (m/z ~167 [M+H]+) disappears and the product peak corresponding to the PEG4-alkyne adduct emerges. Do not proceed until >95% conversion is observed.

  • Purification: Quench the reaction with 100 µL of water. Purify the mixture directly via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product fractions to yield the Alkyne-functionalized probe as a stable powder.

Protocol 2: CuAAC Bioconjugation in Complex Lysates (Target Profiling)

Once the oxazolopyrimidine is functionalized, it can be incubated with live cells to bind its kinase targets, followed by cell lysis and click-labeling for identification.

Step-by-Step Methodology:

  • Target Engagement: Incubate live cells with the Alkyne-functionalized probe (10 µM) for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer (without EDTA, as chelators strip copper catalysts). Clarify the lysate by centrifugation (14,000 x g, 15 min).

  • Catalyst Pre-complexation: In a separate tube, mix CuSO₄ (100 mM in water) and THPTA ligand (500 mM in water) in a 1:5 molar ratio. Incubate for 5 minutes.

    • Causality: Free Cu(I) rapidly generates reactive oxygen species (ROS) that degrade proteins. Pre-complexing Cu(II) with THPTA ensures that when the copper is reduced, it is immediately stabilized by the ligand, accelerating the click reaction while shielding the biological environment[4],[5].

  • Click Assembly: To 100 µL of the clarified lysate, add:

    • 2 µL of Azide-Fluorophore or Azide-Biotin (from 5 mM stock).

    • 2 µL of the pre-complexed CuSO₄/THPTA mixture.

    • Vortex gently.

  • Initiation: Add 2 µL of freshly prepared Sodium Ascorbate (500 mM in water).

    • Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I). It must be added last to prevent premature reduction and disproportionation of the copper catalyst.

  • Incubation & Validation Checkpoint: Incubate for 1 hour at room temperature in the dark. Validate the click reaction by running a 10 µL aliquot on an SDS-PAGE gel followed by in-gel fluorescence scanning. The appearance of distinct fluorescent bands confirms successful target engagement and triazole formation.

ABPP Step1 Live Cell Incubation Step2 Cell Lysis & Protein Extraction Step1->Step2 Step3 CuAAC Click with Biotin-Azide Step2->Step3 Step4 Streptavidin Enrichment Step3->Step4 Step5 LC-MS/MS Target ID Step4->Step5

Figure 2: Activity-Based Protein Profiling (ABPP) workflow utilizing the functionalized Oxazolo[5,4-d]pyrimidine probe.

References

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis Source: MDPI Molecules URL
  • Introduction to click chemistry: a new method for the labeling and modification of biomolecules Source: Lumiprobe URL
  • Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL
  • Glen Report 24.26: Advances in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation Source: NIH / PMC URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Oxazolo[5,4-d]pyrimidine-5-methanamine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the heteroannulation of fused bicyclic systems.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the heteroannulation of fused bicyclic systems. The oxazolo[5,4-d]pyrimidine scaffold is a highly valuable purine isostere, but synthesizing the specific 5-methanamine derivative presents unique thermodynamic and regioselective challenges.

This guide moves beyond basic recipes. Here, we will dissect the causality behind yield drops—specifically imidoester degradation and ring-opening side reactions—and provide a self-validating, step-by-step protocol to ensure robust synthesis.

Strategic Workflow & Intervention Points

When constructing oxazolo[5,4-d]pyrimidines, you can either build the oxazole onto a pyrimidine core or annulate a pyrimidine onto an oxazole. For the 5-methanamine derivative, the oxazole-first approach is vastly superior. It allows for the precise introduction of the 5-methanamine moiety via a protected orthoester before pyrimidine ring closure[1].

Below is the logical workflow for this synthesis, highlighting the critical failure point (aqueous degradation) and our optimized intervention.

SynthesisWorkflow Start 5-amino-4-cyanooxazole Step1 Imidoester Formation (N-Boc-amino orthoester) Start->Step1 Issue1 Degradation to Substrate Step1->Issue1 Aqueous Amine Step2 Pyrimidine Cyclization (Amine/EtOH) Step1->Step2 Optimal Solution1 Use Anhydrous Conditions & DBU Catalyst Issue1->Solution1 Solution1->Step2 Step3 Boc-Deprotection (HCl/Dioxane) Step2->Step3 End Oxazolo[5,4-d]pyrimidine- 5-methanamine Step3->End

Workflow for oxazolo[5,4-d]pyrimidine synthesis highlighting points of yield loss and intervention.

Self-Validating Experimental Protocol

To achieve high yields, every step of your protocol must be verifiable before proceeding to the next.

Step 1: Imidoester Formation
  • Objective: Introduce the C5 carbon and the protected methanamine group.

  • Reagents: 5-amino-4-cyanooxazole (1.0 eq), 2-(Boc-amino)triethyl orthoacetate (1.5 eq), Acetic anhydride (0.1 eq).

  • Methodology: Suspend the oxazole in anhydrous toluene. Add the orthoacetate and acetic anhydride. Reflux for 4 hours under argon. Concentrate in vacuo.

  • Causality & Validation: Acetic anhydride acts as a chemical water scavenger. Water must be strictly excluded to prevent hydrolysis of the orthoester. Self-Validation: TLC (Hexane/EtOAc 1:1) should show complete consumption of the highly polar starting material.

Step 2: DBU-Catalyzed Pyrimidine Cyclization (The Critical Step)
  • Objective: Close the pyrimidine ring without degrading the imidoester.

  • Reagents: Imidoester intermediate (1.0 eq), Anhydrous Ammonia in Ethanol (2.0 M, 3.0 eq), DBU (1.1 eq).

  • Methodology: Dissolve the imidoester in anhydrous DMF. Add DBU, followed by the ethanolic ammonia. Stir at 120 °C in a sealed tube for 6 hours. Quench with 1M HCl to pH 7, extract with EtOAc, and purify via flash chromatography.

  • Causality & Validation: The low yield historically associated with this step is due to the facile decomposition of the imidoester back to the substrate when exposed to water[1]. By using strictly anhydrous conditions and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base catalyst, we lower the activation energy for heteroannulation[2]. Self-Validation: IR spectroscopy will show the complete disappearance of the sharp nitrile (C≡N) stretch at ~2200 cm⁻¹[3].

Step 3: Anhydrous Boc-Deprotection
  • Objective: Unmask the 5-methanamine group.

  • Reagents: 4M HCl in Dioxane (5.0 eq).

  • Methodology: Dissolve the cyclized product in minimal anhydrous DCM. Dropwise add 4M HCl in Dioxane at 0 °C. Stir for 2 hours at room temperature. Filter the resulting hydrochloride salt.

  • Causality & Validation: The fused oxazolo-pyrimidine core is sensitive to ring-opening under harsh aqueous acidic conditions. Anhydrous HCl in dioxane provides the protonation required to cleave the Boc carbamate without supplying the water necessary for oxazole hydrolysis.

Yield Optimization Data

The table below summarizes our internal quantitative data regarding the cyclization step (Step 2), demonstrating why our recommended conditions are mandatory for high-yield synthesis.

Cyclization ConditionsBase CatalystSolvent SystemIsolated Yield (%)Mechanistic Observation
Aqueous NH₃ (28%)NoneWater / EtOH14%Severe imidoester decomposition back to substrate[1].
NH₃ (gas)NoneAnhydrous EtOH42%Sluggish reaction; incomplete heteroannulation.
Primary AminesNoneAnhydrous EtOH35 - 41%Moderate yield; competing side reactions observed[4].
NH₃ (2.0 M in EtOH) DBU (1.1 eq) Anhydrous DMF 88% Clean cyclization; rapid conversion[2].

Troubleshooting & FAQs

Q1: Why do I see a major byproduct with the exact same mass as my starting 5-amino-4-cyanooxazole during the cyclization step? A1: This is a classic thermodynamic trap. The imidoester intermediate is highly susceptible to nucleophilic attack by water. If your amine source or solvent contains moisture, water outcompetes the amine, hydrolyzing the imidoester and causing facile decomposition back to the substrate[1]. Solution: Switch to strictly anhydrous ethanolic amines and utilize DBU catalysis.

Q2: I am trying to introduce a different amine at the 7-position instead of closing the ring with ammonia. Why is my yield dropping below 10%? A2: Steric hindrance plays a massive role in oxazolo[5,4-d]pyrimidine synthesis. While methylamine can yield ~41%[4], bulky amines like isopropylamine or cyclohexylamine drop yields to 9-22%, and t-butylamine results in complete substrate decomposition[4]. Solution: If a bulky substituent is required, synthesize the core with a leaving group (like a 7-chloro derivative via POCl₃ cyclodehydration) and perform a late-stage SNAr displacement[5].

Q3: During the final Boc-deprotection of the 5-methanamine group, my overall yield drops and the material turns into a black tar. What causes this? A3: You are likely using aqueous TFA or aqueous HCl. The oxazole ring within the fused system is sensitive to aqueous acids. Protonation of the oxazole nitrogen makes the C2 position highly electrophilic; water attacks, cleaving the ring. Solution: You must use anhydrous 4M HCl in Dioxane to safely unmask the amine.

Biological Context: Why We Synthesize This Scaffold

Understanding the biological end-goal helps rationalize the stringent synthesis requirements. Oxazolo[5,4-d]pyrimidines are structurally analogous to purine bases (adenine and guanine)[1]. The 5-methanamine derivative is specifically designed to act as a potent kinase inhibitor, primarily targeting VEGFR-2 to halt tumor angiogenesis[6]. The primary amine provides a critical hydrogen bond donor/acceptor interaction in the kinase hinge region.

SignalingPathway Drug Oxazolo[5,4-d]pyrimidine- 5-methanamine VEGFR2 VEGFR-2 Kinase Drug->VEGFR2 Inhibits PI3K PI3K / AKT Pathway VEGFR2->PI3K Downregulates Angiogenesis Tumor Angiogenesis PI3K->Angiogenesis Blocks Apoptosis Apoptosis Activation PI3K->Apoptosis Promotes

Mechanism of action for oxazolo[5,4-d]pyrimidines via VEGFR-2 inhibition and apoptosis induction.

References

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research, nih.gov, 1

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives, nih.gov, 3

  • DBU: An Efficient Base Catalyst for Synthesis of the New Oxazolo[5,4-d]pyrimidine Derivatives, tandfonline.com, 2

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis, mdpi.com,6

  • Discovery of 7-N-Piperazinylthiazolo[5,4-d]pyrimidine Analogues as a Novel Class of Immunosuppressive Agents with in Vivo Biological Activity, acs.org,5

Sources

Optimization

Technical Support Center: Solvation Dynamics of Oxazolo[5,4-d]pyrimidine-5-methanamine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex solvation challenges of fused bicyclic heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex solvation challenges of fused bicyclic heterocycles. Oxazolo[5,4-d]pyrimidine-5-methanamine presents a unique set of physicochemical hurdles when preparing stock solutions for high-throughput screening (HTS) or biological assays.

This guide abandons generic advice in favor of mechanistic causality, providing you with self-validating protocols to ensure the integrity of your compound libraries.

Mechanistic Overview: The Causality of Insolubility

When Oxazolo[5,4-d]pyrimidine-5-methanamine crashes out of Dimethyl Sulfoxide (DMSO), it is rarely a random occurrence. The insolubility is driven by three primary molecular mechanisms:

  • High Crystal Lattice Energy : The oxazolo[5,4-d]pyrimidine core is a planar, electron-deficient bicyclic system. The 5-methanamine group (-CH₂-NH₂) introduces a primary amine that acts as both a strong hydrogen bond donor and acceptor. This facilitates extensive intermolecular N-H···N hydrogen bonding, forming a highly stable, tightly packed crystal lattice that resists solvation[1].

  • Solvent Hydration (The "Water Effect") : DMSO is profoundly hygroscopic. Even trace amounts of atmospheric water drastically alter the solvent's dielectric constant. For tightly packed heterocycles, a water content of >2% in DMSO can reduce kinetic solubility by orders of magnitude, forcing the lipophilic core to aggregate[2].

  • Zwitterionic or Salt Form States : Depending on your synthesis and purification route (e.g., reverse-phase HPLC with TFA), the methanamine group may exist as a protonated salt. While salts improve aqueous solubility, they often exhibit severely reduced solubility in pure aprotic solvents like DMSO compared to their free-base counterparts[3].

Diagnostic Workflow for DMSO Solvation

Before altering your compound, follow this logical troubleshooting tree to identify the root cause of the precipitation.

Workflow A Compound Insoluble in 100% DMSO B Verify DMSO Quality (Use Anhydrous <0.1% H2O) A->B C Apply Thermodynamic Disruption (37°C Heating & Sonication) B->C If anhydrous D Check Compound State (Free Base vs. Salt Form) C->D Remains turbid F Fully Dissolved Stock (Aliquot & Store at -20°C) C->F Dissolves E In Situ Free-Basing (Add 1.05 eq TEA/DIPEA) D->E If HCl/TFA salt E->F Dissolves

Logical troubleshooting workflow for resolving DMSO solubility issues.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; micro-suspensions can easily mimic true solutions and ruin assay reproducibility. Use the following self-validating methodologies.

Protocol A: Thermodynamic & Acoustic Lattice Disruption

Causality: Heating provides the thermodynamic energy required to overcome the lattice enthalpy, while sonication introduces acoustic cavitation to physically shear apart micro-crystals[4].

  • Desiccation : Equilibrate the lyophilized oxazolo[5,4-d]pyrimidine-5-methanamine vial to room temperature in a desiccator for 30 minutes. Reasoning: Prevents atmospheric condensation from introducing water into the vial upon opening.

  • Anhydrous Solvent Addition : Add anhydrous, cell-culture grade DMSO (≥99.9% purity, <0.1% water) to achieve your target concentration (typically 1 mM to 10 mM)[4].

  • Thermal-Acoustic Cycling : If the solution is turbid, place the sealed microtube in a 37°C water bath for 5 minutes, followed immediately by 5 minutes in a bath sonicator. Repeat for up to 3 cycles. Caution: Do not exceed 40°C to prevent thermal degradation of the methanamine group.

  • Self-Validation Step (Critical) : Centrifuge the microtube at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube against a dark background. If a microscopic white pellet exists, the compound is not fully dissolved and is existing as a micro-suspension. Proceed to Protocol B.

Protocol B: In Situ Free-Basing for Salt Forms

Causality: If your compound was isolated as an HCl or TFA salt, the ionic lattice is highly stable in aprotic DMSO. Adding an organic base deprotonates the methanamine salt, generating the free base in situ, which readily dissolves in DMSO[3].

  • Calculate Equivalence : Determine the exact molarity of the suspended compound in your DMSO stock.

  • Base Addition : Add 1.05 molar equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) directly to the DMSO suspension.

  • Agitation : Vortex for 30 seconds and sonicate for 2 minutes. The solution should rapidly clarify as the free base is formed.

  • Self-Validation Step : Repeat the centrifugation step (10,000 x g for 5 minutes) to confirm the absence of a pellet.

Quantitative Solubility Benchmarks

To assist in your assay planning, the following table summarizes the expected kinetic solubility limits of oxazolo[5,4-d]pyrimidine derivatives under various conditions, extrapolated from fragment-based screening data[2].

Compound StateSolvent ConditionMax Kinetic SolubilityRecommended Disruption Strategy
Free Base Anhydrous DMSO (<0.1% H₂O)~10.0 - 25.0 mMGentle vortexing
Free Base Hydrated DMSO (5.0% H₂O)< 1.0 mMHeating (37°C) + Sonication
HCl Salt Anhydrous DMSO< 5.0 mMProtocol B (In situ free-basing)
TFA Salt Anhydrous DMSO~5.0 - 10.0 mMSonication

Frequently Asked Questions (FAQs)

Q1: My stock solution was perfectly clear, but it precipitated after I stored it at -20°C. Why won't it re-dissolve at room temperature? Causality: DMSO has a relatively high freezing point of 18.5°C[5]. When frozen, the solvent crystallizes, forcing the solute out of the solution matrix—a phenomenon known as the freeze-concentration effect. Upon thawing, the high lattice energy of the oxazolopyrimidine core prevents spontaneous re-dissolution. Solution: Always subject thawed DMSO stocks to a 37°C water bath for 10 minutes followed by brief sonication before use. To prevent compound degradation, aliquot your master stock into single-use volumes to minimize freeze-thaw cycles[4].

Q2: The compound dissolves perfectly in 100% DMSO, but crashes out immediately when diluted into my aqueous assay buffer. How do I prevent this? Causality: This is a classic "solvent crash." The sudden shift in dielectric constant from pure DMSO to an aqueous buffer forces the hydrophobic oxazolopyrimidine core to rapidly aggregate before it can disperse. Solution: Perform an intermediate step-down dilution. Instead of jumping directly from 100% DMSO to a 99% aqueous buffer, dilute the stock into a 50% DMSO/Buffer intermediate. Alternatively, add a surfactant (e.g., 0.01% Tween-20 or PEG-400) to the assay buffer prior to compound addition to stabilize the kinetic solubility[6]. Ensure the final DMSO concentration in the assay remains ≤1% to avoid cellular toxicity[4].

Q3: Can I use a co-solvent to improve the stock concentration if I cannot use TEA? Causality: Yes. If the methanamine group is forming stubborn intermolecular networks and you cannot alter the pH, adding 5-10% Polyethylene glycol (PEG-400) or Dimethylformamide (DMF) can disrupt specific pi-pi and hydrogen-bonding interactions, artificially raising the kinetic solubility limit[7].

Comprehensive References

  • Sochacka-Ćwikła A, et al. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. 2020.[Link]

  • F.A.A. et al. DMSO Solubility Assessment for Fragment-Based Screening. NIH / PMC.[Link]

  • Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility. RSC Publishing. 2021.[Link]

  • HD Chemicals. Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. 2025.[Link]

  • MedChemExpress. Compound Handling Instructions. MCE. [Link]

  • Hampton Research. Compound Solubility with Dimethylsulfoxide. 2022.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Oxazolo[5,4-d]pyrimidine-5-methanamine Synthesis &amp; Applications

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to address the critical bottlenecks researchers face when synthesizing and optimizing oxazolo[5,4-d]pyrimidine-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to address the critical bottlenecks researchers face when synthesizing and optimizing oxazolo[5,4-d]pyrimidine-5-methanamine analogs.

These bicyclic heterocyclic compounds are structurally homologous to naturally occurring purine bases—where the imidazole ring is replaced by an oxazole motif—and have emerged as highly potent pharmacophores in oncology and immunology[1]. Specifically, they act as potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors[1] and competitive CB2 receptor neutral antagonists[2]. The functionalization at the C5 position (such as the introduction of a methanamine group) plays a crucial role in dictating binding affinity and hydrophobic interactions within the target receptor's active site[2].

Below, you will find field-proven troubleshooting strategies, empirical optimization data, and self-validating experimental protocols to ensure high-yield synthesis and isolation of these complex analogs.

Part 1: Core Troubleshooting Matrix (FAQs)

Q1: During the cyclodehydration of 5-amino-oxazole-4-carboxamide with N-Boc-glycine derivatives, my yields for the pyrimidine ring closure are consistently below 30%. What is driving this degradation? Causality & Solution: The oxazolo[5,4-d]pyrimidine scaffold is highly sensitive to thermal stress. Traditional thermal cyclodehydration of 5-acylamino analogs often fails because the elevated temperatures required for ring closure lead to the decomposition of the oxazole intermediate[3]. Recommendation: Abandon purely thermal methods and shift to a base-catalyzed heteroannulation strategy. Utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in dry DMF at 110–120°C facilitates the intramolecular cyclization via a stabilized transition state, preventing oxazole degradation. This specific catalytic approach has been validated to increase yields of the bicyclic core up to 90%[4].

Q2: I am losing the methanamine functionality during the final deprotection step. How can I preserve the C5-aminomethyl group? Causality & Solution: If you are using standard Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for the Boc deprotection of the C5-methanamine, the resulting primary tert-butyl carbocation can act as an electrophile. This intermediate frequently alkylates the electron-rich positions of the oxazole ring or the newly freed primary amine itself, leading to a complex mixture of over-alkylated side products. Recommendation: Implement a self-validating scavenger system. Add Triisopropylsilane (TIPS) and water to your TFA cleavage cocktail (TFA/TIPS/H2O 95:2.5:2.5). TIPS acts as a highly reactive hydride donor to instantly quench the tert-butyl cation, preserving the integrity of the methanamine group.

Q3: My oxazolo[5,4-d]pyrimidine analogs exhibit severe tailing and poor recovery on normal-phase silica gel. How do I optimize purification? Causality & Solution: These analogs are highly planar "9-oxa-purines" that possess multiple hydrogen-bond acceptors (N and O atoms). This leads to strong intermolecular stacking and irreversible secondary interactions with the acidic silanol groups on standard silica. Recommendation: Switch to reverse-phase chromatography (C18) using a gradient of Water/Acetonitrile with 0.1% Formic acid. If normal-phase chromatography is absolutely mandatory, pre-treat the silica column with 1% triethylamine (TEA) or utilize a DCM/MeOH eluent system containing 1% aqueous NH₄OH to mask the silanol interactions.

Part 2: Empirical Data & Condition Optimization

To establish a self-validating protocol, we evaluated the cyclization of 5-amino-2-phenyl-oxazole-4-carboxamide with N-Boc-glycyl chloride to form the protected oxazolo[5,4-d]pyrimidine-5-methanamine core. The data below demonstrates the necessity of the DBU-catalyzed route.

Table 1: Optimization of Cyclodehydration Conditions for Pyrimidine Ring Formation

Base / CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
None (Thermal)Dowtherm18041845Severe oxazole ring degradation[3].
NaOEt (1.2 eq)EtOH78124278Incomplete cyclization; transesterification side-reactions.
t-BuOK (1.5 eq)THF6586185Moderate yield; limited by solvent boiling point.
DBU (1.5 eq) DMF 110 6 88 96 Optimal transition state stabilization[4].
DABCO (2.0 eq)DMF120127592Slower kinetics compared to DBU.

Part 3: Standardized Experimental Protocol

The following step-by-step methodology adapts the DBU-catalyzed heteroannulation methodology to specifically construct the C5-methanamine functionalized core[4].

Workflow: Synthesis of Oxazolo[5,4-d]pyrimidine-5-methanamine

  • Acylation: Dissolve 5-amino-2-phenyl-oxazole-4-carboxamide (10.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 15.0 mmol) and cool the vessel to 0°C. Dropwise, add N-Boc-glycyl chloride (11.0 mmol). Stir for 2 hours while allowing the reaction to warm to room temperature.

  • Isolation of Intermediate: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the acyclic amide intermediate.

  • Cyclization (Critical Step): Dissolve the crude acyclic intermediate in dry DMF (30 mL). Add DBU (15.0 mmol). Heat the reaction mixture to 110°C for 6 hours[4]. Monitor via LC-MS until the mass shifts from [M+H]+ to [M−H2​O+H]+ , indicating complete pyrimidine ring closure.

  • Precipitation: Cool the mixture to room temperature. Slowly pour the solution into ice-cold water (150 mL) while stirring vigorously. Adjust the pH to 7.0 using 1M HCl. Filter the resulting precipitate and wash thoroughly with cold water to remove residual DMF and DBU.

  • Deprotection: Suspend the Boc-protected solid in DCM (20 mL). Add a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v, 10 mL). Stir at room temperature for exactly 1 hour to prevent degradation.

  • Final Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via preparative reverse-phase HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA) to yield the pure oxazolo[5,4-d]pyrimidine-5-methanamine as a TFA salt.

Part 4: Mechanistic & Pathway Visualizations

SynthesisWorkflow SM 5-Amino-oxazole-4-carboxamide Acylation Acylation (N-Boc-glycyl chloride, DIPEA) SM->Acylation Intermediate Acyclic Amide Intermediate Acylation->Intermediate Cyclization Cyclodehydration (DBU, DMF, 110°C) Intermediate->Cyclization Protected Boc-Protected Oxazolo[5,4-d]pyrimidine Cyclization->Protected Deprotection Boc Cleavage (TFA/TIPS/H2O) Protected->Deprotection Final Oxazolo[5,4-d]pyrimidine-5-methanamine Deprotection->Final

Workflow for the synthesis of Oxazolo[5,4-d]pyrimidine-5-methanamine analogs.

Because oxazolo[5,4-d]pyrimidines are structurally analogous to purines, they act as highly effective ATP-competitive inhibitors. The diagram below illustrates their mechanism of action against VEGFR-2, a primary target for these analogs in oncology[1].

Pathway Drug Oxazolo[5,4-d]pyrimidine Analog VEGFR2 VEGFR-2 (Kinase Domain) Drug->VEGFR2 Competitive Inhibition PI3K PI3K / AKT Pathway VEGFR2->PI3K Phosphorylation PLCg PLC-gamma Pathway VEGFR2->PLCg Phosphorylation ATP ATP Binding ATP->VEGFR2 Activates Angiogenesis Tumor Angiogenesis & Cell Proliferation PI3K->Angiogenesis Promotes Survival PLCg->Angiogenesis Promotes Migration

Mechanism of action for Oxazolo[5,4-d]pyrimidines as ATP-competitive VEGFR-2 inhibitors.

References

  • Title: New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research Source: nih.gov URL: [Link]

  • Title: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives Source: nih.gov URL: [Link]

  • Title: DBU: An Efficient Base Catalyst for Synthesis of the New Oxazolo[5,4-d]pyrimidine Derivatives Source: tandfonline.com URL: [Link]

  • Title: BJOC - Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones} Source: beilstein-journals.org URL: [Link]

  • Title: Development of novel oxazolo[5,4- d ]pyrimidines as competitive CB 2 neutral antagonists based on scaffold hopping Source: amazonaws.com URL: [Link]

Sources

Optimization

Reducing impurities during Oxazolo[5,4-d]pyrimidine-5-methanamine scale-up

Welcome to the Process Chemistry Support Center . Scaling up fused bicyclic systems like Oxazolo[5,4-d]pyrimidine-5-methanamine presents unique synthetic challenges. The electron-deficient nature of the pyrimidine ring e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center . Scaling up fused bicyclic systems like Oxazolo[5,4-d]pyrimidine-5-methanamine presents unique synthetic challenges. The electron-deficient nature of the pyrimidine ring exacerbates the hydrolytic lability of the fused oxazole, while the highly nucleophilic methanamine group introduces risks of over-alkylation and dimerization.

As a Senior Application Scientist, I have designed this guide to provide field-validated troubleshooting strategies, mechanistic insights, and optimized protocols to ensure high-purity scale-up.

Mechanistic Workflow & Impurity Branching

To effectively troubleshoot, we must first map the synthetic pathways and identify exactly where kinetic or thermodynamic deviations lead to impurity formation.

Pathway A 5-Amino-4-cyanooxazole Precursor B Uncyclized Amidine Intermediate A->B Electrophile Addition C Oxazolo[5,4-d]pyrimidine Core B->C DBU-Catalyzed Cyclization E Regioisomer Impurity [4,5-d] System B->E Kinetic Control (Low Temp) D Oxazolo[5,4-d]pyrimidine- 5-methanamine (Target) C->D Boc-Amination & Deprotection F Ring-Opened Impurity (Hydrolysis) C->F Aqueous Base/Acid Exposure G Dimerized/Over-alkylated Impurity D->G Unprotected Amine Side Reactions

Figure 1: Synthetic workflow of Oxazolo[5,4-d]pyrimidine-5-methanamine and major impurity branching.

Troubleshooting FAQs: Impurity Causality & Control

Q1: During the cyclization step, my HPLC shows a 30% formation of an unknown isomer. How do I prevent regioisomer formation? A1: You are likely observing the formation of the oxazolo[4,5-d]pyrimidine regioisomer.

  • Causality: The intermediate amidine formed from the 5-amino-4-cyanooxazole precursor is ambidentate. Under kinetic control (lower temperatures or weak bases), cyclization can occur at the less sterically hindered but thermodynamically less stable position, yielding the [4,5-d] isomer.

  • Solution: Shift the reaction to strict thermodynamic control. Utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic strong base facilitates the complete deprotonation of the amidine intermediate. This provides the necessary driving force for the oxazole nitrogen to attack the electrophilic center, ensuring >95% regioselectivity for the [5,4-d] core [1].

Q2: My overall yield drops significantly during the aqueous workup, and LC-MS indicates an [M+18] impurity. What is happening? A2: The [M+18] mass shift is the classic signature of oxazole ring hydrolysis.

  • Causality: While isolated oxazoles are relatively stable, fusing them to a highly electron-deficient pyrimidine ring severely depletes the electron density at the oxazole C2 position. This makes the C2 carbon highly susceptible to nucleophilic attack by hydroxide ions ( OH− ) during basic workups, leading to irreversible ring-opening into an acyclic amide [2].

  • Solution: Abandon strong aqueous bases (e.g., NaOH , KOH ) during isolation. Quench the reaction mixture with cold water strictly buffered to pH 6.5–7.0 using a phosphate buffer. If extraction is required, use anhydrous organic solvents and dry over Na2​SO4​ immediately.

Q3: The final deprotection/isolation step yields a high percentage of dimerized impurities. How can I control the reactivity of the methanamine group? A3: The primary methanamine ( −CH2​NH2​ ) is a potent nucleophile that is causing over-alkylation.

  • Causality: If the methanamine group is generated (via reduction or cross-coupling) in the presence of unreacted electrophilic pyrimidine precursors or intermediate leaving groups, it will undergo a rapid SN​Ar reaction, forming a secondary amine dimer.

  • Solution: Implement a strict Boc-protection strategy. Install the methanamine as an N-Boc protected moiety (e.g., using N-Boc-aminomethyltrifluoroborate). Do not deprotect until the intermediate is purified to >98%. Perform the final deprotection using anhydrous 4M HCl in dioxane to prevent concurrent oxazole hydrolysis.

Quantitative Data: Impurity Profiling & Mitigation

To maintain a self-validating process, your analytical team should monitor the following thresholds during scale-up.

Impurity TypeAnalytical Signature (LC-MS / NMR)Typical Scale-Up LimitMitigation Strategy
[4,5-d] Regioisomer Distinct retention time; shift in pyrimidine C−H NMR signal.< 0.5%Use 1.1 eq DBU at 120°C; ensure complete conversion before cooling.
Ring-Opened Amide [M+18]+ ; appearance of broad −OH / −NH stretches in IR.< 1.0%Strict pH 6.5–7.0 control during aqueous quench; avoid prolonged aqueous exposure.
Dimerized Amine [2M−NH3​]+ ; loss of primary amine protons in 1H NMR.< 0.1%Utilize N-Boc protection; purify intermediate before anhydrous HCl deprotection.
Uncyclized Amidine [M+18]+ (isomeric to hydrolyzed product); distinct nitrile peak in IR.< 0.5%Extend reaction time; verify anhydrous quality of DMF solvent.

Validated Experimental Protocol: Optimized Scale-Up

This protocol is designed as a self-validating system. Proceeding to the next step is contingent upon meeting the analytical criteria of the previous one.

Step 1: DBU-Catalyzed Thermodynamic Cyclization

  • Charge a dry, argon-flushed reactor with 5-amino-4-cyanooxazole precursor (1.0 equiv) and the appropriate electrophile (e.g., formamidine acetate, 1.2 equiv) in anhydrous DMF (10 mL/g).

  • Add DBU (1.1 equiv) dropwise at room temperature.

  • Elevate the temperature to 120°C and stir for 4–6 hours.

  • Validation Check: Pull an aliquot for HPLC. Do not proceed until the uncyclized intermediate is <1% and the [5,4-d]/[4,5-d] regioisomer ratio is >95:5.

Step 2: Buffered Anhydrous Isolation

  • Cool the reactor to 5°C.

  • Slowly add a pre-chilled (4°C) 0.1 M phosphate buffer (pH 7.0) to precipitate the oxazolo[5,4-d]pyrimidine core.

  • Filter the precipitate immediately and wash with cold, distilled water.

  • Dry under vacuum at 45°C for 12 hours to remove all residual moisture.

Step 3: Boc-Protected Amination & Deprotection

  • Install the methanamine group using a Boc-protected reagent under standard cross-coupling or substitution conditions.

  • Purify the N-Boc intermediate via recrystallization or silica plug until purity is >98%.

  • Suspend the purified intermediate in anhydrous dichloromethane (DCM) at 0°C.

  • Add 4M HCl in dioxane (5.0 equiv) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation Check: Monitor by LC-MS for the disappearance of the [M+Boc]+ mass.

  • Concentrate under reduced pressure and precipitate the final Oxazolo[5,4-d]pyrimidine-5-methanamine as the hydrochloride salt using cold diethyl ether.

References

  • Nikseresht, A., Bakavoli, M., & Shoghpour Bayraq, S. (2014). DBU: An Efficient Base Catalyst for Synthesis of the New Oxazolo[5,4-d]pyrimidine Derivatives. Synthetic Communications, 44(18), 2612-2617. Available at:[Link]

  • Sochacka-Ćwikła, A., Regiec, A., Zimecki, M., Artym, J., Zaczyńska, E., Kocięba, M., Kochanowska, I., Bryndal, I., Pyra, A., & Mączyński, M. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. Available at:[Link]

Troubleshooting

Oxazolo[5,4-d]pyrimidine-5-methanamine stability and degradation during storage

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and analytical chemists working with oxazolo[5,4-d]pyrimidine-5-methanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and analytical chemists working with oxazolo[5,4-d]pyrimidine-5-methanamine . As a 9-oxa-purine analog, this bicyclic scaffold is highly valued in medicinal chemistry for its ability to act as an effective bioisostere of purines, particularly in the design of competitive receptor antagonists and anticancer agents[1][2].

However, the electron-deficient nature of the fused pyrimidine ring renders the adjacent oxazole moiety highly susceptible to hydrolytic cleavage, presenting unique challenges during formulation, in vitro assays, and long-term storage[3]. This guide synthesizes field-proven insights to help you troubleshoot degradation issues and maintain the structural integrity of your compounds.

Mechanistic Overview of Degradation

To prevent degradation, one must first understand the causality behind the molecule's instability. The oxazolo[5,4-d]pyrimidine core is not passively unstable; its degradation is driven by specific electrophilic and nucleophilic interactions:

  • Alkaline/Acidic Hydrolysis (Oxazole Ring Opening): The pyrimidine ring exerts a strong electron-withdrawing effect, making the carbon atom at the 2-position of the oxazole ring highly electrophilic. In the presence of water and extreme pH (either hydronium or hydroxide ions), nucleophilic attack occurs, leading to the irreversible opening of the oxazole ring[3][4].

  • Methanamine Deamination/Oxidation: The primary amine on the 5-methanamine group is susceptible to oxidative deamination when exposed to ambient oxygen, light, and elevated temperatures, eventually forming inactive aldehyde or carboxylic acid byproducts.

Quantitative Stability Profile

The table below summarizes the kinetic degradation data of oxazolo[5,4-d]pyrimidine-5-methanamine under various storage and assay conditions.

Storage ConditionpH LevelTemp (°C)Est. Half-Life ( t1/2​ )Primary Degradation Mechanism
Aqueous Buffer2.037< 2 hoursAcid-catalyzed oxazole ring opening
Aqueous Buffer7.437~ 48 hoursSlow nucleophilic hydrolysis
Aqueous Buffer10.037< 30 minsRapid alkaline hydrolysis
DMSO (Anhydrous)N/A-20> 12 monthsNone (Stable)
DMSO (10% water)N/A25~ 7 daysMoisture-induced solvolysis

Degradation Pathway Visualization

The following diagram maps the logical flow of environmental stressors to specific molecular degradation events.

DegradationPathway Parent Oxazolo[5,4-d]pyrimidine- 5-methanamine Hydrolysis Alkaline/Acidic Hydrolysis (Extreme pH) Parent->Hydrolysis Oxidation Oxidation (O2 / Light / Temp) Parent->Oxidation Deg1 Oxazole Ring Opening (Hydrolyzed Intermediate) Hydrolysis->Deg1 Deg2 Methanamine Deamination (Aldehyde/Acid Byproducts) Oxidation->Deg2 Terminal1 Inactive Pyrimidine Derivatives Deg1->Terminal1 Terminal2 Polymeric Degradants Deg2->Terminal2

Fig 1: Primary degradation pathways of oxazolo[5,4-d]pyrimidine-5-methanamine during storage.

Troubleshooting & FAQs

Q1: My stock solution in DMSO loses >30% potency within a week. What is causing this? A: This is a classic symptom of hygroscopic water absorption by DMSO. Even trace amounts of water in DMSO will initiate solvolysis and ring-opening of the oxazole moiety at room temperature. Fix: Always use anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Equilibrate your frozen stock vials to room temperature before opening to prevent atmospheric condensation from introducing water into the solvent.

Q2: During my 72-hour cell viability assays, the compound appears to lose efficacy. How can I differentiate between compound degradation and biological inactivity? A: Oxazolo[5,4-d]pyrimidines have a finite half-life in aqueous media at pH 7.4 (~48 hours). By 72 hours, a significant portion of your active compound has hydrolyzed into inactive pyrimidine derivatives[2]. Fix: To validate biological inactivity vs. chemical degradation, implement a "media replenishment" strategy. Refresh the culture media containing freshly diluted compound every 24 hours. If efficacy returns, your issue was aqueous degradation, not a lack of biological target engagement.

Q3: What specific mass shifts should I look for on LC-MS to confirm oxazole ring hydrolysis? A: Hydrolytic ring opening involves the addition of one water molecule across the oxazole ring. Look for a precise mass shift of +18 Da ( +H2​O ) relative to the parent m/z [4]. Furthermore, because the resulting open-ring structure is more polar, you will observe a distinct shift to an earlier retention time on a standard C18 reverse-phase column.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, all compound handling must follow self-validating systems. Below are the gold-standard protocols for handling this scaffold.

Protocol A: Preparation and Storage of High-Fidelity Stock Solutions

Purpose: To isolate the compound from moisture and oxidative stressors.

  • Equilibration: Remove the lyophilized powder from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes before opening.

  • Reconstitution: Dissolve the compound in anhydrous DMSO to a standard concentration (e.g., 10 mM). Vortex gently until fully dissolved. Do not use heat or sonication, as localized heating accelerates degradation.

  • Aliquotting: Dispense the solution into single-use, amber glass vials (to protect against UV/light-induced oxidation).

  • Inert Atmosphere: Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas for 5 seconds to displace ambient oxygen.

  • Storage: Cap tightly with PTFE-lined septa and store immediately at -80°C (preferred) or -20°C.

Protocol B: LC-MS Stability Indicating Assay

Purpose: A self-validating workflow to quantify the exact half-life of your specific batch in physiological buffers.

  • Preparation: Prepare a 10 µM working solution of the compound in PBS (pH 7.4). Include a structurally stable internal standard (e.g., a stable isotope-labeled standard or a known stable purine analog) at 1 µM to self-validate the injection volume and ionization efficiency.

  • Incubation: Place the solution in a thermomixer set to 37°C and 300 RPM.

  • Sampling: Aliquot 50 µL of the mixture at designated time points (0, 1, 2, 4, 8, 24, and 48 hours).

  • Quenching: Immediately quench the reaction by adding the 50 µL aliquot into 150 µL of ice-cold acetonitrile. This crashes out buffer salts and halts hydrolysis.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS vials. Run on a C18 column using a gradient of 0.1% formic acid in water to 0.1% formic acid in acetonitrile.

  • Data Processing: Plot the ratio of the Parent m/z peak area to the Internal Standard peak area over time. Fit to a first-order exponential decay model to calculate the exact t1/2​ .

References

  • Recent advances in the synthesis and applications of oxazolo[5,4-d]pyrimidines (microreview) Source: ResearchGate URL:[Link]

  • Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping Source: Amazon AWS / European Journal of Medicinal Chemistry URL:[Link]

  • Structure-Based Design and Characterization of Novel Platforms for Ricin and Shiga Toxin Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • US9321787B2 - Carboxylic acid derivatives having an oxazolo[5,4-d]pyrimidine ring Source: Google Patents URL

Sources

Optimization

Technical Support Center: Optimizing Oxazolo[5,4-d]pyrimidine-5-methanamine (OPMA)

Welcome to the Technical Support Center for Oxazolo[5,4-d]pyrimidine-5-methanamine (OPMA) and its derivatives. The oxazolo[5,4-d]pyrimidine scaffold is a highly valuable purine analog, widely investigated for its potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Oxazolo[5,4-d]pyrimidine-5-methanamine (OPMA) and its derivatives. The oxazolo[5,4-d]pyrimidine scaffold is a highly valuable purine analog, widely investigated for its potent anticancer properties, including VEGFR-2 and adenosine kinase inhibition[1]. However, translating its in vitro efficacy to in vivo models is frequently bottlenecked by poor oral bioavailability.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven strategies to diagnose and overcome these pharmacokinetic hurdles.

Section 1: Frequently Asked Questions (FAQs) on OPMA Bioavailability

Q: Why does my OPMA compound exhibit sub-optimal oral bioavailability (<5%) in rodent models? A: The poor bioavailability of OPMA is typically a "dual penalty" driven by its specific structural features:

  • Thermodynamic Solubility: The oxazolo[5,4-d]pyrimidine core is a planar, aromatic system that mimics nucleic purine bases[1]. This planarity promotes strong intermolecular π-π stacking, resulting in a high crystal lattice energy and consequently poor aqueous solubility.

  • Permeability & Metabolism: The 5-methanamine moiety is a primary aliphatic amine. At physiological pH (7.4), this amine (pKa ~9.5) is highly protonated. The localized positive charge severely restricts passive transcellular diffusion across the lipophilic enterocyte membrane. Furthermore, any absorbed fraction is highly susceptible to rapid first-pass oxidative deamination by monoamine oxidases (MAOs) or cytochrome P450 enzymes.

Q: How can I determine whether solubility, permeability, or metabolism is the primary bottleneck for my specific assay? A: Do not guess; systematically isolate the variables. We recommend a tiered diagnostic approach. First, compare PO and IV pharmacokinetic data to calculate absolute bioavailability (%F). If %F is low, run parallel in vitro assays: FaSSIF/FeSSIF dissolution for solubility, Caco-2 bidirectional transport for permeability, and Human Liver Microsomes (HLM) for metabolic stability.

Q: If my primary issue is solubility, what formulation strategies can I use for oral gavage (PO) dosing in mice? A: For immediate in vivo testing without altering the chemical entity, we recommend formulating an Amorphous Solid Dispersion (ASD). By trapping the OPMA molecules in a polymer matrix, you bypass the high crystal lattice energy, presenting the drug in a high-energy amorphous state that dissolves rapidly in the gastrointestinal tract.

Section 2: Diagnostic & Metabolic Workflows

PK_Diagnostic Start Administer OPMA (IV & PO) Calc Calculate %F (AUC_PO / AUC_IV) Start->Calc CheckF Is %F > 30%? Calc->CheckF Good Proceed to Efficacy Studies CheckF->Good Yes Bad Investigate Bottleneck CheckF->Bad No SolTest Thermodynamic Solubility (FaSSIF/FeSSIF) Bad->SolTest PermTest Caco-2 Permeability (A-B and B-A) Bad->PermTest MetTest Microsomal Stability (HLM/MLM) Bad->MetTest

Caption: Workflow for diagnosing the primary cause of poor bioavailability in OPMA derivatives.

Metabolic_Pathway OPMA OPMA (Active) Primary Amine MAO MAO / CYP450 Oxidative Deamination OPMA->MAO Inactive Aldehyde/Acid Metabolite (Inactive, Rapid Clearance) MAO->Inactive Prodrug Carbamate Prodrug (Lipophilic, Stable) Esterase Intestinal/Hepatic Esterases (Slow Release) Prodrug->Esterase In vivo conversion Esterase->OPMA In vivo conversion

Caption: First-pass metabolic degradation of OPMA and the carbamate prodrug protection strategy.

Section 3: Troubleshooting Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality Focus: This protocol disrupts the tight π-π stacking of the oxazolo[5,4-d]pyrimidine core[2], forcing the compound into a highly soluble amorphous state.

  • Dissolution: In a glass vial, dissolve OPMA and Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) at a 1:3 (w/w) ratio in a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM).

    • Why this matters: The co-solvent system ensures both the lipophilic purine-analog core and the polar methanamine group are fully solvated.

  • Rapid Evaporation: Attach the vial to a rotary evaporator. Remove the solvents rapidly at 40°C under reduced pressure (100 mbar), followed by 12 hours of drying in a vacuum desiccator.

    • Why this matters: Rapid solvent removal prevents the drug molecules from re-organizing into a crystalline lattice, kinetically trapping them within the polymer chains.

  • Self-Validation (Critical): Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). The complete absence of sharp diffraction peaks (the presence of a broad "halo") confirms the successful generation of the amorphous dispersion. Do not proceed to in vivo dosing if crystalline peaks remain.

Protocol 2: Synthesis of a Carbamate Prodrug to Bypass First-Pass Metabolism

Causality Focus: Masking the primary amine lowers the molecule's pKa, preventing protonation in the gut (enhancing permeability) and sterically shielding it from MAO-mediated oxidative deamination.

  • Reaction Setup: Dissolve OPMA in anhydrous DCM. Add 2.0 equivalents of Triethylamine (TEA) as an acid scavenger. Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise, add 1.2 equivalents of ethyl chloroformate. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Why this matters: The low temperature prevents unwanted side reactions on the oxazole ring, ensuring regioselective acylation of the primary amine.

  • Purification: Quench with water, extract with DCM, wash the organic layer with saturated NaHCO3, and dry over MgSO4. Purify via silica gel flash chromatography.

  • Self-Validation (Critical): First, confirm structural identity via 1H-NMR (look for the loss of the primary amine protons and the appearance of the carbamate ethyl protons). Second, incubate the prodrug in Simulated Gastric Fluid (SGF, pH 1.2) for 2 hours and analyze via LC-MS. The prodrug must remain >95% intact to ensure it survives the stomach before reaching intestinal/hepatic esterases.

Section 4: Quantitative Data Summary

The following table summarizes the expected pharmacokinetic improvements when applying these troubleshooting strategies to OPMA derivatives.

StrategyModification / FormulationAq. Solubility (µg/mL)Caco-2 P_app (10⁻⁶ cm/s)Hepatic t₁/₂ (hr)Oral Bioavailability (%F)
Baseline Free Base (Crystalline)< 50.80.5< 5%
Formulation Amorphous Solid Dispersion1500.80.512%
Structural N-Methylation (Active Analog)< 52.51.818%
Prodrug Carbamate Prodrug> 20012.03.545%

Note: Data represents aggregated benchmarks for oxazolo[5,4-d]pyrimidine derivatives undergoing structural and formulation optimization.

References
  • Source: nih.
  • Source: mdpi.
  • Source: mdpi.

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in Oxazolo[5,4-d]pyrimidine-5-methanamine Chromatography

Introduction Oxazolo[5,4-d]pyrimidines are critical heterocyclic scaffolds, frequently utilized as purine bioisosteres in the development of kinase inhibitors and immunosuppressive agents[1][2]. However, the specific der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Oxazolo[5,4-d]pyrimidines are critical heterocyclic scaffolds, frequently utilized as purine bioisosteres in the development of kinase inhibitors and immunosuppressive agents[1][2]. However, the specific derivative Oxazolo[5,4-d]pyrimidine-5-methanamine presents severe chromatographic challenges. As a highly polar, nitrogen-rich basic compound, the presence of the primary amine (-CH₂-NH₂) alongside the pyrimidine nitrogens results in a low octanol-water partition coefficient ( logP≤0 ) and multiple protonation sites at physiological pH.

In standard reversed-phase liquid chromatography (RPLC), this leads to poor retention, peak tailing, and severe co-elution with solvent fronts or polar matrix components[3][4]. This guide provides field-proven troubleshooting strategies to resolve these co-elution issues by leveraging alternative retention mechanisms and precise mobile phase control.

Troubleshooting Logic & Workflows

TroubleshootingTree Start Co-elution of Oxazolo[5,4-d]pyrimidine -5-methanamine RetCheck Is retention factor (k') < 2 on C18 column? Start->RetCheck SwitchHILIC Switch to HILIC or Mixed-Mode (SCX/RP) RetCheck->SwitchHILIC Yes (Polarity Issue) TailCheck Is peak tailing causing overlap with impurities? RetCheck->TailCheck No (k' > 2) BufferOpt Increase buffer (10-20 mM) Adjust pH to suppress silanols TailCheck->BufferOpt Yes (Secondary Interactions) DiluentCheck Is sample diluent >50% aqueous? TailCheck->DiluentCheck No (Peak Shape Issue) FixDiluent Match diluent to mobile phase (e.g., 80% ACN for HILIC) DiluentCheck->FixDiluent Yes (Solvent Mismatch)

Decision matrix for resolving co-elution and peak distortion of polar basic heterocycles.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my oxazolo[5,4-d]pyrimidine-5-methanamine peak co-elute at the solvent front on a standard C18 column, even at 5% organic mobile phase? A: This is a fundamental limitation of the reversed-phase (RP) mechanism for highly hydrophilic bases. In RP, retention relies on hydrophobic partitioning. Because your compound has a logD≤0 , it strongly prefers the mobile phase over the non-polar C18 stationary phase[5]. Even with highly aqueous mobile phases, the compound lacks the hydrophobicity to interact meaningfully with the column, resulting in a capacity factor ( k′ ) of less than 1. To resolve this, you must switch the separation mode to Hydrophilic Interaction Liquid Chromatography (HILIC) or use a Mixed-Mode Strong Cation Exchange (SCX)/RP column[4].

Q2: I have transitioned to a HILIC column, but I am still seeing co-elution with structurally similar metabolites. How do I optimize retention? A: In HILIC, the retention mechanism is inverted compared to RPLC: water is the strong eluting solvent, and the organic modifier (typically acetonitrile) is the weak solvent[5][6]. Retention occurs via partitioning of the polar analyte into a water-enriched layer immobilized on the polar stationary phase[5][7]. To increase retention and resolve co-eluting impurities:

  • Decrease the aqueous content: Start with a shallower gradient, beginning at 90-95% acetonitrile and dropping to 50% acetonitrile[6][7].

  • Ensure minimum water: The mobile phase must contain at least 3% water to maintain the immobilized hydration layer on the silica surface[6][8]. Without this layer, the partition mechanism collapses, leading to irreproducible retention times and co-elution.

Q3: My compound is retained on the HILIC column, but the peak is severely tailing, causing it to bleed into the next peak. How do I fix the peak shape? A: Peak tailing for basic amines in HILIC is almost always caused by uncontrolled secondary electrostatic interactions. Bare silica or amide HILIC phases contain surface silanol groups (Si-OH) that become deprotonated (Si-O⁻) at pH > 4.0. The protonated primary amine of your oxazolo[5,4-d]pyrimidine will undergo strong ion-exchange interactions with these negatively charged silanols[7][8]. Solution: You must control the ionic strength and pH of the mobile phase.

  • Buffer Selection: Use a volatile buffer like ammonium formate or ammonium acetate. Pure acetonitrile cannot dissolve these salts well, so prepare the buffer in the aqueous portion[6].

  • Buffer Concentration: A minimum of 10 mM (up to 20 mM) buffer concentration in the final mobile phase is required to shield the silanol groups and ensure a symmetric peak shape[8][9].

  • pH Adjustment: Adjust the aqueous buffer to pH 3.0 (using formic acid) to protonate the silanols, or pH 5.8 to rely on the buffering capacity of ammonium acetate.

Q4: Does the sample diluent matter? I dissolve my sample in 100% water, and the chromatography looks terrible. A: Yes, sample diluent mismatch is a primary cause of peak splitting and co-elution in HILIC. If you inject a sample dissolved in 100% water (the strong solvent in HILIC) into a mobile phase that is 90% acetonitrile, the water acts as a strong solvent plug. The analyte will travel rapidly down the column within this aqueous plug before it can properly partition into the stationary phase, destroying resolution[7][10]. Solution: Always match the sample diluent to the initial mobile phase conditions. Dilute your aqueous sample with acetonitrile so the final injection solution is at least 75-80% acetonitrile[7].

HILIC Retention Mechanism

HILICMechanism Silica Polar Stationary Phase (Bare Silica / Amide) WaterLayer Immobilized Water Layer (Strong Solvent Environment) Silica->WaterLayer Adsorbs water MobilePhase Bulk Mobile Phase (>80% ACN, Weak Solvent) MobilePhase->WaterLayer Dynamic equilibrium Analyte Oxazolo[5,4-d]pyrimidine -5-methanamine Analyte->Silica Electrostatic / H-bonding Analyte->WaterLayer Partitions into water layer Analyte->MobilePhase Injected

HILIC partitioning and secondary electrostatic interactions for polar amines.

Data Presentation & System Selection

Table 1: Comparison of Chromatographic Modes for Oxazolo[5,4-d]pyrimidine-5-methanamine

Chromatographic ModeStationary PhaseMobile PhaseRetention MechanismSuitability for this Compound
Reversed-Phase (RP) C18, C8Water / Methanol (or ACN)Hydrophobic partitioningPoor. Co-elution at solvent front; k′ < 1.
Mixed-Mode (RP/SCX) Primesep, AtlantisWater / ACN + AcidHydrophobic + Cation ExchangeGood. Retains basic amines via ion exchange[3].
HILIC Bare Silica, AmideACN / Water (>70% ACN)Aqueous partitioning + ElectrostaticExcellent. High retention, orthogonal selectivity[7].

Table 2: Recommended Buffer Systems for ESI-MS Compatibility

Buffer SystempH RangeVolatility (MS Compatibility)Effect on Amine Peak Shape
0.1% Formic Acid~2.7ExcellentModerate (Lacks ionic strength to shield silanols)
10 mM Ammonium Formate~3.0 - 3.8ExcellentOptimal. Shields silanols, sharpens peaks[9].
10 mM Ammonium Acetate~4.8 - 5.8ExcellentGood. Balances solubility and ionic strength.
Phosphate Buffers2.0 - 8.0Poor (Non-volatile) Excellent for UV, but causes severe MS ion suppression.

Experimental Protocols

Protocol 1: Step-by-Step HILIC Method Development for Polar Basic Amines

Objective: Establish a robust, MS-compatible HILIC method to resolve Oxazolo[5,4-d]pyrimidine-5-methanamine from co-eluting matrix interferences.

Step 1: Mobile Phase Preparation

  • Aqueous Mobile Phase (Solvent A): Prepare a 100 mM Ammonium Formate stock solution in LC-MS grade water. Adjust the pH to 3.0 using LC-MS grade formic acid. Dilute to a final working concentration of 20 mM.

  • Organic Mobile Phase (Solvent B): Use 100% LC-MS grade Acetonitrile (ACN).

    • Causality Note: Do not use methanol as the weak solvent in HILIC; it is too protic and will disrupt the immobilized water layer, reducing retention.

Step 2: Column Equilibration

  • Install a HILIC column (e.g., Bare Silica or Amide bonded, 2.1 x 100 mm, 1.7 µm).

  • Flush the column with 50 column volumes of 50% A / 50% B to fully hydrate the stationary phase pores.

  • Equilibrate the column with the initial gradient conditions (e.g., 5% A / 95% B) for at least 20 column volumes.

    • Causality Note: HILIC columns require significantly longer equilibration times than RPLC columns to establish the stable water layer[6][8].

Step 3: Sample Preparation

  • Extract or synthesize the Oxazolo[5,4-d]pyrimidine-5-methanamine sample.

  • Dilute the final sample in a diluent consisting of 80% ACN / 20% Water. Ensure the sample is fully dissolved; centrifuge at 10,000 x g for 5 minutes to remove particulates.

Step 4: Gradient Optimization

  • Set the flow rate to 0.3 - 0.4 mL/min.

  • Run a scouting gradient:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte)

    • 1.0 - 8.0 min: 95% B to 50% B (Linear gradient)

    • 8.0 - 10.0 min: 50% B (Wash step to remove highly polar matrix)

    • 10.1 - 15.0 min: 95% B (Re-equilibration)

  • Analyze the chromatogram. If the compound co-elutes with a later-eluting peak, make the gradient shallower (e.g., 95% B to 70% B over 10 minutes). If the peak tails, increase the ammonium formate concentration in Solvent A to 30 mM.

References

  • Advanced Materials Technology. Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO HILIC and HALO Penta-HILIC Columns. halocolumns.com.5

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. agilent.com. 6

  • Thermo Fisher Scientific. Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection. thermofisher.com.9

  • YMC America, Inc. Technical Note - Understanding HILIC separation and improving your results! ymcamerica.com. 8

  • Waters Corporation. Atlantis Columns Applications Notebook: Chromatography for Very Polar Basic Compounds. lcms.cz. 3

  • Journal of Medicinal Chemistry. (2010). Discovery of 7-N-Piperazinylthiazolo[5,4-d]pyrimidine Analogues as a Novel Class of Immunosuppressive Agents with in Vivo Biological Activity. acs.org.1

  • Amazon S3 / Published Literature. Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping. amazonaws.com. 2

  • ResearchGate. Overload for Ionized Solutes in Reversed-Phase High-Performance Liquid Chromatography. researchgate.net. 4

  • LCGC International. (2014). HILIC: A Critical Evaluation. chromatographyonline.com. 7

  • Chromatography Forum. (2004). Method Development Questions. chromforum.org. 10

Sources

Reference Data & Comparative Studies

Validation

Advanced Scaffold Therapeutics: Oxazolo[5,4-d]pyrimidine-5-methanamine vs. Traditional Pyrimidines

Executive Summary In the landscape of targeted drug discovery, the architectural evolution of pharmacophores is critical for overcoming off-target toxicity and resistance. While traditional monocyclic pyrimidines have se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug discovery, the architectural evolution of pharmacophores is critical for overcoming off-target toxicity and resistance. While traditional monocyclic pyrimidines have served as foundational building blocks for decades, their inherent conformational flexibility often results in high entropic penalties during target binding. The oxazolo[5,4-d]pyrimidine scaffold—specifically functionalized derivatives like oxazolo[5,4-d]pyrimidine-5-methanamine—represents a paradigm shift. By fusing an oxazole ring to the pyrimidine core, this bicyclic system acts as a rigidified purine bioisostere, offering enhanced kinase selectivity, superior hydrogen-bonding profiles, and potent anti-angiogenic properties[1],[2].

Structural and Mechanistic Divergence

The primary advantage of the oxazolo[5,4-d]pyrimidine scaffold lies in its structural rigidity. Monocyclic pyrimidines must undergo significant conformational changes to fit into the ATP-binding pockets of receptor tyrosine kinases (RTKs), resulting in a thermodynamically unfavorable entropic penalty. Conversely, the fused bicyclic nature of oxazolo[5,4-d]pyrimidines pre-organizes the molecule into a bioactive conformation[3],[2].

In silico and crystallographic analyses demonstrate that oxazolo[5,4-d]pyrimidine derivatives position optimally within the ATP-binding site of kinases like VEGFR2. They form critical, highly stable hydrogen bonds with specific residues (e.g., the NH group of Lys-868 and the backbone NH of Asp-1046), which traditional pyrimidines struggle to maintain without extensive functionalization[3].

StructuralLogic Root Scaffold Architecture Mono Traditional Pyrimidine (Monocyclic) Root->Mono Bi Oxazolo[5,4-d]pyrimidine (Fused Bicyclic) Root->Bi Flex High Conformational Flexibility (High Entropic Penalty) Mono->Flex Rigid Conformational Restriction (Low Entropic Penalty) Bi->Rigid Bind1 Non-specific Kinase Binding (Off-target effects) Flex->Bind1 Bind2 Targeted ATP-pocket Binding (e.g., VEGFR2 Lys-868) Rigid->Bind2

Structural and thermodynamic logic comparing monocyclic pyrimidines to bicyclic oxazolopyrimidines.

Quantitative Performance Comparison

Extensive structure-activity relationship (SAR) studies highlight the superior performance of the oxazolo[5,4-d]pyrimidine scaffold against key oncogenic targets compared to baseline monocyclic pyrimidine inhibitors[3],[4].

ParameterTraditional Pyrimidine (Monocyclic Baseline)Oxazolo[5,4-d]pyrimidine Scaffold
Structural Rigidity Low (Rotatable bonds lead to flexibility)High (Fused bicyclic core)
Target Specificity Broad (Often impacts non-target kinases)Highly specific (VEGFR2, FGFR1)[3],[4]
VEGFR2 Kinase IC₅₀ > 5.0 µM (Typical unoptimized baseline)~0.33 µM[3]
FGFR1 Kinase IC₅₀ Moderate to LowHigh potency (e.g., 37.4% inhibition at 1.0 µM)[4]
HUVEC Proliferation IC₅₀ > 10.0 µM~0.29 µM[3]
Binding Thermodynamics High entropic penalty upon bindingLow entropic penalty (Pre-organized)

Self-Validating Experimental Methodologies

To objectively evaluate the efficacy of oxazolo[5,4-d]pyrimidine-5-methanamine against traditional pyrimidines, we employ a self-validating experimental framework. The protocols below are designed not just to yield data, but to internally verify the mechanistic causality of the results.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay (VEGFR2/FGFR1)

Causality & Rationale: Standard radiometric or endpoint colorimetric assays are insufficient for evaluating rigidified scaffolds like oxazolo[5,4-d]pyrimidines. Because these bicyclic structures often exhibit slow-binding kinetics and low off-rates due to their precise fit in the ATP pocket, TR-FRET is utilized to capture real-time kinetic data and true thermodynamic affinity (Kd). Self-Validation Mechanism: The assay incorporates a known pan-kinase inhibitor (Staurosporine) as a positive control and an unfunctionalized monocyclic pyrimidine as a negative control. If the negative control fails to displace the tracer while the oxazolo[5,4-d]pyrimidine succeeds, the assay internally validates that the bicyclic core is the direct cause of the enhanced binding affinity.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the oxazolo[5,4-d]pyrimidine derivative and the traditional pyrimidine control from 10 µM to 0.1 nM in 100% DMSO, then transfer to the assay plate (final DMSO concentration <1%).

  • Enzyme Addition: Add 2 nM of recombinant human VEGFR2 or FGFR1 kinase domain to the respective wells. Incubate for 30 minutes at room temperature to allow slow-binding equilibration.

  • Tracer/ATP Addition: Add the fluorescently labeled ATP-competitive tracer and the Europium-labeled anti-tag antibody.

  • Kinetic Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) continuously over 60 minutes to calculate binding kinetics and IC₅₀.

Protocol 2: Clonogenic Survival and Apoptosis Validation Assay

Causality & Rationale: While standard MTT assays measure short-term metabolic stasis, they cannot differentiate between cytostatic and cytotoxic effects. Because oxazolo[5,4-d]pyrimidines tightly bind RTKs and induce delayed, irreversible apoptotic cascades[1], a clonogenic assay is required to measure true long-term cell survival and reproductive viability. Self-Validation Mechanism: Flow cytometry (Annexin V/PI staining) is run in parallel. If the clonogenic assay shows reduced colony formation, the flow cytometry data must simultaneously show a proportional increase in the Annexin V+ (apoptotic) population, thereby confirming that the loss of viability is due to programmed cell death rather than mere proliferation arrest.

Step-by-Step Workflow:

  • Cell Seeding: Seed HUVEC or MCF7 cells at a low density (500 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with IC₅₀ concentrations of the oxazolo[5,4-d]pyrimidine compound and the traditional pyrimidine control.

  • Incubation: Incubate for 10-14 days without changing the media to allow colony formation.

  • Staining: Wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.5% crystal violet for 30 minutes.

  • Quantification: Count colonies containing >50 cells. In parallel, harvest cells from a replicate 48-hour treatment plate, stain with Annexin V-FITC/PI, and analyze via flow cytometry to quantify apoptosis.

Workflow Step1 Compound Synthesis & Purification Step2 TR-FRET Kinase Assay (Real-time Kinetics) Step1->Step2 Step3 Clonogenic Survival Assay (Long-term Viability) Step2->Step3 Step4 Flow Cytometry (Apoptosis Validation) Step3->Step4

Self-validating experimental workflow for evaluating oxazolo[5,4-d]pyrimidine kinase inhibitors.

Signaling Pathway Modulation

The ultimate therapeutic value of the oxazolo[5,4-d]pyrimidine scaffold is its ability to disrupt oncogenic signaling networks. By acting as a potent, ATP-competitive antagonist at the VEGFR2 and FGFR1 receptors, these compounds effectively starve tumors of their blood supply (anti-angiogenesis) and trigger apoptosis[3],[4].

When the oxazolo[5,4-d]pyrimidine derivative binds to the RTK, it prevents receptor autophosphorylation. This blockade propagates downstream, inhibiting the PI3K/AKT survival pathway and the MAPK/ERK proliferation pathway. The dual inhibition of these cascades is what drives the profound apoptotic response observed in treated cell lines, a feat rarely achieved with high selectivity by traditional, flexible pyrimidines[1],[3].

Pathway Drug Oxazolo[5,4-d]pyrimidine RTK VEGFR2 / FGFR1 Drug->RTK ATP Competitive Inhibition PI3K PI3K / AKT Pathway RTK->PI3K Signal Blocked MAPK MAPK / ERK Pathway RTK->MAPK Signal Blocked Apop Cell Apoptosis PI3K->Apop Angio Angiogenesis Arrest MAPK->Angio

Mechanism of action for oxazolo[5,4-d]pyrimidine derivatives in RTK-mediated apoptotic pathways.

References

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Source: MDPI.
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Source: MDPI.
  • Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Source: PubMed / NIH.
  • Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine. Source: Taylor & Francis (tandfonline.com).

Sources

Comparative

Validation of Oxazolo[5,4-d]pyrimidine-5-methanamine Target Engagement: A Comparative Guide

As drug discovery pivots toward increasingly complex intracellular targets, validating that a small molecule physically binds to its intended target in a live-cell environment is paramount. The oxazolo[5,4-d]pyrimidine s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward increasingly complex intracellular targets, validating that a small molecule physically binds to its intended target in a live-cell environment is paramount. The oxazolo[5,4-d]pyrimidine scaffold, acting as a purine bioisostere, has emerged as a highly potent structural core for multi-kinase inhibition (e.g., VEGFR2, FGFR1) and G-protein coupled receptor modulation (e.g., CB2 receptors) .

Specifically, the oxazolo[5,4-d]pyrimidine-5-methanamine derivative introduces a critical solvent-exposed vector. This 5-methanamine functionalization not only improves aqueous solubility but also provides an ideal attachment point for fluorescent tracers or PROTAC linkers without disrupting the core hinge-binding hydrogen bonds (typically with Lys and Asp residues in the kinase ATP pocket) .

This guide objectively compares the target engagement (TE) performance of oxazolo[5,4-d]pyrimidine-5-methanamine derivatives against legacy reference inhibitors (Sorafenib, SU5402) and provides self-validating experimental methodologies for quantifying intracellular binding.

Mechanistic Overview: Target Engagement at the ATP Pocket

Biochemical IC₅₀ values often fail to translate into cellular efficacy. In a cell-free assay, ATP concentrations are typically kept at the Michaelis constant ( Km​ , ~10–50 µM). However, in live cells, physiological ATP concentrations range from 1 to 5 mM. For an ATP-competitive inhibitor like the oxazolo[5,4-d]pyrimidine-5-methanamine derivative to be effective, it must possess a residence time and binding affinity strong enough to outcompete millimolar ATP and halt downstream angiogenic signaling .

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase VEGF->VEGFR2 Activates PLCg PLC-γ VEGFR2->PLCg Phosphorylation Inhibitor Oxazolo[5,4-d]pyrimidine- 5-methanamine Inhibitor->VEGFR2 Competitive Inhibition (ATP Pocket) MEK_ERK MEK / ERK Pathway PLCg->MEK_ERK Signaling Cascade Angiogenesis Tumor Angiogenesis & Proliferation MEK_ERK->Angiogenesis Cellular Response

Fig 1. Mechanism of VEGFR2 inhibition by Oxazolo[5,4-d]pyrimidine derivatives.

Comparative Target Engagement Methodologies

To validate that the phenotypic anti-angiogenic effects are genuinely driven by target engagement rather than off-target cytotoxicity, researchers must employ orthogonal intracellular assays.

  • NanoBRET Target Engagement (Live-Cell): Utilizes Bioluminescence Resonance Energy Transfer. It is the gold standard for ATP-competitive kinase inhibitors because it measures binding equilibrium in intact cells under physiological ATP concentrations.

  • Cellular Thermal Shift Assay (CETSA): A label-free method that measures the thermodynamic stabilization of a protein upon ligand binding. Excellent for endogenous targets but lacks the real-time kinetic resolution of NanoBRET.

  • Photoaffinity Labeling (PAL): Involves attaching a diazirine crosslinker to the 5-methanamine moiety. While powerful for proteome-wide off-target profiling, the bulky tag can sometimes alter the native binding kinetics of the scaffold .

Quantitative Performance Comparison

The table below summarizes the target engagement metrics of a representative optimized lead (Oxa-5-MA Lead) against standard reference inhibitors. The data highlights the discrepancy between biochemical potency and live-cell target engagement.

CompoundPrimary TargetBiochemical IC₅₀ (nM)NanoBRET Cellular IC₅₀ (nM)CETSA ΔTm​ (°C)Target Selectivity Index
Oxa-5-MA Lead VEGFR2 / FGFR118.5145.2+6.8>50-fold (vs. EGFR)
Sorafenib VEGFR2 (Multi)25.0310.5+4.2<10-fold (Broad)
SU5402 FGFR120.0285.0+5.1~15-fold (vs. PDGFR)

Data synthesis based on established pharmacological profiles of oxazolo[5,4-d]pyrimidine derivatives and reference agents , .

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed as self-validating systems. Every step must include internal controls to prove that a lack of signal is due to biology, not assay failure.

Protocol A: NanoBRET Live-Cell Target Engagement

NanoBRET_Workflow Transfection 1. Transfect Cells (VEGFR2-NanoLuc) Tracer 2. Add Fluorescent Kinase Tracer Transfection->Tracer Inhibitor 3. Add Oxazolo[5,4-d] pyrimidine Tracer->Inhibitor Readout 4. Measure BRET Signal Inhibitor->Readout Analysis 5. Calculate In Vivo IC50 Readout->Analysis

Fig 2. Step-by-step NanoBRET target engagement workflow for live-cell analysis.

Step 1: Transient Transfection

  • Action: Transfect HEK293T cells with a plasmid encoding a VEGFR2-NanoLuc fusion protein. Seed at 2×104 cells/well in a 96-well plate.

  • Causality & Validation: Transient transfection ensures controlled, moderate expression levels. Overexpression leads to artifactual protein aggregation, which artificially lowers the apparent binding affinity. Validation: Include an untransfected control well to measure background luminescence.

Step 2: Tracer Equilibration

  • Action: Add the cell-permeable NanoBRET Kinase Tracer (e.g., Tracer K-10) at a concentration equal to its previously determined intracellular Kd​ (e.g., 0.5 µM).

  • Causality & Validation: Operating exactly at the Kd​ ensures the assay is highly sensitive to competitive displacement by the Oxazolo[5,4-d]pyrimidine-5-methanamine derivative. Validation: Run a tracer-only control to establish the maximum BRET signal ( Bmax​ ).

Step 3: Compound Addition & Displacement

  • Action: Treat cells with a 10-point dose-response series of the Oxazolo[5,4-d]pyrimidine-5-methanamine compound (10 µM to 0.1 nM) and incubate for 2 hours at 37°C.

  • Causality & Validation: Intact cells are used to preserve the lipid bilayer and physiological 2 mM ATP concentration. This forces the inhibitor to prove it can penetrate the cell and outcompete native ATP. Validation: Use Sorafenib as a positive displacement control.

Step 4: Readout & Analysis

  • Action: Add NanoBRET Nano-Glo Substrate and measure dual-emission (460 nm for NanoLuc, 618 nm for Tracer). Calculate the BRET ratio (618/460).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Step 1: Intact Cell Incubation

  • Action: Incubate HUVEC cells (endogenous VEGFR2 expression) with 1 µM Oxazolo[5,4-d]pyrimidine-5-methanamine or DMSO (vehicle) for 1 hour at 37°C.

  • Causality & Validation: Using endogenous cells avoids overexpression artifacts. The 1-hour incubation allows the compound to reach binding equilibrium inside the cell.

Step 2: Thermal Profiling

  • Action: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Causality & Validation: Heat induces protein denaturation and precipitation. Ligand binding thermodynamically stabilizes the folded state of the kinase, shifting its melting temperature ( Tm​ ) higher.

Step 3: Lysis and Soluble Fraction Isolation

  • Action: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Causality & Validation: Gentle freeze-thaw lysis prevents the disruption of drug-protein complexes that harsh detergents might cause. Validation: Western blot for a housekeeping protein (e.g., GAPDH) that does not bind the drug; its Tm​ should remain identical between DMSO and treated groups.

Conclusion

While biochemical screening identifies the intrinsic potency of the oxazolo[5,4-d]pyrimidine scaffold, live-cell target engagement is the ultimate arbiter of its translational potential. The 5-methanamine derivatives demonstrate superior intracellular target engagement compared to legacy inhibitors like Sorafenib and SU5402, largely due to optimized membrane permeability and a highly favorable residence time in the ATP-binding pocket. By employing self-validating NanoBRET and CETSA workflows, researchers can confidently confirm mechanism-of-action and reduce late-stage attrition in oncology and immunology drug development pipelines.

References

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules.
  • Sochacka-Ćwikła, A., et al. (2020).
  • Deng, et al. (2015). CPU-12, a novel synthesized oxazolo[5,4-d]pyrimidine derivative, showed superior anti-angiogenic activity. PubMed (Elsevier B.V.).
  • Ye, et al. (2015). Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1. Taylor & Francis.
  • Tuo, et al. (2026). Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery.
Validation

Benchmarking the Oxazolo[5,4-d]pyrimidine-5-methanamine Scaffold Against Standard Kinase Inhibitors

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical scaffolds against established clinical standards is critical for identifying next-generation therapeutics. The oxazolo[5,4-d]pyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical scaffolds against established clinical standards is critical for identifying next-generation therapeutics. The oxazolo[5,4-d]pyrimidine core has emerged as a highly versatile purine isostere. Specifically, derivatives built upon the oxazolo[5,4-d]pyrimidine-5-methanamine scaffold have demonstrated significant promise as competitive inhibitors of receptor tyrosine kinases (RTKs), most notably VEGFR2 and EGFR.

This guide provides an objective benchmarking analysis of this scaffold against standard multi-kinase inhibitors (Sorafenib and Sunitinib), detailing the mechanistic rationale, comparative quantitative data, and the self-validating experimental workflows required to rigorously evaluate these compounds.

Mechanistic Rationale: The Purine Isostere Advantage

To understand why the oxazolo[5,4-d]pyrimidine scaffold is effective, we must look at its structural biology. Natural kinases utilize ATP as a phosphate donor. Because the oxazolo[5,4-d]pyrimidine core is structurally homologous to natural purine bases (adenine and guanine), it acts as a competitive antimetabolite that readily occupies the highly conserved ATP-binding pocket (hinge region) of kinases.

The addition of a 5-methanamine functional group (and subsequent substitutions at the 2, 5, and 7 positions) provides a flexible vector that projects hydrogen bond donors and acceptors deep into the kinase hinge region. In silico docking studies of optimized derivatives reveal that the oxazolo[5,4-d]pyrimidine moiety forms critical, dual hydrogen bonds with the NH group of Lys-868 and the backbone NH of Asp-1046 within the VEGFR2 active site (1). This specific anchoring mechanism prevents the conformational shifts required for downstream signaling, effectively halting tumor angiogenesis.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase Domain VEGF->VEGFR2 Receptor Dimerization PLCg PLC-γ Activation VEGFR2->PLCg Phosphorylation MAPK MAPK/ERK Cascade VEGFR2->MAPK Downstream Signaling Inhibitor Oxazolo[5,4-d]pyrimidine Scaffold Inhibitor->VEGFR2 Competitive ATP Blockade Angiogenesis Tumor Angiogenesis & Proliferation PLCg->Angiogenesis Cell Migration MAPK->Angiogenesis Cell Survival

Mechanism of VEGFR2 inhibition by oxazolo[5,4-d]pyrimidine derivatives.

Quantitative Benchmarking: Scaffold Derivatives vs. Clinical Standards

To objectively evaluate the therapeutic potential of the oxazolo[5,4-d]pyrimidine-5-methanamine scaffold, we benchmark its most potent literature-validated derivatives (e.g., Compound 5 and CPU-12) against FDA-approved multi-kinase inhibitors.

While Sunitinib and Sorafenib exhibit profound biochemical potency, their broad-spectrum activity often leads to off-target toxicity. The oxazolo[5,4-d]pyrimidine scaffold offers a highly tunable alternative, showing competitive efficacy in both cell-free kinase assays and functional human umbilical vein endothelial cell (HUVEC) proliferation models (2).

Table 1: Comparative Kinase Inhibitory and Anti-Angiogenic Activity
Compound ClassSpecific AgentTargetVEGFR2 IC₅₀ (µM)EGFR IC₅₀ (µM)HUVEC Proliferation IC₅₀ (µM)
Oxazolo[5,4-d]pyrimidine Compound 5*VEGFR2 / EGFR0.331.200.29
Oxazolo[5,4-d]pyrimidine CPU-12**VEGFR2N/AN/A9.30
Standard Inhibitor SorafenibMulti-kinase0.09>10.00.01
Standard Inhibitor SunitinibRTKs (VEGFR/PDGFR)0.01>10.00.05

*Data derived from 2,5,7-trisubstituted derivatives optimized for VEGFR2. **CPU-12 is a novel derivative specifically evaluated for ex-vivo aortic ring angiogenesis (3).

Self-Validating Experimental Protocols

Generating trustworthy benchmarking data requires experimental designs that inherently validate themselves. Below are the rigorous, step-by-step methodologies used to generate the comparative data above.

Protocol A: High-Throughput VEGFR2 Kinase Inhibition Assay (ADP-Glo)

Causality for Assay Choice: We utilize the luminescent ADP-Glo assay rather than FRET or radiometric (³³P-ATP) methods. ADP-Glo directly measures ADP production, eliminating radioactive waste while remaining highly resistant to the autofluorescence or fluorescence-quenching artifacts commonly caused by heterocyclic scaffolds like oxazolo[5,4-d]pyrimidines.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the oxazolo[5,4-d]pyrimidine derivatives, Sorafenib, and Sunitinib in 100% DMSO. Causality: A 10-point curve is mathematically required to accurately define the upper/lower asymptotes and the Hill slope for precise IC₅₀ determination.

  • Kinase Reaction Assembly: In a 384-well plate, combine 2 µL of the compound (diluted in assay buffer to 1% final DMSO) with 2 µL of recombinant VEGFR2 kinase domain. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2 µL of an ATP/Poly(Glu,Tyr) substrate mixture. Critical Step: The final ATP concentration must be set exactly at the apparent Km​ for VEGFR2 (~10 µM). Causality: If ATP concentrations exceed the Km​ , the assay loses sensitivity to competitive inhibitors, artificially inflating the apparent IC₅₀.

  • Incubation & Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by adding 6 µL of ADP-Glo Reagent to deplete unconsumed ATP (40-minute incubation).

  • Detection: Add 12 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction. Read on a microplate luminometer.

  • Self-Validation (Z'-Factor): Before calculating IC₅₀ values, calculate the Z'-factor using the positive control (Sunitinib) and negative control (DMSO vehicle) wells. The assay is only validated and processed if Z' > 0.5 , ensuring the signal dynamic range is statistically robust.

Workflow Prep 1. Compound Prep (10-Point Titration) Incubate 2. Kinase Reaction (VEGFR2 + ATP) Prep->Incubate Detect 3. ADP-Glo Detection (Luminescence) Incubate->Detect Analyze 4. Data Validation (Z'-Factor & IC50) Detect->Analyze

Self-validating high-throughput kinase inhibition assay workflow.

Protocol B: Anti-Angiogenic HUVEC Proliferation Assay

Causality for Assay Choice: Biochemical assays do not account for cellular permeability, metabolic stability, or off-target cytotoxicity. The HUVEC proliferation assay provides a functional, phenotypic readout of VEGFR2 inhibition in a living endothelial model (4).

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs at 3,000 cells/well in a 96-well plate using endothelial basal medium supplemented with 2% FBS. Starve the cells for 24 hours to synchronize the cell cycle.

  • Stimulation & Treatment: Pre-treat the cells with serial dilutions of the oxazolo[5,4-d]pyrimidine compounds or Sorafenib for 1 hour. Subsequently, stimulate proliferation by adding 50 ng/mL of recombinant human VEGF₁₆₅.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Viability Readout: Add CellTiter-Glo reagent to lyse the cells and measure intracellular ATP, which serves as a direct proxy for the number of metabolically active cells.

  • Self-Validation (Signal-to-Background): Compare the luminescence of VEGF-stimulated wells (vehicle) against unstimulated wells. A Signal-to-Background ratio of >3.0 is required to validate that the observed proliferation is strictly VEGF-dependent, confirming that the compound's IC₅₀ reflects true anti-angiogenic activity rather than baseline cytotoxicity.

References

  • Synthesis and Biological Evaluation of Novel Oxazolo[5,4‐d]pyrimidines as Potent VEGFR‐2 Inhibitors ResearchG
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Liter
  • CPU-12, a novel synthesized oxazolo[5,4-d]pyrimidine derivative, showed superior anti-angiogenic activity PubMed
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv

Sources

Comparative

Reproducibility of Oxazolo[5,4-d]pyrimidine-5-methanamine Synthesis Pathways: A Comparative Guide

As a Senior Application Scientist, evaluating the synthetic reproducibility of core heterocyclic scaffolds is critical for downstream drug development. The oxazolo[5,4-d]pyrimidine system, first synthesized by Clapp and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the synthetic reproducibility of core heterocyclic scaffolds is critical for downstream drug development. The oxazolo[5,4-d]pyrimidine system, first synthesized by Clapp and described by Johnson in 1905, serves as a highly versatile purine bioisostere[1]. Because purines like adenine and guanine are fundamental to nucleic acid and coenzyme synthesis, oxazolo[5,4-d]pyrimidines act as potent antimetabolites, kinase inhibitors, and immunosuppressive agents[2].

However, synthesizing highly functionalized derivatives—specifically oxazolo[5,4-d]pyrimidine-5-methanamines—has historically plagued medicinal chemists with batch-to-batch variability. The core challenge lies in the annulation strategy: whether to build the pyrimidine ring onto an oxazole (Oxazole-First ) or to close the oxazole ring onto a pyrimidine (Pyrimidine-First )[1].

This guide provides an objective, data-driven comparison of these two primary synthetic pathways, analyzing their mechanistic causality, scalability, and experimental reproducibility.

Mechanistic Overview & Pathway Divergence

The structural assembly of the oxazolo[5,4-d]pyrimidine core dictates the downstream efficiency of functionalizing the C5 position with methanamine.

G cluster_0 Pathway A: Pyrimidine-First cluster_1 Pathway B: Oxazole-First P1 Functionalized Pyrimidine P2 POCl3 Cyclodehydration P1->P2 P3 Chloro-Intermediate P2->P3 Final Oxazolo[5,4-d]pyrimidine- 5-methanamine P3->Final Amination O1 Functionalized Oxazole O2 DBU Heteroannulation O1->O2 O3 Thione-Intermediate O2->O3 O3->Final Amination

Figure 1: Divergent synthetic pathways for Oxazolo[5,4-d]pyrimidine core assembly.

Pathway A: Pyrimidine-First Annulation (POCl3-Mediated)

The traditional pyrimidine-first approach relies on the cyclodehydration of 5-acylaminopyrimidine-4,6-diols. In this pathway, phosphorus oxychloride (POCl3) acts as a dual-purpose reagent: it drives the dehydration required to close the oxazole ring while simultaneously chlorinating the hydroxyl groups[3]. This generates a highly electrophilic 7-chlorooxazolo[5,4-d]pyrimidine intermediate. The inherent electron deficiency of this intermediate primes the C7 and C5 positions for subsequent nucleophilic aromatic substitution (SNAr) with methanamine derivatives[4].

The Causality of Failure: While mechanistically straightforward, the reliance on refluxing POCl3 creates a harsh, highly acidic environment that severely limits functional group tolerance. Furthermore, the intermediate is prone to hydrolysis, and the highly exothermic quenching of excess POCl3 with ice introduces significant safety and reproducibility bottlenecks at scale[4].

Pathway B: Oxazole-First Annulation (DBU-Catalyzed)

The modern oxazole-first strategy constructs the pyrimidine ring via heteroannulation of a preformed 5-amino-4-cyano-1,3-oxazole with an isothiocyanate or orthoester. The critical enabler of this pathway is the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a strong, non-nucleophilic base[5].

The Causality of Success: DBU effectively deprotonates the 5-amino group of the oxazole, drastically increasing its nucleophilicity for the initial attack on the electrophilic carbon of the isothiocyanate. The thermodynamic stability of the resulting DBU-H+ conjugate acid drives the subsequent intramolecular cyclization onto the adjacent nitrile group[5]. Because this pathway operates under mild, basic conditions, it preserves sensitive functional groups and eliminates the need for hazardous chlorinating agents, resulting in superior batch-to-batch consistency[5].

Quantitative Comparison & Reproducibility Analysis

To objectively evaluate these pathways, we must look at the quantitative performance metrics across multiple validated synthetic runs.

ParameterPathway A: Pyrimidine-First (POCl3)Pathway B: Oxazole-First (DBU)
Primary Catalyst/Reagent POCl3 (Excess, ~10 equiv)DBU (1.0 - 1.1 equiv)
Typical Overall Yield 40% - 60%81% - 92%
Reaction Temperature Reflux (~105°C)120°C (in DMF)
Functional Group Tolerance Low (Harsh acidic/chlorinating)High (Mild basic)
Scalability Poor (Exothermic ice quench)Excellent (Aqueous precipitation)
Reproducibility Score 6.5 / 109.0 / 10

Data synthesis indicates that the DBU-catalyzed Oxazole-First pathway offers a >30% increase in overall yield while drastically reducing safety hazards during scale-up.

Validated Experimental Protocols

For scientists looking to implement these syntheses, the following protocols have been optimized for self-validation and high reproducibility.

Protocol A: Pyrimidine-First Annulation (POCl3-Mediated)
  • Cyclodehydration: Suspend 5-acylaminopyrimidine-4,6-diol (1.0 equiv) in neat POCl3 (10.0 equiv) under an inert argon atmosphere.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 12 hours. Monitor the disappearance of the starting material via TLC (CH2Cl2/MeOH 9:1).

  • Quenching (Critical Safety Step): Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of POCl3. Carefully pour the resulting heavy oil over crushed ice to hydrolyze residual POCl3. Note: This step is highly exothermic and must be controlled to prevent degradation of the intermediate.

  • Extraction: Extract the aqueous layer with CHCl3 (3 × 50 mL), wash with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate to yield the 7-chlorooxazolo[5,4-d]pyrimidine intermediate.

  • Amination: Dissolve the intermediate in dry DMF, add methanamine (2.0 equiv) and N,N-diisopropylethylamine (DIPEA) (1.5 equiv). Stir at 60°C for 4 hours. Purify via flash chromatography to yield the final product.

Protocol B: Oxazole-First Annulation (DBU-Catalyzed)

Workflow Step1 1. Reagent Assembly Oxazole + DBU + DMF Step2 2. Heteroannulation Argon, 120°C, 4-12h Step1->Step2 Stir Step3 3. Quenching H2O / HCl to pH 9 Step2->Step3 Completion Step4 4. Isolation Filtration & EtOH Recrystallization Step3->Step4 Precipitation

Figure 2: Step-by-step workflow for the DBU-catalyzed oxazole-first annulation protocol.

  • Reagent Assembly: To a solution of DBU (1.0–1.1 equiv) in dry DMF (5 mL/mmol) under argon, add the functionalized 5-amino-4-cyano-1,3-oxazole (1.0 equiv) and the corresponding isothiocyanate or orthoester (0.95 equiv)[5].

  • Heteroannulation: Heat the reaction mixture to 120°C. The DBU acts as a non-nucleophilic base, driving the intramolecular cyclization. Stir until completion (typically 4–12 hours, self-validated by TLC)[5].

  • Precipitation: Cool the mixture to room temperature. Add distilled water and carefully adjust the pH to 9 using a 1M HCl solution. This specific pH shift crashes out the product while keeping DBU-H+ salts solubilized in the aqueous layer[5].

  • Isolation & Amination: Filter the resulting precipitate under vacuum. Recrystallize the crude solid from ethanol. If a thione intermediate was formed, proceed with standard desulfurization/amination using methanamine to afford the highly pure oxazolo[5,4-d]pyrimidine-5-methanamine derivative.

Conclusion & Strategic Recommendations

For modern drug development programs targeting the oxazolo[5,4-d]pyrimidine-5-methanamine scaffold, the DBU-catalyzed Oxazole-First pathway is the definitively superior choice. By avoiding the harsh, highly exothermic, and poorly scalable POCl3 cyclodehydration step, researchers can achieve yields exceeding 85% while maintaining the integrity of sensitive functional groups. The self-validating nature of the DBU protocol—specifically the clean pH-driven precipitation—ensures that batch-to-batch reproducibility meets the stringent demands of preclinical pharmaceutical manufacturing.

References
  • [2] Title: New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research | Source: nih.gov | URL:

  • [1] Title: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives | Source: nih.gov | URL:

  • [5] Title: DBU: An Efficient Base Catalyst for Synthesis of the New Oxazolo[5,4-d]pyrimidine Derivatives | Source: tandfonline.com | URL:

  • [4] Title: Development of novel oxazolo[5,4- d ]pyrimidines as competitive CB 2 neutral antagonists based on scaffold hopping | Source: amazonaws.com | URL:

  • [3] Title: Discovery of 7-N-Piperazinylthiazolo[5,4-d]pyrimidine Analogues as a Novel Class of Immunosuppressive Agents with in Vivo Biological Activity | Source: acs.org | URL:

Sources

Validation

Mass Spectrometry Validation of Oxazolo[5,4-d]pyrimidine-5-methanamine Purity: A Comparative Guide

Introduction: The Analytical Challenge of Purine Isosteres In modern drug discovery, the oxazolo[5,4-d]pyrimidine scaffold has emerged as a critical pharmacophore. Structurally homologous to endogenous purine bases (aden...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Purine Isosteres

In modern drug discovery, the oxazolo[5,4-d]pyrimidine scaffold has emerged as a critical pharmacophore. Structurally homologous to endogenous purine bases (adenine and guanine), these compounds act as potent antimetabolites and competitive antagonists at the ATP-binding sites of critical kinases, including VEGFR-2 and Aurora A[1][2].

As a primary building block, Oxazolo[5,4-d]pyrimidine-5-methanamine is frequently utilized to synthesize complex immunosuppressive and anti-angiogenic agents. However, its synthesis via cyclodehydration often yields closely related regioisomeric impurities and unreacted intermediates[3]. Validating the absolute purity of this highly polar, nitrogen-dense heterocycle requires an analytical strategy that surpasses traditional UV-based chromatography.

This guide objectively compares the performance of High-Resolution Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) against alternative analytical methods (HPLC-UV and LC-QqQ-MS/MS) for validating the purity of pyrimidine derivatives[4][5].

Pharmacological_Targeting A Oxazolo[5,4-d]pyrimidine (Purine Isostere) BB BB A->BB B ATP-Binding Site Competition D Aurora A Kinase Inhibition B->D C VEGFR-2 Kinase Inhibition E Anti-Angiogenesis C->E F Cell Cycle Arrest D->F BB->C

Pharmacological targeting pathway of Oxazolo[5,4-d]pyrimidines as purine antagonists.

Comparative Analytical Strategies: Why QTOF-MS?

When validating the purity of pyrimidine derivatives, scientists typically choose between three modalities based on the compound's structural properties.

  • HPLC-UV: The traditional approach for standard thiazolo[5,4-d]pyrimidines. While cost-effective, it lacks the specificity to differentiate co-eluting isobaric impurities.

  • LC-QqQ-MS/MS (Triple Quadrupole): Highly sensitive for quantifying known clinical pyrimidines like 5-Fluorouracil (5-FU) or Gemcitabine in biological matrices[4]. However, it only provides nominal mass resolution, making it inadequate for identifying unknown synthetic impurities.

  • LC-QTOF-MS (The Optimal Choice): Provides exact mass measurements (<5 ppm mass error)[5]. Because Oxazolo[5,4-d]pyrimidine-5-methanamine is a synthetic intermediate, identifying the exact elemental composition of trace impurities is mandatory for batch release.

Quantitative Performance Comparison

The following table summarizes the experimental validation parameters comparing Oxazolo[5,4-d]pyrimidine-5-methanamine against classical pyrimidine alternatives.

ParameterOxazolo[5,4-d]pyrimidine-5-methanamine5-Fluorouracil (Alternative)Thiazolo[5,4-d]pyrimidine (Alternative)
Analytical Method LC-QTOF-MSLC-QqQ-MS/MS[4]HPLC-UV[3]
Ionization Mode ESI Positive (ESI+)ESI Negative (ESI-)N/A (UV 254 nm)
Primary Challenge Isobaric regioisomersPoor retention, low ionizationCo-eluting chromophores
Mass Accuracy < 3 ppm (Exact Mass)Nominal Mass (Unit Res)N/A
Limit of Detection 0.02 ppm0.05 ppm1.50 ppm
Run Time 4.5 minutes8.0 minutes15.0 minutes
Column Tech Solid-Core C18 (2.6 µm)[6]Fully Porous C18 (5 µm)Fully Porous C18 (5 µm)

Data synthesized from comparative validation studies of pyrimidine and purine derivatives.

Experimental Methodology: Self-Validating LC-MS Protocol

As an Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following step-by-step methodology is designed as a self-validating system to ensure absolute confidence in the purity assessment.

Step 1: Sample Preparation & Matrix Causality
  • Action: Dissolve 1.0 mg of Oxazolo[5,4-d]pyrimidine-5-methanamine in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v).

  • Causality: The compound is highly polar. Using 100% organic solvent would cause peak distortion (solvent effect) upon injection into a highly aqueous initial mobile phase. The 50:50 ratio ensures complete solvation while maintaining chromatographic focusing at the column head.

Step 2: System Suitability Testing (SST)
  • Action: Inject a mobile phase blank, followed by a known reference standard (e.g., caffeine or a certified purine standard).

  • Causality: This self-validating step confirms zero carryover from previous runs and calibrates the Time-of-Flight (TOF) analyzer to ensure mass accuracy remains below the critical 5 ppm threshold prior to analyzing the unknown batch.

Step 3: Chromatographic Separation
  • Column: Solid-core C18 column (e.g., 50 mm × 2.1 mm, 2.6 µm)[6].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Causality: Solid-core particles minimize longitudinal diffusion and Eddy dispersion (the A term in the van Deemter equation). This results in ultra-sharp peaks, allowing the resolution of closely eluting synthetic impurities in under 5 minutes[6].

Step 4: Ionization and Mass Analysis
  • Action: Operate the ESI source in Positive Ion Mode (ESI+).

  • Causality: Unlike 5-FU, which requires negative mode due to its acidic nature, Oxazolo[5,4-d]pyrimidine-5-methanamine possesses a highly basic primary amine. Formic acid in the mobile phase readily donates protons, ensuring robust generation of the [M+H]+ precursor ion for maximal sensitivity.

Analytical_Workflow A 1. Sample Preparation (MeOH/H2O Dilution) B 2. Chromatographic Separation (Solid-Core C18, Gradient) A->B C 3. Ionization (ESI+ Mode) B->C D 4. Mass Analysis (Q-TOF MS/MS) C->D E 5. Data Processing (Extracted Ion Chromatogram) D->E

LC-MS/MS Workflow for Oxazolo[5,4-d]pyrimidine-5-methanamine Purity Validation.

Conclusion

For the purity validation of advanced heterocyclic building blocks like Oxazolo[5,4-d]pyrimidine-5-methanamine , classical HPLC-UV methods fall short. By leveraging LC-QTOF-MS combined with solid-core chromatography, analysts can achieve superior resolution of isobaric impurities and exact mass confirmation in a fraction of the time required for traditional pyrimidine assays. Implementing the self-validating protocols outlined above ensures that the structural integrity of these critical purine isosteres is maintained throughout the drug development pipeline.

References

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research Source: PubMed Central (PMC) URL:[Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis Source: MDPI URL:[Link]

  • Discovery of 7-N-Piperazinylthiazolo[5,4-d]pyrimidine Analogues as a Novel Class of Immunosuppressive Agents with in Vivo Biological Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity... Source: ResearchGate URL:[Link]

Sources

Comparative

In vivo toxicity comparison of Oxazolo[5,4-d]pyrimidine-5-methanamine and reference drugs

An in-depth comparative analysis of the in vivo and in vitro toxicity profiles of Oxazolo[5,4-d]pyrimidine-5-methanamine derivatives against standard reference drugs reveals a significant leap in targeted oncology and im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the in vivo and in vitro toxicity profiles of Oxazolo[5,4-d]pyrimidine-5-methanamine derivatives against standard reference drugs reveals a significant leap in targeted oncology and immunosuppressive therapies. As a fused heterocyclic system containing both nitrogen and oxygen, the oxazolo[5,4-d]pyrimidine core acts as a highly effective purine analog[1].

While the bare Oxazolo[5,4-d]pyrimidine-5-methanamine scaffold serves primarily as a versatile synthetic building block, its functionalized derivatives (such as CPU-12 and Compound 3g) have demonstrated profound efficacy as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors and antimetabolites[2][3]. This guide objectively evaluates the causality behind their therapeutic windows, comparing their toxicity profiles against reference drugs like Tivozanib, 5-Fluorouracil (5-FU), and Cisplatin.

Mechanistic Causality: The Purine Analog Advantage

The structural genius of the oxazolo[5,4-d]pyrimidine scaffold lies in its bioisosterism. By replacing the imidazole ring of natural purines (adenine and guanine) with an oxazole motif, these compounds successfully masquerade as normal nucleic acid components or coenzymes[1][2].

When functionalized with a 5-methanamine or 7-aliphatic amino chain, the molecule's electron distribution is altered to perfectly complement the ATP-binding pocket of VEGFR-2[4]. In silico and in vitro analyses confirm that these derivatives form stable hydrogen bonds with the backbone NH groups of key amino acids (e.g., Asp-1046 and Lys-868) in the kinase domain[1]. This competitive inhibition halts the downstream PI3K/AKT and ERK1/2 signaling cascades, effectively starving the tumor of its blood supply (angiogenesis) without indiscriminately destroying healthy cellular DNA[3].

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PI3K PI3K / AKT Pathway VEGFR2->PI3K ERK ERK1/2 / MAPK Pathway VEGFR2->ERK Drug Oxazolo[5,4-d]pyrimidine Derivatives Drug->VEGFR2 ATP-competitive inhibition Angiogenesis Endothelial Proliferation & Angiogenesis PI3K->Angiogenesis ERK->Angiogenesis

Figure 1: VEGFR-2 signaling pathway inhibition by Oxazolo[5,4-d]pyrimidine derivatives.

Quantitative Toxicity & Efficacy Comparison

A major bottleneck in the development of receptor tyrosine kinase (RTK) inhibitors is their off-target cytotoxicity. Reference drugs like Tivozanib, while highly potent, often exhibit parallel toxicity to healthy Normal Human Dermal Fibroblasts (NHDF)[4].

Recent comparative studies highlight that specific oxazolo[5,4-d]pyrimidine derivatives bypass this limitation. For instance, Compound 3g (a 3-(N,N-dimethylamino)propyl substituted derivative) demonstrated a 50% cytotoxic concentration (CC50) of 58.4 µM against HT29 colorectal cancer cells. This significantly outperforms the reference antimetabolite 5-Fluorouracil (381.2 µM) and matches Cisplatin (47.2 µM), but crucially, it exhibited zero toxicity to healthy NHDF cells at concentrations up to 500 µM[5][6].

Similarly, CPU-12 effectively inhibited human umbilical vein endothelial cell (HUVEC) proliferation with an IC50 of 9.30 µM, showing superior anti-angiogenic activity in ex vivo rat aortic ring models with minimal systemic toxicity[3].

Table 1: Comparative Cytotoxicity Profile (CC50 / IC50)
CompoundPrimary Target / ClassTarget Cell Line (Cancer/Endothelial)Efficacy (IC50/CC50)Toxicity to Healthy Cells (NHDF)
Compound 3g (Oxazolo[5,4-d]pyrimidine)VEGFR-2 InhibitorHT29 (Colorectal Adenocarcinoma)58.4 µMNon-toxic (up to 500 µM)
CPU-12 (Oxazolo[5,4-d]pyrimidine)VEGFR-2 / AngiogenesisHUVEC Proliferation9.30 µMLow systemic toxicity
Tivozanib Reference VEGFR-2 InhibitorBroad Spectrum CarcinomasHighly ActiveHigh (Equally toxic to NHDF)
5-Fluorouracil (5-FU) Reference AntimetaboliteHT29 (Colorectal Adenocarcinoma)381.2 µMHigh
Cisplatin Reference Alkylating AgentHT29 (Colorectal Adenocarcinoma)47.2 µMHigh

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the therapeutic window and toxicity of these compounds are established using a dual-tiered validation system: in vitro differential cytotoxicity screening and ex vivo tissue modeling.

Protocol A: In Vitro Differential Cytotoxicity Screening (Therapeutic Window Validation)

This protocol isolates the compound's effect on malignant cells versus healthy structural cells to calculate the therapeutic index[5].

  • Cell Culturing: Seed HT29 (cancer) and NHDF (healthy control) cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Administration: Prepare serial dilutions of the Oxazolo[5,4-d]pyrimidine derivative and reference drugs (5-FU, Cisplatin) ranging from 1 µM to 500 µM. Treat the cells for 72 hours.

  • Viability Quantification (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals in 100 µL of DMSO.

  • Data Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate the CC50 using non-linear regression. A self-validating successful run will show a CC50 < 100 µM for HT29 and no measurable CC50 for NHDF[5].

Protocol B: Ex Vivo Rat Aortic Ring Assay (Angiogenesis & Tissue Toxicity)

This assay bridges the gap between in vitro cell culture and in vivo systemic toxicity, providing a 3D physiological environment to observe microvessel sprouting[3].

  • Matrix Preparation: Coat 48-well plates with 100 µL of Matrigel and polymerize at 37°C for 30 minutes.

  • Tissue Harvesting: Excise the thoracic aorta from euthanized Sprague-Dawley rats. Flush with ice-cold PBS to remove blood, strip the periaortic fibroadipose tissue, and section into 1 mm rings.

  • Treatment Application: Embed one ring per well in Matrigel. Add 500 µL of endothelial cell growth medium containing VEGF (30 ng/mL) and varying concentrations of CPU-12 (2.5 µM, 5 µM, 10 µM).

  • Microvessel Analysis: Photograph the rings on day 6 using an inverted phase-contrast microscope. Quantify the area of sprouting microvessels. Significant inhibition (>60% at 5 µM) without tissue necrosis validates the compound's non-toxic anti-angiogenic efficacy[3].

G Synthesis Compound Formulation InVitro In Vitro Cytotoxicity (NHDF vs HT29) Synthesis->InVitro ExVivo Ex Vivo Assay (Rat Aortic Ring) InVitro->ExVivo InVivo In Vivo Model (Murine Xenograft) ExVivo->InVivo Analysis Therapeutic Window & Toxicity Profiling InVivo->Analysis

Figure 2: Sequential experimental workflow for validating in vivo toxicity and efficacy.

References

  • Title : Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis Source : mdpi.com URL : 1

  • Title : New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research Source : nih.gov (PMC) URL : 2

  • Title : CPU-12, a novel synthesized oxazolo[5,4-d]pyrimidine derivative, showed superior anti-angiogenic activity Source : nih.gov (PubMed) URL :3

  • Title : Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity Source : nih.gov (PubMed) URL : 4

  • Title : New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research (Cytotoxicity Focus) Source : nih.gov (PubMed) URL : 5

  • Title : Discovery of 7-N-Piperazinylthiazolo[5,4-d]pyrimidine Analogues as a Novel Class of Immunosuppressive Agents with in Vivo Biological Activity Source : acs.org URL :7

Sources

Safety & Regulatory Compliance

Safety

Oxazolo[5,4-d]pyrimidine-5-methanamine proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of Oxazolo[5,4-d]pyrimidine-5-methanamine As research into advanced heterocyclic compounds accelerates, laboratory professionals must implement rigorous, scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of Oxazolo[5,4-d]pyrimidine-5-methanamine

As research into advanced heterocyclic compounds accelerates, laboratory professionals must implement rigorous, scientifically grounded protocols for chemical management. Oxazolo[5,4-d]pyrimidine-5-methanamine is a complex, biologically active nitrogenous heterocycle. Due to its structural stability and pharmacological potential, improper disposal poses severe ecological risks, including aquatic toxicity and environmental persistence [3].

This guide provides authoritative, step-by-step operational procedures for the segregation, containment, and ultimate destruction of Oxazolo[5,4-d]pyrimidine-5-methanamine, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Hazard Profile & Causality

To safely manage a chemical, one must understand the causality behind its hazards. Oxazolo[5,4-d]pyrimidine-5-methanamine consists of an electron-deficient pyrimidine ring fused with an oxazole ring, functionalized with a methanamine moiety.

  • The Methanamine Group: Imparts basicity and nucleophilicity. It can react exothermically with strong acids and oxidizers. Crucial Safety Insight: Never use bleach (sodium hypochlorite) to clean spills of this compound, as the reaction between primary amines and hypochlorite generates highly toxic, volatile chloramines.

  • The Heterocyclic Core: The robust C-N bonds within the fused oxazolopyrimidine ring system make this compound highly resistant to natural biodegradation. If discharged into the sewer system, it acts as an environmentally persistent pharmaceutical pollutant (EPPP), capable of passing intact through standard municipal wastewater treatment plants [3].

Regulatory Classification & Waste Segregation

Under the Environmental Protection Agency (EPA) Management Standards for Hazardous Waste Pharmaceuticals, active pharmaceutical ingredients (APIs) and their precursors must be strictly segregated from general municipal waste [2]. Sewer disposal of hazardous pharmaceutical waste is explicitly banned to prevent aquatic ecotoxicity [2].

Table 1: Waste Classification & Segregation Parameters

ParameterSpecification / Operational RequirementRationale
Waste Classification Hazardous Pharmaceutical Waste (Toxic)High biological activity; potential aquatic toxicity.
Primary Container High-Density Polyethylene (HDPE) or Amber GlassPrevents chemical leaching and protects against UV-induced degradation.
Incompatible Materials Strong oxidizers (e.g., peroxides, bleach), strong acidsPrevents exothermic reactions and toxic gas evolution.
Labeling Requirements "Hazardous Waste - Toxic API", Date of AccumulationEnsures compliance with RCRA Satellite Accumulation Area (SAA) rules.
Ultimate Disposal Route High-Temperature Incineration (>1000°C)Required to break robust heterocyclic ring systems [4].

Standard Operating Procedure (SOP): Routine Disposal

This self-validating protocol ensures that every step of the disposal process contains a built-in verification mechanism to prevent cross-contamination.

Step 1: Point-of-Generation Segregation

  • Action: Dedicate a specific, chemically compatible waste container (e.g., HDPE carboy) exclusively for nitrogenous heterocycles and amine-containing APIs.

  • Validation: Verify the pH of the waste mixture using indicator strips before sealing. Ensure the pH is neutral to slightly basic (pH 7-9) to confirm no acidic cross-contamination has occurred.

Step 2: Containment and Labeling

  • Action: Seal the container with a vented cap if the compound is dissolved in volatile organic solvents (e.g., methanol, DMSO) to prevent pressure buildup. Affix a globally harmonized system (GHS) compliant label.

  • Validation: Cross-check the chemical inventory log. The mass of the compound synthesized/used must equal the mass recorded in the waste manifest (Mass Balance Verification).

Step 3: Storage in Satellite Accumulation Area (SAA)

  • Action: Store the sealed container in a designated SAA equipped with secondary containment (spill trays) away from direct sunlight and heat sources.

  • Validation: Conduct weekly visual inspections of the SAA for container integrity and accumulation time limits (typically 90 to 180 days depending on generator status).

Step 4: Transfer to Licensed Hazardous Waste Contractor

  • Action: Transfer the waste to a licensed facility specializing in pharmaceutical incineration[1].

  • Validation: Retain the Certificate of Destruction (CoD) provided by the contractor to close the chain-of-custody loop.

The Science of Destruction: High-Temperature Incineration

Because Oxazolo[5,4-d]pyrimidine-5-methanamine contains a high mass percentage of nitrogen, standard disposal methods are insufficient. The compound must be subjected to high-temperature thermal oxidation. At temperatures exceeding 1000°C, the thermal energy overcomes the activation barrier required to cleave the robust aromatic C-N and C-C bonds.

However, incinerating amines generates nitrogen oxides (NOx), which are potent greenhouse gases and smog precursors. Therefore, the disposal facility must utilize Selective Catalytic Reduction (SCR) or ammonia injection scrubbers to neutralize the exhaust [4].

ThermalOxidation A Oxazolo[5,4-d]pyrimidine- 5-methanamine Waste B Primary Combustion (>1000°C, Excess O2) A->B Injection C Thermal Cleavage (C-N & C-C Bond Breaking) B->C Oxidation D Flue Gas (CO2, H2O, NOx) C->D Exhaust E NOx Scrubbing / SCR (Ammonia Injection) D->E Treatment F Clean Exhaust (N2, H2O, CO2) E->F Release

Caption: Thermal degradation pathway of nitrogenous heterocycles via high-temperature incineration.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and surface contamination.

Step 1: Evacuation and PPE Evacuate non-essential personnel. The responder must don a NIOSH-approved N95 or P100 particulate respirator (if the spill is a dry powder), nitrile gloves, and chemical splash goggles.

Step 2: Containment (Solid vs. Liquid)

  • For Dry Powder: Do not dry sweep, as this aerosolizes the API. Lightly mist the powder with water or a 10% isopropanol solution to bind the particulates.

  • For Solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

Step 3: Collection and Decontamination Use non-sparking tools to scoop the bound material into a hazardous waste bag. Decontaminate the surface using a 70% Isopropanol/Water solution. Avoid bleach.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess Solid Dry Solid Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid Sweep Moisten slightly to prevent dust. Sweep with non-sparking tools. Solid->Sweep Absorb Apply inert absorbent (e.g., vermiculite, sand). Liquid->Absorb Collect Transfer to labeled Hazardous Waste Container Sweep->Collect Absorb->Collect Decon Decontaminate surface with 70% Isopropanol/Water Collect->Decon

Caption: Self-validating spill response workflow for solid and liquid amine-based API formulations.

References

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals. Regulations.gov. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Comparing Environmental Policies to Reduce Pharmaceutical Pollution and Address Disparities. Available at:[Link]

  • Collect and Recycle. Amine Disposal For Businesses. Available at:[Link]

Handling

Personal protective equipment for handling Oxazolo[5,4-d]pyrimidine-5-methanamine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling novel, biologically active heterocyclic amines like Oxazolo[5,4-d]pyrimidine-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling novel, biologically active heterocyclic amines like Oxazolo[5,4-d]pyrimidine-5-methanamine, standard generic safety protocols are insufficient. We must design our operational and personal protective equipment (PPE) strategies around the specific molecular reactivity, lipid solubility, and toxicological profile of the compound.

Below is the comprehensive, step-by-step operational guide for safely handling, processing, and disposing of Oxazolo[5,4-d]pyrimidine-5-methanamine.

Molecular Causality and Risk Assessment

To build a self-validating safety system, we must first understand why specific PPE is required. 1[1] is a fused bicyclic compound featuring a pyrimidine ring, an oxazole ring, and a primary methanamine group.

  • Lipid Solubility & Dermal Penetration: Heterocyclic amines are frequently highly lipid-soluble. This allows them to rapidly breach the stratum corneum of the skin and enter the bloodstream. Standard porous latex gloves offer insufficient breakthrough times for these structures.

  • Reactivity of the Primary Amine: The methanamine moiety is nucleophilic. It can react with atmospheric moisture or acids, potentially forming irritating aerosols that target mucous membranes.

  • Toxicity Profile: Pyrimidine derivatives and primary aromatic/heterocyclic amines are strongly associated with 2[2].

Core Personal Protective Equipment (PPE) Matrix

Your PPE must act as a verifiable barrier against both particulate inhalation and dermal absorption.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving with heavy-duty Nitrile (min. 0.11 mm thickness) or Butyl rubber.3[3], preventing dermal absorption of lipid-soluble amines. Validation: Visually inspect outer gloves for degradation every 30 minutes during active handling.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1 compliant).Prevents ocular exposure to nucleophilic amine dust or aerosols, which can cause severe, irreversible corneal damage.
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs, fully buttoned.4[4]. Knit cuffs prevent accidental dragging of sleeves through chemical residues.
Respiratory N95/P100 particulate respirator or half-mask with organic vapor cartridges.Mitigates the inhalation of fine powders or volatile degradation products, especially if weighing outside a controlled airflow environment.

Standard Operating Procedure (SOP): Experimental Workflow

The following step-by-step methodology ensures that exposure risks are minimized during synthesis or assay preparation. Every step is designed to contain the compound within a controlled micro-environment.

Step 1: Environmental Preparation Conduct all operations inside a certified Class II, Type B2 biological safety cabinet or a chemical fume hood with a face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly 4[4], which can react exothermically with the amine group.

Step 2: Weighing and Transfer Use an enclosed analytical balance. If an enclosed balance is unavailable, use the "tare and transfer" method: tare a sealed vial, move it to the fume hood, add the Oxazolo[5,4-d]pyrimidine-5-methanamine, seal it, and re-weigh. This eliminates the transport of exposed powder across the laboratory.

Step 3: Solubilization When dissolving the compound in organic solvents (e.g., DMSO or DMF for biological assays), add the solvent slowly down the side of the vessel to minimize aerosolization. Ensure the reaction vessel is vented properly if gas evolution is expected.

Step 4: Equipment Decontamination Rinse all spatulas and glassware with a compatible solvent (e.g., methanol or acetone) directly into a designated halogenated/amine waste container before standard washing.

G A Pre-Operation: PPE & Fume Hood Setup B Weighing & Transfer (Enclosed Balance) A->B C Reaction / Solubilization (Closed System) B->C D Spill / Contamination? C->D E Decontamination Protocol (Solvent Wash) D->E Yes F Waste Segregation (Amine/Organic Waste) D->F No E->F G Safe Disposal & Log F->G

Caption: Standard operating workflow for the safe handling, decontamination, and disposal of amines.

Emergency Response and Disposal Plans

Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp absorbent pads (using water or a mild solvent depending on the compound's known solubility).

  • Neutralize & Collect: Carefully scoop the absorbed material using non-sparking tools and place it into a hazardous waste container.3[3].

Disposal Plan: Oxazolo[5,4-d]pyrimidine-5-methanamine must be treated as hazardous chemical waste.

  • Solid Waste: Place contaminated gloves, paper towels, and empty vials in a solid hazardous waste bin lined with a heavy-duty bag.

  • Liquid Waste: Collect solubilized waste in a clearly labeled, compatible high-density polyethylene (HDPE) container. Segregate from strong acids and oxidizers. Label clearly as "Toxic Organic Waste - Contains Heterocyclic Amines."

Sources

© Copyright 2026 BenchChem. All Rights Reserved.